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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of EUK-118

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic small molecule that belongs to the class of salen-manganese complexes. It is a potent catalytic antioxidant that mimics...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic small molecule that belongs to the class of salen-manganese complexes. It is a potent catalytic antioxidant that mimics the activity of two key endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), EUK-118 offers significant therapeutic potential in a range of pathologies associated with oxidative stress, including neurodegenerative diseases, inflammatory conditions, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core mechanism of action of EUK-118, including its catalytic activities, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Enzymatic Mimicry

EUK-118's primary mechanism of action lies in its ability to catalytically neutralize two major reactive oxygen species, the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂). This dual functionality is attributed to the redox-active manganese center coordinated within the salen ligand framework.

Superoxide Dismutase (SOD) Mimetic Activity

EUK-118 mimics the function of SOD by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. This process involves the cycling of the manganese center between its Mn(III) and Mn(II) oxidation states.

Reaction: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Catalase Mimetic Activity

Subsequently, EUK-118 mimics the action of catalase by catalyzing the decomposition of hydrogen peroxide into water and oxygen. This prevents the accumulation of H₂O₂, which can otherwise participate in the Fenton reaction to generate the highly reactive hydroxyl radical.

Reaction: 2H₂O₂ → 2H₂O + O₂

The combined SOD and catalase mimetic activities of EUK-118 provide a highly efficient and regenerative system for neutralizing a cascade of reactive oxygen species.

EUK118_Catalytic_Cycle cluster_sod SOD Mimetic Activity cluster_catalase Catalase Mimetic Activity EUK118_Mn(III) EUK-118 (Mn³⁺) EUK118_Mn(II) EUK-118 (Mn²⁺) EUK118_Mn(III)->EUK118_Mn(II) Reduction EUK118_Mn(II)->EUK118_Mn(III) H2O2_O2 H₂O₂ + O₂ EUK118_Mn(II)->H2O2_O2 Oxidation O2_minus 2O₂⁻ O2_minus->EUK118_Mn(III) + 2H⁺ EUK118_Cat EUK-118 H2O_O2_out 2H₂O + O₂ EUK118_Cat->H2O_O2_out H2O2_in 2H₂O₂ H2O2_in->EUK118_Cat

Figure 1: Catalytic cycle of EUK-118 demonstrating its dual SOD and catalase mimetic activities.

Quantitative Data on Catalytic Activity

The efficacy of EUK-118 and its analogs, such as EUK-134, has been quantified in various studies. The following table summarizes key quantitative data related to their catalytic antioxidant activities.

ParameterCompoundValueMethodReference
Catalase Activity EUK-134234 µM/minIn vitro H₂O₂ consumption assay[1]
EUK-8kcat = 13.5 M⁻¹s⁻¹Clark oxygen electrode
SOD Activity EUK-134Potent SOD mimeticMcCord-Fridovich Assay (IC50)[2]

Impact on Cellular Signaling Pathways

By reducing the cellular burden of reactive oxygen species, EUK-118 indirectly modulates several critical signaling pathways that are often dysregulated in pathological conditions. The primary mechanism of this modulation is the prevention of oxidative stress-induced activation of these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is a known activator of the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are implicated in inflammation, apoptosis, and cellular proliferation. EUK-134, a close analog of EUK-118, has been shown to inhibit the UVB-induced phosphorylation and activation of ERK, JNK, and p38. This inhibitory effect is not due to direct interaction with the kinases but is a consequence of EUK-134's ability to scavenge the upstream ROS signals that initiate the kinase cascade.

MAPK_Inhibition Oxidative_Stress Oxidative Stress (e.g., UV, H₂O₂) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Oxidative_Stress->MAPKKK Activates EUK118 EUK-118 EUK118->Oxidative_Stress Inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Cellular_Response Inflammation, Apoptosis MAPK->Cellular_Response

Figure 2: EUK-118 inhibits MAPK signaling by scavenging upstream oxidative stress signals.

p53 Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is modulated by cellular stress, including oxidative stress. EUK-134 has been demonstrated to reduce the accumulation of p53 protein in response to UVB irradiation. This is achieved by preventing the N-terminal phosphorylation of p53, a key step in its stabilization and activation. The reduction in p53 phosphorylation is a downstream effect of the inhibition of the MAPK pathways (ERK, JNK, and p38), which are known to phosphorylate p53.

NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. Its activation is triggered by various stimuli, including reactive oxygen species. By reducing ROS levels, EUK-118 can attenuate the activation of the NF-κB pathway, leading to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Effects on Biomarkers of Oxidative Stress

The antioxidant activity of EUK-118 and its analogs leads to a quantifiable reduction in various biomarkers of oxidative damage.

BiomarkerEffect of EUK-118/AnalogsMethod of Measurement
Lipid Peroxidation Decreased levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE)TBARS assay, HPLC, GC-MS, Immunohistochemistry
Protein Nitration Reduced levels of 3-nitrotyrosine (B3424624) (3-NT)ELISA, Western Blot, Immunohistochemistry, Mass Spectrometry
Protein Carbonylation Decreased levels of protein carbonylsSpectrophotometric assay (DNPH), ELISA, Western Blot

Experimental Protocols

Synthesis of EUK-118

EUK-118, or N,N'-bis(3-methoxysalicylidene)ethylenediamine manganese(III) chloride, can be synthesized through a Schiff base condensation reaction followed by metalation.

Materials:

Procedure:

  • Ligand Synthesis: Dissolve 3-methoxysalicylaldehyde (2 equivalents) in warm ethanol. To this solution, add ethylenediamine (1 equivalent) dropwise with stirring. The Schiff base ligand, N,N'-bis(3-methoxysalicylidene)ethylenediamine, will precipitate as a yellow solid. The reaction mixture is typically refluxed for 1-2 hours to ensure complete reaction.

  • Filtration and Washing: Cool the reaction mixture to room temperature and collect the yellow precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Metalation: Suspend the synthesized ligand in ethanol. Add an aqueous solution of manganese(II) acetate tetrahydrate (1 equivalent) to the suspension.

  • Oxidation: Heat the mixture to reflux and bubble air through the solution for several hours. The color of the mixture will change from yellow to dark brown/black, indicating the oxidation of Mn(II) to Mn(III).

  • Chloride Salt Formation: Add a solution of lithium chloride in ethanol to the reaction mixture to facilitate the formation of the chloride salt.

  • Isolation and Purification: Cool the mixture and collect the dark solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

EUK118_Synthesis cluster_step1 Step 1: Ligand Synthesis cluster_step2 Step 2: Metalation & Oxidation cluster_step3 Step 3: Salt Formation Aldehyde 3-Methoxysalicylaldehyde Ligand Schiff Base Ligand Aldehyde->Ligand Diamine Ethylenediamine Diamine->Ligand Mn_Acetate Mn(OAc)₂ Complex_II Mn(II) Complex Mn_Acetate->Complex_II Air Air (O₂) Air->Complex_II Complex_III Mn(III) Complex Complex_II->Complex_III Ligand_in Ligand Ligand_in->Complex_II LiCl LiCl EUK118 EUK-118 LiCl->EUK118 Complex_III_in Mn(III) Complex Complex_III_in->EUK118

Figure 3: Workflow for the synthesis of EUK-118.

Measurement of Superoxide Dismutase (SOD) Mimetic Activity

The SOD mimetic activity of EUK-118 can be determined using the McCord-Fridovich assay, which is based on the inhibition of the reduction of cytochrome c or nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

  • Xanthine

  • Xanthine oxidase

  • Cytochrome c or Nitroblue Tetrazolium (NBT)

  • EUK-118 stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer, xanthine, and cytochrome c (or NBT).

  • Add varying concentrations of EUK-118 to the wells. Include a control well with no EUK-118.

  • Initiate the reaction by adding xanthine oxidase to each well.

  • Immediately monitor the change in absorbance at 550 nm (for cytochrome c reduction) or 560 nm (for NBT reduction) over time using a microplate reader.

  • The rate of reduction in the presence of EUK-118 will be lower than in the control.

  • Calculate the percentage of inhibition for each concentration of EUK-118.

  • The IC50 value (the concentration of EUK-118 that causes 50% inhibition of the reduction) can be determined by plotting the percentage of inhibition against the logarithm of the EUK-118 concentration.

Measurement of Catalase Mimetic Activity

The catalase mimetic activity of EUK-118 can be measured by monitoring the decomposition of hydrogen peroxide.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution

  • EUK-118 stock solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of hydrogen peroxide in phosphate buffer.

  • Place the H₂O₂ solution in a quartz cuvette and monitor the absorbance at 240 nm.

  • Add a known concentration of EUK-118 to the cuvette and immediately start recording the decrease in absorbance at 240 nm over time.

  • The rate of H₂O₂ decomposition can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of H₂O₂ at 240 nm is approximately 43.6 M⁻¹cm⁻¹).

  • The catalytic rate constant (kcat) can be determined from the rate of reaction at different substrate (H₂O₂) and catalyst (EUK-118) concentrations.

Conclusion

EUK-118 is a promising therapeutic agent with a well-defined mechanism of action centered on its potent and catalytic dual SOD and catalase mimetic activities. By effectively reducing cellular levels of reactive oxygen species, it mitigates oxidative damage and downregulates pro-inflammatory and apoptotic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar catalytic antioxidants.

References

Exploratory

EUK-118: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract EUK-118 is a synthetic salen-manganese complex that has garnered interest for its potent antioxidant properties. It functions as a mimetic of two c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-118 is a synthetic salen-manganese complex that has garnered interest for its potent antioxidant properties. It functions as a mimetic of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), EUK-118 offers a potential therapeutic strategy for a range of pathologies underscored by oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the mechanistic action of EUK-118, with a focus on its modulation of cellular signaling pathways.

Chemical Structure

EUK-118 is formally named (acetato-κO)-manganese. It is a coordination complex centered on a manganese(III) ion. The manganese is chelated by a tetradentate Schiff base ligand, N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine, and further coordinated by an acetate (B1210297) ligand.

Chemical Formula: C₂₂H₂₅MnN₂O₈[1]

Molecular Weight: 500.4 g/mol [1]

CAS Number: 186299-34-3[1]

The core structure is a salen ligand, which is formed from the condensation of a salicylaldehyde (B1680747) derivative and a diamine. In the case of EUK-118, the salicylaldehyde is substituted with two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring. This specific substitution pattern influences the electronic properties and stability of the complex.

Synthesis of EUK-118

Step 1: Synthesis of the Salen Ligand (N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine)

The Schiff base ligand is synthesized via the condensation reaction between two equivalents of 3,5-dimethoxysalicylaldehyde and one equivalent of ethylenediamine (B42938).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 3,5-dimethoxysalicylaldehyde in absolute ethanol (B145695).

  • Addition of Diamine: To this solution, add 1.0 equivalent of ethylenediamine dropwise with continuous stirring.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the yellow precipitate is collected by filtration. The solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum. The purity of the ligand can be assessed by standard analytical techniques such as NMR and melting point determination.

Step 2: Metallation with Manganese(III) Acetate

The final step is the coordination of the manganese(III) ion to the prepared salen ligand.

Experimental Protocol:

  • Reaction Setup: In a separate round-bottom flask, dissolve the synthesized N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine ligand in a suitable solvent such as ethanol or methanol.

  • Addition of Manganese Salt: To this solution, add a solution of 1.0 equivalent of manganese(III) acetate dihydrate dissolved in the same solvent.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated for several hours. The color of the solution will change, indicating the formation of the manganese complex.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent like diethyl ether to remove any organic impurities. The final product, EUK-118, can be further purified by recrystallization.

Quantitative Data

EUK-118's efficacy as an antioxidant is quantifiable through its enzymatic mimetic activities. The following table summarizes key performance indicators for EUK-118.

ParameterValueReference CompoundReference Value
Catalase Activity 35 µM O₂ formed/minuteEUK-8>140 µM O₂ formed/minute
SOD Mimetic Activity (IC₅₀) 2 µMEUK-80.7 µM

Data sourced from Cayman Chemical product information sheet.

Mechanism of Action: A Dual-Enzyme Mimetic

EUK-118 exerts its biological effects primarily through its ability to mimic the catalytic activities of superoxide dismutase (SOD) and catalase.

Superoxide Dismutase (SOD) Mimetic Activity

As an SOD mimetic, EUK-118 catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action removes a highly reactive and damaging ROS from the cellular environment.

Catalase Mimetic Activity

Subsequently, the catalase mimetic function of EUK-118 comes into play. It catalyzes the decomposition of hydrogen peroxide (H₂O₂), a product of the SOD-like activity and other cellular processes, into water (H₂O) and oxygen (O₂). This two-step process effectively neutralizes two major ROS.

Modulation of Downstream Signaling Pathways

The accumulation of ROS within a cell is a key trigger for the activation of stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38).[2] These pathways, when chronically activated, can lead to inflammation, apoptosis, and cellular damage. By reducing the intracellular concentration of ROS, EUK-118 can prevent the activation of these downstream signaling events. For instance, a close analog, EUK-134, has been shown to inhibit the UVB-induced activation of ERK, JNK, and p38 MAPK pathways, consequently reducing the accumulation of the tumor suppressor protein p53 and increasing cell survival.[2]

EUK118_Signaling_Pathway cluster_ROS Reactive Oxygen Species cluster_EUK118 EUK-118 Action cluster_MAPK MAPK Signaling Cascade cluster_Cellular_Response Cellular Response O2- Superoxide (O₂⁻) SOD SOD Mimetic O2-->SOD dismutation MEK MEK O2-->MEK JNK JNK O2-->JNK p38 p38 O2-->p38 H2O2 Hydrogen Peroxide (H₂O₂) Catalase Catalase Mimetic H2O2->Catalase decomposition H2O2->MEK H2O2->JNK H2O2->p38 EUK118 EUK-118 EUK118->SOD EUK118->Catalase EUK118->MEK inhibits EUK118->JNK inhibits EUK118->p38 inhibits SOD->H2O2 produces H2O + O2 H2O + O2 Catalase->H2O + O2 ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation Apoptosis Apoptosis ERK->Apoptosis JNK->Inflammation JNK->Apoptosis p38->Inflammation p38->Apoptosis

Caption: EUK-118 signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the key bioactivities of EUK-118.

Superoxide Dismutase (SOD) Mimetic Activity Assay

This protocol is adapted from commercially available SOD activity assay kits and is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM EDTA).

    • Substrate Solution (e.g., containing xanthine (B1682287) and a tetrazolium salt like WST-1).

    • Enzyme Solution (Xanthine Oxidase).

    • EUK-118 solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Assay Buffer (for blank) or EUK-118 solution to appropriate wells.

    • Add 200 µL of the Substrate Solution to all wells.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to all wells except the blank.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of the tetrazolium salt reduction for each concentration of EUK-118.

    • The IC₅₀ value (the concentration of EUK-118 that inhibits 50% of the reaction) can be determined by plotting the percentage inhibition against the log of the EUK-118 concentration.

Catalase Mimetic Activity Assay

This protocol measures the decomposition of hydrogen peroxide by monitoring the decrease in its absorbance at 240 nm.

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM in Assay Buffer).

    • EUK-118 solutions at various concentrations.

  • Assay Procedure (Cuvette-based):

    • Add 1 mL of the H₂O₂ solution to a quartz cuvette.

    • Add the desired concentration of EUK-118 to the cuvette and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • Data Analysis:

    • The rate of H₂O₂ decomposition is proportional to the decrease in absorbance.

    • The catalase activity can be calculated using the Beer-Lambert law and is typically expressed in units per milligram of the compound.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to assess the effect of EUK-118 on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38) in response to an oxidative stressor (e.g., H₂O₂).

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human keratinocytes or fibroblasts) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of EUK-118 for a specified time (e.g., 1-2 hours).

    • Induce oxidative stress by adding a known concentration of H₂O₂ for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of EUK-118 on MAPK activation.

Experimental_Workflow cluster_synthesis Synthesis cluster_activity_assays Activity Assays cluster_cell_based_assays Cell-Based Assays Ligand_Synth Ligand Synthesis (3,5-dimethoxysalicylaldehyde + ethylenediamine) Metallation Metallation (Ligand + Mn(OAc)₃) Ligand_Synth->Metallation Purification_Synth Purification & Characterization Metallation->Purification_Synth SOD_Assay SOD Mimetic Assay (Xanthine/Xanthine Oxidase) Purification_Synth->SOD_Assay Cell_Culture Cell Culture & Treatment (Pre-incubation with EUK-118) Purification_Synth->Cell_Culture Catalase_Assay Catalase Mimetic Assay (H₂O₂ Decomposition) ROS_Induction Induction of Oxidative Stress (e.g., H₂O₂) Cell_Culture->ROS_Induction Protein_Extraction Protein Extraction ROS_Induction->Protein_Extraction Western_Blot Western Blot (p-MAPK, total MAPK, GAPDH) Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis

Caption: Experimental workflow for EUK-118.

References

Foundational

EUK-118: A Synthetic Catalase Mimetic for Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a member of a class of synthetic salen-manganese complexes that have garnered significant interest for t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a member of a class of synthetic salen-manganese complexes that have garnered significant interest for their potent antioxidant properties. These low molecular weight compounds are designed to mimic the enzymatic activities of two key endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual functionality allows them to catalytically scavenge multiple reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are implicated in a wide range of pathological conditions associated with oxidative stress.

This technical guide focuses on the catalase mimetic properties of EUK-118 and its analogs, providing a comprehensive overview of its mechanism of action, quantitative catalytic data, detailed experimental protocols for activity assessment, and insights into the signaling pathways modulated by its antioxidant effects.

Mechanism of Action: Catalase Mimetic Activity

The core of EUK-118's catalase mimetic activity lies in its manganese center, which cycles between different oxidation states to catalyze the dismutation of hydrogen peroxide into water and molecular oxygen. The salen ligand stabilizes the manganese ion and modulates its redox potential, enabling the catalytic cycle.

The proposed mechanism involves a two-step process:

  • Oxidation of the Manganese Center: The Mn(III) complex reacts with the first molecule of hydrogen peroxide. The peroxide is reduced to water, and the manganese is oxidized to a higher oxidation state, likely an oxo-manganese(V) species (or a related Mn(IV) species).

    2 EUK-118-Mn(III) + H₂O₂ → 2 EUK-118-Mn(V)=O + 2 H⁺

  • Reduction of the Manganese Center: The highly reactive oxo-manganese(V) intermediate then reacts with a second molecule of hydrogen peroxide. This second H₂O₂ molecule is oxidized to oxygen, and the manganese center is reduced back to its initial Mn(III) state, completing the catalytic cycle and regenerating the mimetic for further reactions.

    2 EUK-118-Mn(V)=O + H₂O₂ → 2 EUK-118-Mn(III) + O₂ + 2 H₂O

This catalytic process allows a single molecule of EUK-118 to neutralize numerous molecules of hydrogen peroxide, making it a highly efficient antioxidant.

Catalytic_Cycle cluster_cycle EUK-118 Catalytic Cycle cluster_reactants Inputs/Outputs Mn_III EUK-118-Mn(III) Mn_V EUK-118-Mn(V)=O Mn_III->Mn_V + H₂O₂ - 2H₂O H2O_out H₂O Mn_V->Mn_III + H₂O₂ - O₂ - H₂O O2_out O₂ Mn_V->O2_out H2O2_in1 H₂O₂ H2O2_in1->Mn_III H2O2_in2 H₂O₂ H2O2_in2->Mn_V

Catalytic cycle of EUK-118 in H₂O₂ decomposition.

Quantitative Catalytic Activity

Compoundkcat(H₂O₂) (M⁻¹ s⁻¹)Reference Enzyme (Catalase) kcat (M⁻¹ s⁻¹)
EUK-813.5[1]~1.5 x 10⁶[1]

Experimental Protocols for Measuring Catalase Mimetic Activity

The catalase-like activity of EUK-118 and its analogs can be quantified using several established methods. The two most common in vitro assays are detailed below.

UV-Vis Spectrophotometric Assay

This method relies on monitoring the decrease in absorbance of hydrogen peroxide at 240 nm.

Principle: Hydrogen peroxide has a distinct absorbance peak at 240 nm. As the catalase mimetic decomposes H₂O₂, the concentration of H₂O₂ decreases, leading to a corresponding decrease in absorbance at this wavelength.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • EUK-118 solution of known concentration

  • Hydrogen peroxide (30% w/w)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ultrapure water

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.0).

    • Prepare a stock solution of hydrogen peroxide (e.g., 1 M) in ultrapure water. The exact concentration should be determined spectrophotometrically using a molar extinction coefficient (ε) for H₂O₂ at 240 nm of 43.6 M⁻¹ cm⁻¹.

    • Prepare a working solution of hydrogen peroxide (e.g., 10-50 mM) by diluting the stock solution in the phosphate buffer.

    • Prepare a stock solution of EUK-118 in a suitable solvent (e.g., DMSO or aqueous buffer) and then dilute to the desired final concentration for the assay.

  • Assay Measurement:

    • Set the spectrophotometer to 240 nm and equilibrate the instrument and cuvette holder to 25°C.

    • To a quartz cuvette, add the appropriate volume of phosphate buffer and the EUK-118 solution.

    • Initiate the reaction by adding the hydrogen peroxide working solution to the cuvette. The final volume is typically 1-3 mL.

    • Immediately mix the solution by inverting the cuvette and start monitoring the decrease in absorbance at 240 nm over time (e.g., every 10 seconds for 3-5 minutes).

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculation of Activity:

    • The rate of H₂O₂ decomposition can be calculated using the Beer-Lambert law:

      Rate (M/s) = (ΔAbs / Δt) / ε * l

      where ΔAbs is the change in absorbance, Δt is the change in time, ε is the molar extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹), and l is the path length of the cuvette (1 cm).

    • The catalase activity is often expressed in units, where one unit is defined as the amount of enzyme (or mimetic) that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.

Clark-Type Oxygen Electrode Assay

This method directly measures the production of molecular oxygen from the decomposition of hydrogen peroxide.

Principle: A Clark-type electrode measures the partial pressure of oxygen in a solution. As the catalase mimetic catalyzes the breakdown of H₂O₂ to H₂O and O₂, the concentration of dissolved oxygen increases, which is detected by the electrode as a change in current.

Materials:

  • Clark-type oxygen electrode system with a thermostatted reaction chamber

  • EUK-118 solution of known concentration

  • Hydrogen peroxide (30% w/w)

  • Reaction buffer (e.g., 50 mM Tris buffer, pH 7.8, with 0.1 mM EDTA)

  • Nitrogen gas for deoxygenation

Procedure:

  • Electrode Calibration and Setup:

    • Calibrate the oxygen electrode according to the manufacturer's instructions. This typically involves setting the zero point by bubbling nitrogen gas through the buffer in the reaction chamber and the 100% air saturation point by equilibrating the buffer with atmospheric oxygen.

    • Maintain the reaction chamber at a constant temperature (e.g., 25°C).

  • Assay Measurement:

    • Add the reaction buffer to the chamber and allow the baseline oxygen level to stabilize.

    • Add the EUK-118 solution to the chamber and allow it to equilibrate.

    • Initiate the reaction by injecting a known concentration of hydrogen peroxide into the chamber.

    • Record the increase in oxygen concentration over time. The initial rate of oxygen evolution is determined from the linear portion of the oxygen concentration vs. time plot.

  • Calculation of Activity:

    • The rate of oxygen evolution is directly proportional to the rate of H₂O₂ decomposition (2 moles of H₂O₂ produce 1 mole of O₂).

    • The catalase activity can be calculated from the rate of oxygen production and is typically expressed as µmol of O₂ produced per minute.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, H₂O₂, EUK-118) mix Mix Reagents in Cuvette/Chamber prep_reagents->mix prep_instrument Calibrate Instrument (Spectrophotometer or O₂ Electrode) prep_instrument->mix initiate Initiate Reaction (Add H₂O₂) mix->initiate measure Measure Change Over Time (Absorbance or O₂ Concentration) initiate->measure plot Plot Data (Absorbance/O₂ vs. Time) measure->plot calculate Calculate Initial Rate plot->calculate determine Determine Catalytic Activity (kcat) calculate->determine

Workflow for measuring catalase mimetic activity.

Modulation of Signaling Pathways

The potent antioxidant activity of EUK-118 and its analogs can influence various intracellular signaling pathways that are sensitive to the cellular redox state. By reducing the levels of reactive oxygen species, these mimetics can mitigate oxidative stress-induced cellular damage and modulate downstream signaling cascades.

MAPK/p53 Signaling Pathway

Studies with the analog EUK-134 have shown that it can prevent mitochondrial ROS accumulation and subsequent apoptosis in retinal pigment epithelial cells by suppressing the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[2] Oxidative stress is a known activator of various MAPK pathways (including ERK, JNK, and p38), which can, in turn, lead to the activation of the tumor suppressor protein p53, a key regulator of apoptosis. By scavenging ROS, EUK-118 can potentially inhibit the activation of these pro-apoptotic pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in the inflammatory response and is also redox-sensitive. Oxidative stress can lead to the activation of the NF-κB pathway, resulting in the expression of pro-inflammatory genes. The manganese component of EUK-118 may also play a role in modulating this pathway. By reducing the overall oxidative burden, EUK-118 can be expected to have an inhibitory effect on NF-κB activation, thereby exerting anti-inflammatory effects.

Signaling_Pathways cluster_stimulus Stimulus & Mimetic Action cluster_pathways Signaling Cascades Oxidative_Stress Oxidative Stress (↑ H₂O₂) MAPK MAPK Activation (ERK, JNK, p38) Oxidative_Stress->MAPK Activates NFkB NF-κB Activation Oxidative_Stress->NFkB Activates EUK118 EUK-118 EUK118->Oxidative_Stress Inhibits p53 p53 Activation MAPK->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Induces

References

Exploratory

EUK-118 as a Scavenger of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract EUK-118 is a synthetic, salen-manganese complex that functions as a mimetic of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and cata...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-118 is a synthetic, salen-manganese complex that functions as a mimetic of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), EUK-118 and its analogs have been investigated for their potential therapeutic applications in conditions associated with oxidative stress. This technical guide provides an in-depth overview of the core functionalities of EUK-118, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for activity assessment, and its influence on key cellular signaling pathways. While EUK-118 itself exhibits significantly reduced activity compared to its more studied analogs like EUK-8 and EUK-134, it serves as an important structural reference in the development of potent catalytic antioxidants.

Introduction

Reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[2][3] Cells possess endogenous antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase, to neutralize these harmful species.[4]

Salen-manganese complexes, such as EUK-118, have been developed as synthetic mimetics of these crucial antioxidant enzymes.[5] These low molecular weight catalysts offer the potential for improved stability and bioavailability compared to their proteinaceous counterparts.[6] EUK-118, a structural analog of the more potent EUK-8 and EUK-134, provides a valuable tool for structure-activity relationship studies aimed at optimizing the therapeutic potential of this class of compounds.[7]

Chemical Properties

EUK-118 is a manganese-containing organic compound with the following chemical properties:

PropertyValueReference
IUPAC Name (acetato-κO)-manganese[7][8]
CAS Number 186299-34-3[8]
Molecular Formula C₂₂H₂₅MnN₂O₈[7][8]
Molecular Weight 500.4 g/mol [7][8]
Purity ≥95%[8]

Mechanism of Action: ROS Scavenging

EUK-118 exhibits dual enzymatic mimetic activities, enabling it to catalytically neutralize two major ROS, the superoxide anion and hydrogen peroxide.

Superoxide Dismutase (SOD) Mimetic Activity

EUK-118 mimics the function of SOD by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This two-step process involves the cycling of the manganese center between its Mn(III) and Mn(II) oxidation states.

Reaction: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Catalase Mimetic Activity

Subsequently, EUK-118 mimics the action of catalase by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).

Reaction: 2H₂O₂ → 2H₂O + O₂

The combined SOD and catalase mimetic activities of EUK-118 allow for the complete detoxification of superoxide to water and oxygen, preventing the formation of the highly damaging hydroxyl radical via the Fenton reaction.

cluster_ROS_Scavenging EUK-118 Catalytic Cycle O2- Superoxide (O₂⁻) EUK118_MnIII EUK-118 (Mn³⁺) O2-->EUK118_MnIII Reduction EUK118_MnII EUK-118 (Mn²⁺) O2-->EUK118_MnII Oxidation EUK118_MnIII->EUK118_MnII e⁻ H2O Water (H₂O) EUK118_MnIII->H2O O2_2 Oxygen (O₂) EUK118_MnIII->O2_2 H2O2_out H2O2_out EUK118_MnII->EUK118_MnIII e⁻ O2_1 Oxygen (O₂) EUK118_MnII->O2_1 H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EUK118_MnIII Decomposition cluster_SOD_Assay SOD Mimetic Activity Assay Workflow start Prepare Reaction Mixture (Buffer, Xanthine, Cytochrome c) add_compound Add EUK-118 start->add_compound add_enzyme Add Xanthine Oxidase (Generates O₂⁻) add_compound->add_enzyme measure Measure Absorbance at 550 nm (Cytochrome c reduction) add_enzyme->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate cluster_Catalase_Assay Catalase Mimetic Activity Assay Workflow start Calibrate Oxygen Electrode in Buffer add_h2o2 Add Hydrogen Peroxide start->add_h2o2 add_compound Add EUK-118 add_h2o2->add_compound measure Monitor Oxygen Evolution add_compound->measure calculate Determine Rate of O₂ Formation measure->calculate cluster_MAPK_Pathway EUK-118's Potential Influence on MAPK Signaling ROS Oxidative Stress (ROS) EUK118 EUK-118 MAPKKK MAPKKK (e.g., ASK1) MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPK MAPK (p38, JNK, ERK) p53 p53 Apoptosis Apoptosis cluster_Nrf2_Pathway The Nrf2-ARE Antioxidant Response Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation EUK118 EUK-118 EUK118->ROS Reduces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes

References

Exploratory

EUK-118 In Vitro Antioxidant Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic salen-manganese complex renowned for its potent antioxidant properties. It functions as a mimetic of two crucial endogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic salen-manganese complex renowned for its potent antioxidant properties. It functions as a mimetic of two crucial endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), EUK-118 offers a promising therapeutic strategy for a range of pathologies linked to oxidative stress. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of EUK-118, complete with detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Mechanism of Action: A Dual-Enzyme Mimetic

EUK-118 exhibits a dual mechanism of action, catalytically converting two key ROS into harmless byproducts. This dual functionality makes it a highly efficient antioxidant.

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).

This coordinated, two-step process effectively neutralizes two of the most damaging ROS within biological systems.

Quantitative Antioxidant Capacity

The in vitro antioxidant efficacy of EUK-118 has been quantified using various assays. The following table summarizes the available data, comparing it to the related compound EUK-8.

CompoundAssay TypeParameterValueReference
EUK-118 SOD Mimetic ActivityIC₅₀2 µM[1]
EUK-118 Catalase ActivityRate35 µM O₂ formed/minute[1]
EUK-8SOD Mimetic ActivityIC₅₀0.7 µM[1]
EUK-8Catalase ActivityRate>140 µM O₂ formed/minute[1]

Note: The catalase activity for EUK-118 was observed to be more than four times lower than that of EUK-8 under the same conditions.[1]

Experimental Protocols

Detailed methodologies for assessing the SOD and catalase mimetic activities of EUK-118 and similar salen-manganese complexes are provided below.

Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Reduction Method)

This assay is based on the ability of the SOD mimetic to compete with nitroblue tetrazolium (NBT) for superoxide radicals generated by a photochemical reaction.

Materials:

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.8)

  • 13 mM Methionine

  • 75 µM Nitroblue Tetrazolium (NBT)

  • 2 µM Riboflavin (B1680620)

  • 0.1 mM EDTA

  • EUK-118 stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorescent light source

  • Microplate reader capable of measuring absorbance at 560 nm

Procedure:

  • Prepare the reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, and 0.1 mM EDTA.

  • Add varying concentrations of EUK-118 to the wells of a 96-well microplate. Include a control group with no EUK-118.

  • To each well, add the reaction mixture.

  • Initiate the reaction by adding 2 µM riboflavin to each well.

  • Immediately place the microplate under a fluorescent light source for 10-15 minutes to initiate the photochemical generation of superoxide radicals. A control plate should be kept in the dark.

  • After incubation, measure the absorbance at 560 nm using a microplate reader. The reduction of NBT by superoxide radicals results in the formation of a blue formazan (B1609692) product.

  • The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of EUK-118 that causes 50% inhibition of NBT reduction) can be determined by plotting the percentage inhibition against the logarithm of the EUK-118 concentration.

Catalase Mimetic Activity Assay (Hydrogen Peroxide Decomposition Method)

This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.

Materials:

  • 50 mM Phosphate Buffer (pH 7.0)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM in phosphate buffer)

  • EUK-118 stock solution

  • UV-transparent 96-well microplate or quartz cuvettes

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 240 nm

Procedure:

  • Prepare a fresh solution of H₂O₂ in 50 mM phosphate buffer (pH 7.0).

  • Add the H₂O₂ solution to the wells of a UV-transparent 96-well microplate or to a quartz cuvette.

  • Add varying concentrations of EUK-118 to the wells/cuvette. Include a control with no EUK-118.

  • Immediately begin monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • The rate of H₂O₂ decomposition is determined from the initial linear portion of the absorbance vs. time plot.

  • The catalase mimetic activity can be expressed as the rate of H₂O₂ decomposition per concentration of EUK-118.

Visualizations: Mechanisms and Workflows

Catalytic Cycle of EUK-118

EUK118_Catalytic_Cycle cluster_SOD SOD Mimetic Activity cluster_CAT Catalase Mimetic Activity Mn(III)-Salen Mn(III)-Salen Mn(II)-Salen Mn(II)-Salen Mn(III)-Salen->Mn(II)-Salen + O₂⁻ H2O2_sod H₂O₂ Mn(III)-Salen->H2O2_sod forms Mn(II)-Salen->Mn(III)-Salen + O₂⁻ + 2H⁺ O2_sod O₂ Mn(II)-Salen->O2_sod O2_minus_1 O₂⁻ O2_minus_1->Mn(III)-Salen O2_minus_2 O₂⁻ O2_minus_2->Mn(II)-Salen Mn(III)-Salen_cat Mn(III)-Salen Mn(V)=O Mn(V)=O Intermediate Mn(III)-Salen_cat->Mn(V)=O + H₂O₂ H2O 2H₂O Mn(III)-Salen_cat->H2O forms Mn(V)=O->Mn(III)-Salen_cat + H₂O₂ O2_cat O₂ Mn(V)=O->O2_cat H2O2_cat1 H₂O₂ H2O2_cat1->Mn(III)-Salen_cat H2O2_cat2 H₂O₂ H2O2_cat2->Mn(V)=O

Caption: Catalytic cycle of EUK-118 as a SOD and catalase mimetic.

Experimental Workflow for In Vitro Antioxidant Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Chromogen) mix Mix Reagents and EUK-118 in Microplate prep_reagents->mix prep_sample Prepare EUK-118 Dilutions prep_sample->mix incubate Incubate (with/without light source) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition or Reaction Rate measure->calculate determine_ic50 Determine IC₅₀/Activity calculate->determine_ic50

Caption: General workflow for an in vitro antioxidant capacity assay.

Inhibition of ROS-Mediated Signaling Pathways by EUK-118

Signaling_Pathway cluster_pathways Downstream Signaling ROS Cellular Stress (e.g., UV, Inflammation) O2_minus O₂⁻ ROS->O2_minus H2O2 H₂O₂ O2_minus->H2O2 MAPK MAPK Pathway (ERK, JNK, p38) H2O2->MAPK activates NFkB NF-κB Pathway H2O2->NFkB activates EUK118 EUK-118 EUK118->O2_minus scavenges EUK118->H2O2 scavenges Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: EUK-118 inhibits stress-activated signaling pathways.

References

Foundational

An In-depth Technical Guide to the Stability and Solubility Profile of EUK-118

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and solubility of EUK-118, a synthetic manganese salen complex. EUK-118 is a structu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of EUK-118, a synthetic manganese salen complex. EUK-118 is a structural analog of the more potent superoxide (B77818) dismutase (SOD) and catalase mimetics, EUK-8 and EUK-134. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating key physicochemical data, outlining detailed experimental methodologies, and illustrating relevant biochemical pathways.

Solubility Profile of EUK-118

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of EUK-118 has been determined in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of EUK-118 in various solvents. This data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.

SolventSolubility
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol1 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.20.2 mg/mL
Experimental Protocol for Solubility Determination

A precise and reproducible method for determining solubility is crucial. The following protocol describes a tiered approach to ascertain the solubility of EUK-118 in aqueous and organic solvents. This method can be adapted for high-throughput screening.

Objective: To determine the maximum soluble concentration of EUK-118 in a given solvent system at a specified temperature.

Materials:

  • EUK-118 (crystalline solid)

  • Solvents of interest (e.g., cell culture media, DMSO, ethanol, PBS)

  • Microtiter plates (96-well, clear bottom)

  • Automated liquid handler or calibrated pipettes

  • Plate shaker/incubator

  • Nephelometer or UV/Vis spectrophotometer with plate reading capability

  • Filtration apparatus (for thermodynamic solubility)

Methodology: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of EUK-118 in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the EUK-118 stock solution with the chosen solvent (e.g., PBS) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%) across all wells to minimize co-solvent effects.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours) to allow for equilibration.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the solvent blank indicates the presence of precipitated compound.

    • UV/Vis Spectroscopy: If the compound has a chromophore, measure the absorbance at a relevant wavelength. A deviation from linearity in the concentration-absorbance plot suggests precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Methodology: Thermodynamic (Shake-Flask) Solubility Assay

  • Sample Preparation: Add an excess amount of solid EUK-118 to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of EUK-118 in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic equilibrium solubility.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start: EUK-118 solid stock Prepare high concentration stock in DMSO (e.g., 10 mg/mL) start->stock add_excess Add excess solid EUK-118 to solvent start->add_excess serial_dilute Serial dilute stock into aqueous buffer (e.g., PBS) stock->serial_dilute incubate_kinetic Incubate with shaking (e.g., 2h at 25°C) serial_dilute->incubate_kinetic measure Measure for precipitation (Nephelometry or UV-Vis) incubate_kinetic->measure analyze_kinetic Determine highest soluble concentration measure->analyze_kinetic incubate_thermo Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->incubate_thermo separate Centrifuge and filter to remove undissolved solid incubate_thermo->separate quantify Quantify concentration in filtrate via HPLC separate->quantify analyze_thermo Determine equilibrium solubility quantify->analyze_thermo

Caption: Workflow for determining the kinetic and thermodynamic solubility of EUK-118.

Stability Profile of EUK-118

Stability testing is fundamental to defining the storage, handling, and shelf-life of a drug substance. While specific degradation studies on EUK-118 are not extensively published, data on its storage stability and the general characteristics of manganese salen complexes provide valuable insights.

Quantitative Stability Data

The following table summarizes the known and inferred stability of EUK-118 under various conditions.

ConditionParameterStability
Storage Long-term≥ 4 years at -20°C in solid form
Temperature Thermal Stress (in solution)Likely stable at room temperature for short periods; degradation may increase at elevated temperatures.
pH Aqueous SolutionManganese salen complexes are generally stable at neutral pH. Stability may decrease in strongly acidic or basic conditions.
Light PhotostabilityAs a colored compound with conjugated systems, it may be susceptible to photodegradation upon prolonged exposure to UV or high-intensity light.
Experimental Protocol for Stability Assessment

This protocol is based on the International Council for Harmonisation (ICH) guidelines (Q1A R2) and can be adapted to evaluate the stability of EUK-118.[1][2]

Objective: To evaluate the stability of EUK-118 under various environmental conditions (temperature, humidity, pH, and light) and identify potential degradation pathways.

Materials:

  • EUK-118 (solid and in solution, e.g., in DMSO or an aqueous formulation)

  • Validated stability-indicating HPLC method (capable of separating EUK-118 from its degradation products)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber (with controlled light/UV exposure)

  • pH meter and various buffer solutions

Methodology: Forced Degradation Studies

  • Acid/Base Hydrolysis:

    • Incubate EUK-118 solution with dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat EUK-118 solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction over time and collect samples for analysis.

  • Thermal Degradation:

    • Expose solid EUK-118 and a solution of EUK-118 to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze samples at predetermined intervals.

  • Photostability:

    • Expose solid and solution samples of EUK-118 to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

    • Analyze samples after the exposure period.

Methodology: Long-Term and Accelerated Stability Studies

  • Sample Preparation: Prepare multiple batches of EUK-118 in its intended container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze samples for appearance, purity (by HPLC), and the presence of degradation products.

Visualization of Stability Testing Workflow

G cluster_start Initial Sample cluster_forced Forced Degradation Studies cluster_longterm Long-Term & Accelerated Studies cluster_analysis Analysis start EUK-118 Sample (Solid & Solution) hydrolysis Acid/Base Hydrolysis (HCl, NaOH) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B Light/UV) start->photo long_term Long-Term Storage (25°C / 60% RH) start->long_term accelerated Accelerated Storage (40°C / 75% RH) start->accelerated analysis Analyze at Time Points (HPLC for Purity, Degradants) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis report Establish Stability Profile & Degradation Pathways analysis->report

Caption: General workflow for assessing the stability of EUK-118 according to ICH guidelines.

Mechanism of Action: SOD and Catalase Mimetic Activity

EUK-118 functions as a catalytic scavenger of reactive oxygen species (ROS), mimicking the activities of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[3] This dual functionality allows it to catalytically neutralize both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The mechanism involves the manganese center cycling through different oxidation states.[4]

  • SOD Mimetic Activity: The Mn(III) center is reduced to Mn(II) by one superoxide radical and then re-oxidized to Mn(III) by a second superoxide radical, effectively dismutating two superoxide molecules into oxygen and hydrogen peroxide.

  • Catalase Mimetic Activity: In the presence of hydrogen peroxide, the Mn(III)-salen complex is oxidized to an oxoMn(V)-salen species.[3][5] This intermediate then oxidizes a second molecule of hydrogen peroxide, regenerating the Mn(III) complex and producing water and oxygen.

Visualization of Catalytic Cycles

G cluster_sod SOD Mimetic Cycle cluster_cat Catalase Mimetic Cycle MnIII_SOD EUK-118 [Mn(III)] MnII [Mn(II)] MnIII_SOD->MnII O₂⁻ + 2H⁺ → H₂O₂ MnII->MnIII_SOD O₂⁻ → O₂ MnIII_CAT EUK-118 [Mn(III)] MnV Oxo-Mn(V) Intermediate MnIII_CAT->MnV H₂O₂ → H₂O MnV->MnIII_CAT H₂O₂ → O₂ + 2H⁺ sod_label Overall SOD Reaction: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂ cat_label Overall Catalase Reaction: 2H₂O₂ → 2H₂O + O₂

Caption: Catalytic cycles of EUK-118 demonstrating its SOD and catalase mimetic activities.

References

Exploratory

EUK-118 (likely FL118) Safety and Toxicity Profile in Cell Lines: A Technical Guide

Disclaimer: Initial searches for "EUK-118" did not yield specific results for a compound with this designation. However, the search results frequently referenced "FL118," a structurally similar camptothecin (B557342) ana...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "EUK-118" did not yield specific results for a compound with this designation. However, the search results frequently referenced "FL118," a structurally similar camptothecin (B557342) analog with a well-documented profile in cancer cell line studies. It is highly probable that "EUK-118" is a typographical error and the intended subject of this guide is FL118. The following information is based on published data for FL118.

This technical guide provides a comprehensive overview of the in vitro safety and toxicity of FL118, a novel camptothecin derivative. FL118 has demonstrated potent anti-tumor activity across a range of cancer cell lines, primarily through the inhibition of key survival proteins.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, and details quantitative toxicity data, experimental protocols for key assays, and the signaling pathways implicated in FL118's mechanism of action.

Quantitative Toxicity Data: Cytotoxicity of FL118 in Human Cancer Cell Lines

The cytotoxic effects of FL118 have been evaluated in numerous human cancer cell lines using various cell viability assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values highlight the potent, often nanomolar, activity of FL118.

Table 1: IC50 Values of FL118 in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (nM)Reference
HCT-116Colorectal CancerMTT72< 1[4]
HCT-8Colorectal CancerMTT72< 1[4]
SW620Colorectal CancerMTT72< 1[4]
LOVOColorectal CancerCCK-848< 10[5]
LS1034Colorectal CancerCCK-848< 1[5]
A549Lung CancerMTT7243 ng/mL (~110 nM)[1]
H460Lung CancerNot SpecifiedNot SpecifiedNot Specified[3]
HepG-2Liver CancerNot SpecifiedNot Specified< 6.4[2]
MCF-7Breast CancerNot SpecifiedNot Specified< 6.4[2]
HeLaCervical CancerNot SpecifiedNot SpecifiedNot Specified[2]
PC-3Prostate CancerNot SpecifiedNot SpecifiedNot Specified[1]
Du145Prostate CancerNot SpecifiedNot Specified~10-40 fold more effective than CPT, SN-38, and topotecan (B1662842)[6]
SH-SY5YNeuroblastomaSRB7224.19[1]
2008Ovarian CancerMTT72< 1[4]
FaDuHead and Neck CancerMTT72< 1[4]

Table 2: Comparative IC50 Values of FL118 and SN-38 (Active Metabolite of Irinotecan) [5]

Cell LineCancer TypeFL118 IC50 (nM)SN-38 IC50 (nM)
LOVOColorectal Cancer< 10> 10
LS1034Colorectal Cancer< 1> 10
HCT116Colorectal Cancer< 1~5
SW620Colorectal Cancer< 1> 10

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of FL118's in vitro toxicity.

1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials and Reagents:

    • 96-well cell culture plates

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

    • FL118 stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

    • Solubilization buffer (e.g., DMSO, Sorenson's glycine (B1666218) buffer) for MTT assay

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 1.0 × 10^4 cells per well and allow them to adhere overnight.[5]

    • Prepare serial dilutions of FL118 in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of FL118. Include vehicle control (DMSO) wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4][5]

    • After incubation, add 10 µL of CCK-8 reagent or 20 µL of MTT solution to each well.[5]

    • Incubate for 1-4 hours. For the MTT assay, subsequently add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[5]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using graphing software like GraphPad Prism.[5]

2. Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Materials and Reagents:

    • Microscope slides pre-coated with low-gelling agarose

    • Low-gelling agarose

    • Lysis buffer

    • TBE (Tris-borate-EDTA) buffer

    • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with FL118 for the desired time.

    • Harvest the cells using trypsin and wash with cold PBS.[5]

    • Adjust the cell concentration to 2 × 10^4 cells/mL in PBS.[5]

    • Mix 400 µL of the cell suspension with 1.2 mL of 1% low-gelling agarose.[5]

    • Pipette the mixture onto pre-coated slides and allow it to solidify.

    • Immerse the slides in neutral lysis buffer and incubate overnight at 37°C in the dark.[5]

    • Rinse the slides three times with TBE buffer.[5]

    • Place the slides in an electrophoresis chamber with fresh TBE buffer and perform electrophoresis for 20 minutes.[5]

    • Stain the slides with a DNA-binding dye and visualize under a fluorescence microscope.

    • Analyze the resulting "comet" images to quantify DNA damage (tail length, tail moment).

3. Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for understanding the effect of FL118 on signaling pathways.

  • Materials and Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Survivin, RAD51, p-ERK, Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with FL118 for the specified duration.

    • Wash cells with PBS and lyse them on ice.[7]

    • Clear the lysates by centrifugation and determine the protein concentration.[7]

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control like Actin or GAPDH to normalize protein levels.[7]

Signaling Pathways and Mechanisms of Action

FL118 exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and DNA repair.

1. Inhibition of Survivin-RAD51 Pathway

A primary mechanism of FL118 is the downregulation of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[3][8] This leads to a subsequent decrease in RAD51, a key protein in the homologous recombination (HR) DNA repair pathway. By inhibiting this repair mechanism, FL118 enhances DNA damage, leading to apoptosis.[8]

Survivin_RAD51_Pathway FL118 FL118 Survivin Survivin FL118->Survivin RAD51 RAD51 Survivin->RAD51 Promotes DNA_Repair DNA_Repair RAD51->DNA_Repair Mediates Apoptosis Apoptosis DNA_Repair->Apoptosis

Caption: FL118 inhibits Survivin, leading to RAD51 downregulation and apoptosis.

2. Modulation of RAS/RAF/MEK/ERK and PI3K/AKT Pathways

FL118 has been shown to influence the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, which are central to cell proliferation and survival. In pancreatic cancer cells with KRAS mutations, FL118, particularly in combination with other agents, can inhibit these pathways.[9][10][11] However, in some contexts, FL118 treatment has also been observed to induce the activation of the ERK pathway.[12] This suggests a complex, cell-type-dependent interaction.

RAS_PI3K_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival FL118 FL118 FL118->RAS FL118->PI3K

Caption: FL118 can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT survival pathways.

3. Experimental Workflow for In Vitro Toxicity Assessment

The evaluation of a compound's safety and toxicity in cell lines typically follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Select Cell Lines Cytotoxicity Cytotoxicity Screening (e.g., MTT, CCK-8 Assay) Determine IC50 Start->Cytotoxicity Genotoxicity Genotoxicity Assessment (e.g., Comet Assay) Cytotoxicity->Genotoxicity Mechanism Mechanistic Studies Genotoxicity->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot End Data Analysis & Reporting Apoptosis->End WesternBlot->End

Caption: A typical workflow for assessing the in vitro toxicity of a compound.

References

Foundational

EUK-118 Preclinical Studies: A Technical Guide to Animal Models and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic small molecule that functions as a mimetic of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic small molecule that functions as a mimetic of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual activity allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are key mediators of cellular damage in a wide range of pathologies. The overproduction of ROS, leading to oxidative stress, is a well-established factor in the progression of numerous diseases, including neurodegenerative disorders, ischemic injury, and radiation-induced damage. Consequently, EUK-118 and its analogs have been investigated in various preclinical animal models to evaluate their therapeutic potential.

This technical guide provides an in-depth overview of the available preclinical data on EUK-118 and its closely related analogs, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways. Due to the limited availability of extensive public data specifically for EUK-118, this guide incorporates findings from studies on its structural and functional analogs, such as EUK-134, EUK-189, and EUK-207, to provide a comprehensive understanding of the potential applications and mechanisms of this class of compounds.

Mechanism of Action: A Catalytic Scavenger of Reactive Oxygen Species

EUK-118 is a salen-manganese complex designed to mimic the enzymatic activities of superoxide dismutase and catalase. Its mechanism involves a cyclical process where the manganese center alternates between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to neutralize ROS.

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 catalyzes the dismutation of two superoxide radicals into a molecule of hydrogen peroxide and a molecule of oxygen.

  • Catalase Mimetic Activity: The hydrogen peroxide generated from the SOD-like activity, or from other cellular processes, is then decomposed by EUK-118 into water and oxygen.

This dual functionality is critical as it prevents the accumulation of hydrogen peroxide, which can be converted into the highly reactive hydroxyl radical via the Fenton reaction. By catalytically removing these upstream ROS, EUK-118 helps to mitigate oxidative damage to lipids, proteins, and DNA, thereby preserving cellular function and viability.

Preclinical Studies in Animal Models

The following sections summarize the key findings from preclinical studies involving EUK-118 and its analogs in various disease models.

Neurodegenerative Diseases

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

A study utilizing the 3xTg-AD mouse model, which develops both amyloid-β (Aβ) plaques and neurofibrillary tangles, investigated the effects of the EUK-118 analog, EUK-207.

Experimental Protocol:

  • Animal Model: 3xTg-AD mice.

  • Treatment: EUK-207 was administered chronically, starting before the onset of pathology (at 4 months of age) and continuing until 9 months of age. A separate cohort was treated for 3 months after the onset of pathology at 9 months.

  • Cognitive Assessment: Fear conditioning tests were used to evaluate cognitive performance.

  • Pathological Analysis: Brain tissue was analyzed for Aβ and tau pathology, as well as markers of oxidative stress.[1]

Quantitative Data Summary:

Outcome MeasureControl (3xTg-AD)EUK-207 Treated (3xTg-AD)Observation
Cognitive Performance (Fear Conditioning) Deficits in contextual and cued fear conditioningNo significant deficit compared to wild-typeEUK-207 prevented cognitive decline[1]
Amyloid-β (Aβ) Pathology Significant accumulation in amygdala and hippocampusReduced accumulationEUK-207 reduced Aβ plaque burden[1]
Tau Pathology Significant accumulation of tau and phosphorylated tauReduced accumulationEUK-207 reduced tau pathology[1]
Oxidative Stress Markers Increased levels of oxidized nucleic acids and lipid peroxidationReduced levelsEUK-207 decreased oxidative stress in the brain[1]
Ischemic Injury (Stroke) Models

Ischemia-reperfusion injury, which occurs during a stroke, is characterized by a burst of ROS production. The neuroprotective effects of EUK-118 analogs have been evaluated in models of oxygen/glucose deprivation (OGD), which simulates ischemic conditions.

Experimental Protocol:

  • Model: Acute hippocampal slices from rats subjected to 2 hours of OGD followed by 2.5 hours of reoxygenation.

  • Treatment: EUK-189 or EUK-207 was applied during the OGD and reoxygenation periods.

  • Outcome Measures: Lactate dehydrogenase (LDH) release (a marker of cell death) and propidium (B1200493) iodide (PI) uptake (a marker of membrane damage) were quantified.[2]

Quantitative Data Summary:

Treatment GroupLDH Release (% of Control)PI Uptake (Arbitrary Units)Observation
OGD Control 100%HighSignificant cell death and membrane damage[2]
EUK-189 (during OGD + Reoxygenation) Significantly decreasedSignificantly decreasedNeuroprotective effect observed[2]
EUK-207 (during OGD + Reoxygenation) Significantly decreasedSignificantly decreasedNeuroprotective effect observed[2]

Another study using cultured hippocampal slices subjected to 1 hour of OGD found that EUK-207 significantly reduced LDH release and PI uptake when applied before OGD.[3][4] This study also showed that EUK-207 reduced the OGD-induced increase in ROS levels and lipid peroxidation.[3][4]

Radiation-Induced Injury

Ionizing radiation generates high levels of ROS, leading to cellular damage. The radioprotective potential of EUK-134 was investigated in a model of radiation-induced loss of neural precursor cells.

Experimental Protocol:

  • Animal Model: Mice subjected to irradiation.

  • Treatment: A single injection of EUK-134.

  • Outcome Measures: Proliferation of neural precursor cells and the number of immature neurons were assessed 48 hours after radiation.[5]

Key Findings: In this particular study, a single injection of EUK-134 was not found to be an effective radioprotector at 48 hours post-irradiation.[5] The authors noted that in unirradiated mice, EUK-134 induced a decrease in proliferating precursor cells, suggesting potential cytotoxicity or inhibition of proliferation at the dose used.[5] It is important to note that other studies have shown protective effects of EUK compounds in different models of radiation injury.

Signaling Pathways Modulated by EUK-118 and Analogs

The beneficial effects of EUK-118 and its analogs are primarily attributed to their direct ROS-scavenging activity. However, by modulating the cellular redox environment, these compounds can indirectly influence various signaling pathways that are sensitive to oxidative stress. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis, and are known to be activated by oxidative stress.

While direct and detailed studies on EUK-118's modulation of these pathways in vivo are limited, the literature on SOD/catalase mimetics suggests a likely mechanism of action involves the attenuation of stress-activated pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathways cluster_erk Growth Factor Signaling Stimulus Oxidative Stress (e.g., Ischemia, Radiation) ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Stimulus->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MEKK1 MEKK1 ROS->MEKK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Ras Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Survival_Proliferation Cell Survival & Proliferation ERK1_2->Survival_Proliferation EUK118 EUK-118 (SOD/Catalase Mimetic) EUK118->ROS Scavenges

Caption: EUK-118's mechanism in modulating stress-activated signaling pathways.

This diagram illustrates how oxidative stress can activate pro-apoptotic and pro-inflammatory MAPK pathways (JNK and p38). EUK-118, by scavenging ROS, is hypothesized to prevent the activation of these damaging cascades, thereby promoting cell survival. The ERK pathway, often associated with cell survival and proliferation, can be inhibited by high levels of oxidative stress; thus, by reducing ROS, EUK-118 may also help maintain the pro-survival signals of the ERK pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the efficacy of EUK-118 in preclinical models of neurodegenerative disease and spinal cord injury.

Neurodegenerative Disease Model Workflow

Neurodegenerative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment AnimalModel Select Animal Model (e.g., 3xTg-AD Mice) Baseline Baseline Behavioral Assessment AnimalModel->Baseline Grouping Randomize into Groups (Vehicle vs. EUK-118) Baseline->Grouping Treatment Chronic Administration of EUK-118 or Vehicle Grouping->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Behavioral Post-Treatment Behavioral Testing (e.g., Fear Conditioning) Monitoring->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Analysis Histological and Biochemical Analysis (Pathology, Oxidative Stress) Tissue->Analysis

Caption: Workflow for a preclinical study of EUK-118 in a neurodegenerative disease model.

Spinal Cord Injury Model Workflow

SCI_Workflow Injury Induce Spinal Cord Injury (e.g., Contusion) Grouping Randomize into Groups (Vehicle vs. EUK-118) Injury->Grouping Treatment Administer EUK-118 (e.g., Systemic Injection) Grouping->Treatment Behavioral Weekly Locomotor Assessment (e.g., BBB Score) Treatment->Behavioral Endpoint Endpoint Analysis (Histology, Electrophysiology) Behavioral->Endpoint

Caption: Workflow for evaluating EUK-118 in a spinal cord injury animal model.

Conclusion and Future Directions

The available preclinical data on EUK-118 and its close analogs strongly suggest that this class of SOD/catalase mimetics holds significant therapeutic potential for a variety of conditions underpinned by oxidative stress. In animal models of Alzheimer's disease and ischemic injury, these compounds have demonstrated the ability to reduce pathological hallmarks, mitigate oxidative damage, and improve functional outcomes.

While these findings are promising, further research is warranted to fully elucidate the therapeutic window, optimal dosing, and long-term safety of EUK-118. Future preclinical studies should focus on:

  • Direct comparative studies: Evaluating EUK-118 alongside its analogs in the same animal models to determine relative efficacy and potency.

  • Chronic disease models: Investigating the long-term effects of EUK-118 in models of chronic neurodegeneration to assess its disease-modifying potential.

  • Combination therapies: Exploring the synergistic effects of EUK-118 with other therapeutic agents.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of EUK-118 to optimize its delivery and dosing regimens.

  • Detailed mechanistic studies: Further delineating the specific signaling pathways modulated by EUK-118 to identify novel therapeutic targets and biomarkers of efficacy.

References

Exploratory

EUK-118 for neuroprotection research

An In-Depth Technical Guide to EUK-118 for Neuroprotection Research For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic, salen-manganese complex that has garnered interest...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to EUK-118 for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic, salen-manganese complex that has garnered interest in the field of neuroprotection research due to its catalytic antioxidant properties. It belongs to a class of compounds designed to mimic the activities of two crucial endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. By catalytically scavenging these harmful ROS, EUK-118 and its analogs represent a promising therapeutic strategy to mitigate neuronal damage and slow disease progression.

This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of EUK-118 and its closely related analog, EUK-134, in neuroprotection research.

Core Mechanism of Action: A Synthetic SOD and Catalase Mimetic

The primary mechanism of action of EUK-118 and its analogs is their ability to catalytically neutralize two major reactive oxygen species: the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 mimics the function of SOD by catalyzing the dismutation of the highly reactive superoxide radical into molecular oxygen and hydrogen peroxide.

  • Catalase Mimetic Activity: Subsequently, it mimics the action of catalase by converting the resulting hydrogen peroxide into harmless water and oxygen.

This dual enzymatic activity in a single small molecule makes it a potent and efficient scavenger of ROS, preventing the downstream damage to cellular components such as lipids, proteins, and DNA that is characteristic of oxidative stress-induced neurodegeneration.

EUK-118 Mechanism of Action ROS Reactive Oxygen Species (ROS) O2_superoxide Superoxide (O₂⁻) ROS->O2_superoxide generates EUK118 EUK-118 O2_superoxide->EUK118 dismutation (SOD Mimic) NeuronalDamage Neuronal Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) O2_superoxide->NeuronalDamage causes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EUK118 decomposition (Catalase Mimic) H2O2->NeuronalDamage causes EUK118->H2O2 H2O_O2 Water (H₂O) + Oxygen (O₂) EUK118->H2O_O2

Catalytic cycle of EUK-118 as a SOD/catalase mimetic.

Quantitative Data Summary

The majority of in vivo neuroprotection data is available for EUK-134, a close structural analog of EUK-118. These studies provide valuable insights into the potential efficacy of this class of compounds.

Table 1: Neuroprotective Effects of EUK-134 in a Kainate-Induced Excitotoxicity Model in Rats

ParameterKainate (KA) TreatmentKA + EUK-134 Treatment% ProtectionReference
Neuronal Damage [1]
CA1 Hippocampus52%22%57.7%[1]
CA3 Hippocampus37%7%81.1%[1]
Piriform Cortex45%14%68.9%[1]
Transcription Factor Activation
NF-κB Binding Activity (vs. control)~2-fold increaseNo significant increase~100%[1]
AP-1 Binding Activity (vs. control)~14.5-fold increaseSignificantly reduced-[1]

Table 2: Effects of EUK-134 in a D-Galactose-Induced Aging Model in Rats

ParameterD-Galactose ModelD-Galactose + EUK-134 (5 mg/kg)Reference
Cognitive Function
Spatial Memory DeficitsSignificant impairmentSignificantly reversed[2]
Brain Morphology
Brain WeightReducedSignificantly reversed[2]
Cerebral Cortex ThicknessReducedSignificantly reversed[2]
Pyramidal Neuron Density (Hippocampus)DecreasedSignificantly reversed[2]
Biochemical Markers
Superoxide Dismutase (SOD) ActivityDecreasedSignificantly reversed[2]
Catalase ActivityDecreasedSignificantly reversed[2]
Malondialdehyde (MDA) LevelIncreasedSignificantly reversed[2]
Acetylcholine Esterase ActivityIncreasedSignificantly reversed[2]
Acetylcholine LevelDecreasedSignificantly reversed[2]

Table 3: Comparison of In Vitro Catalase/Peroxidase Activity

CompoundRelative Catalase ActivityRelative Peroxidase ActivityCytoprotectionReference
EUK-134HighHighComplete
EUK-118Measurable but lowNot detectableNone

Signaling Pathways in Neuroprotection

Preclinical studies with EUK-134 suggest that its neuroprotective effects are mediated, in part, by the modulation of key signaling pathways involved in inflammation and apoptosis. By reducing the upstream trigger of oxidative stress, EUK-134 can prevent the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.

EUK-134 Signaling Pathway OxidativeStress Oxidative Stress (↑ ROS) IKK IKK Activation OxidativeStress->IKK JNK_p38 JNK/p38 MAPK Activation OxidativeStress->JNK_p38 EUK134 EUK-134 EUK134->OxidativeStress inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Inflammation Neuroinflammation (Cytokines, Chemokines) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis AP1 AP-1 Activation JNK_p38->AP1 AP1->Inflammation AP1->Apoptosis Neuroprotection Neuroprotection

Proposed signaling pathway for EUK-134-mediated neuroprotection.

Experimental Protocols

In Vivo Neuroprotection Models

1. Kainic Acid-Induced Neurotoxicity Model in Rats

This model is used to study excitotoxic neuronal death, a mechanism implicated in various neurological disorders.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Administer EUK-118 or its analog (e.g., EUK-134 at 10 mg/kg, i.p.) or vehicle 30 minutes prior to kainic acid injection.

    • Inject kainic acid (10 mg/kg, i.p.) to induce status epilepticus.

    • Monitor the animals for seizure activity for at least 3 hours.

    • At desired time points post-injection (e.g., 24 hours for biochemical analysis, 5-7 days for histology), euthanize the animals and collect brain tissue.

  • Endpoints:

    • Histology: Perfuse brains with 4% paraformaldehyde, section, and stain with Hematoxylin and Eosin (H&E) or Fluoro-Jade to quantify neuronal damage in the hippocampus and piriform cortex.

    • Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., protein nitration, lipid peroxidation), and activation of signaling molecules (e.g., NF-κB, AP-1) by Western blot or electrophoretic mobility shift assay (EMSA).

Kainate_Model_Workflow start Start pretreatment Pre-treatment: EUK-118/Vehicle (i.p.) start->pretreatment kainate Induce Excitotoxicity: Kainic Acid (10 mg/kg, i.p.) pretreatment->kainate seizure Monitor Seizure Activity (3 hours) kainate->seizure endpoint Endpoint Analysis (24h / 5-7 days) seizure->endpoint analysis Histology (Neuronal Damage) Biochemical Analysis (Oxidative Stress, Signaling) endpoint->analysis end End analysis->end

Workflow for kainic acid-induced neurotoxicity model.

2. D-Galactose-Induced Aging Model in Rats

This model mimics certain aspects of accelerated aging, including cognitive decline and increased oxidative stress.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Administer D-galactose (100 mg/kg, s.c.) daily for an extended period (e.g., 42 days).

    • Concurrently, administer EUK-118 or its analog (e.g., EUK-134 at 5 mg/kg, i.p.) or vehicle daily.

    • During the final week of treatment, perform behavioral tests to assess cognitive function (e.g., Morris water maze, eight-arm radial maze).

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Endpoints:

    • Behavioral: Measure escape latency and path length in the Morris water maze, or working and reference memory errors in the radial arm maze.

    • Histology: Analyze brain sections for neuronal density and morphology in the hippocampus and cortex.

    • Biochemical: Measure levels of oxidative stress markers (MDA), antioxidant enzymes (SOD, catalase), and neurotransmitter-related enzymes (acetylcholine esterase) and levels (acetylcholine) in brain homogenates.

In Vitro Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture:

    • Isolate cortical neurons from E17-E18 rat or mouse embryos and plate on poly-D-lysine coated plates or coverslips.

    • Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.

  • Assay Protocol:

    • Pre-treat mature neuronal cultures with various concentrations of EUK-118 or vehicle for 1-2 hours.

    • Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (B1630785) (e.g., 100 µM) for 15-30 minutes in a magnesium-free buffer.

    • Remove the glutamate-containing medium and replace it with fresh culture medium containing the respective concentrations of EUK-118 or vehicle.

    • Incubate for 24 hours.

  • Endpoints:

    • Cell Viability: Assess neuronal viability using assays such as MTT, LDH release, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.

    • Mitochondrial Health: Measure mitochondrial membrane potential using fluorescent probes like TMRE or JC-1.

    • Oxidative Stress: Quantify intracellular ROS production using probes like DCFDA or MitoSOX Red.

InVitro_Neuroprotection_Workflow start Start culture Culture Primary Neurons or SH-SY5Y cells start->culture pretreat Pre-treat with EUK-118 or Vehicle culture->pretreat induce Induce Neurotoxicity: Glutamate or Amyloid-beta pretreat->induce incubate Incubate for 24 hours induce->incubate assess Assess Endpoints: Cell Viability, ROS, Mitochondrial Potential incubate->assess end End assess->end

Workflow for in vitro neuroprotection assays.

2. Amyloid-Beta-Induced Toxicity in SH-SY5Y Cells

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.

    • For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Assay Protocol:

    • Pre-treat differentiated SH-SY5Y cells with various concentrations of EUK-118 or vehicle for 1-2 hours.

    • Expose the cells to pre-aggregated amyloid-beta 1-42 (Aβ1-42) oligomers (e.g., 5-10 µM) for 24-48 hours.

    • Co-incubate with the respective concentrations of EUK-118 or vehicle.

  • Endpoints:

    • Cell Viability: Measure cell viability using the MTT or LDH assay.

    • Apoptosis: Assess apoptosis by TUNEL staining or caspase-3 activity assays.

    • Oxidative Stress: Measure intracellular ROS levels.

SOD and Catalase Mimetic Activity Assays

1. SOD Mimetic Activity Assay (Xanthine/Xanthine (B1682287) Oxidase System)

This assay is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c or WST-1) by superoxide radicals generated by the xanthine/xanthine oxidase system.

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • Xanthine

    • Xanthine Oxidase

    • Detector molecule (e.g., WST-1)

    • EUK-118 at various concentrations

  • Procedure:

    • In a 96-well plate, add buffer, xanthine, WST-1, and EUK-118.

    • Initiate the reaction by adding xanthine oxidase.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) kinetically over several minutes.

    • Calculate the percentage inhibition of the detector molecule's reduction by EUK-118 compared to the control (no EUK-118).

2. Catalase Mimetic Activity Assay (Hydrogen Peroxide Decomposition)

This assay directly measures the decomposition of hydrogen peroxide.

  • Reagents:

    • Phosphate buffer (pH 7.0)

    • Hydrogen peroxide (H₂O₂)

    • EUK-118 at various concentrations

  • Procedure:

    • Add EUK-118 to the buffer.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at 240 nm.

    • Calculate the rate of H₂O₂ decomposition.

Synthesis of EUK-118

EUK-118 is a salen-manganese(III) complex. The general synthesis involves a two-step procedure:

  • Schiff Base Condensation: The salen ligand is synthesized by the condensation of a substituted salicylaldehyde (B1680747) with a diamine. For EUK-118, this involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with ethylenediamine.

  • Metalation: The resulting salen ligand is then reacted with a manganese(II) salt, such as manganese(II) acetate, followed by oxidation in the presence of air and a chloride source to yield the manganese(III) complex.

A detailed synthetic protocol for a related compound, [Mn(salen)Cl], can be adapted for the synthesis of EUK-118.

Conclusion and Future Directions

The available preclinical data, primarily from studies on its close analog EUK-134, strongly suggest that EUK-118 holds significant promise as a neuroprotective agent. Its core mechanism as a catalytic scavenger of reactive oxygen species addresses a fundamental pathological process in many neurodegenerative diseases. The demonstrated efficacy in models of excitotoxicity and accelerated aging provides a solid rationale for its further development.

However, it is crucial to acknowledge the limited amount of research conducted directly on EUK-118. Future investigations should focus on:

  • Direct evaluation of EUK-118 in in vitro and in vivo models of neurodegeneration.

  • Elucidation of the specific signaling pathways modulated by EUK-118 in neuronal cells.

  • Assessment of its effects on mitochondrial dysfunction in the context of neurodegenerative diseases.

  • Pharmacokinetic and pharmacodynamic studies to determine its brain bioavailability and optimal dosing.

A thorough investigation of EUK-118 is warranted to fully understand its therapeutic potential for the treatment of neurodegenerative disorders. This guide provides a foundational framework for researchers to design and execute such studies.

References

Foundational

EUK-118 and its Analogs: A Technical Guide to Mitigating Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals Executive Summary Mitochondrial dysfunction is a cornerstone of numerous pathologies, from neurodegenerative diseases to cardiovascular ailments and metabol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a cornerstone of numerous pathologies, from neurodegenerative diseases to cardiovascular ailments and metabolic disorders. A primary driver of this dysfunction is oxidative stress, stemming from an imbalance in the production and detoxification of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of EUK-118 and its closely related salen-manganese complexes, such as EUK-134 and EUK-207, synthetic mimetics of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase. These compounds represent a promising therapeutic strategy to directly target and neutralize mitochondrial ROS, thereby preserving mitochondrial integrity and function. This document details their mechanism of action, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Challenge of Mitochondrial Oxidative Stress

Mitochondria, the powerhouses of the cell, are a major source of endogenous ROS, a natural byproduct of oxidative phosphorylation.[1] Under physiological conditions, a sophisticated network of antioxidant enzymes, including mitochondrial superoxide dismutase (SOD2), maintains redox homeostasis.[2] However, in pathological states, this balance is disrupted, leading to an accumulation of ROS that inflicts damage upon mitochondrial DNA (mtDNA), proteins, and lipids.[3][4] This damage impairs electron transport chain function, reduces ATP synthesis, compromises mitochondrial membrane potential (ΔΨm), and can initiate apoptotic cell death pathways.[3] Consequently, therapeutic interventions capable of specifically targeting and neutralizing mitochondrial ROS are of significant interest.

EUK-118 and its Analogs: Synthetic SOD/Catalase Mimetics

EUK-118 and its better-studied analogs, EUK-134 and EUK-207, are low molecular weight salen-manganese complexes designed to mimic the catalytic activities of both SOD and catalase.[5][6] This dual functionality is critical: they first catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂), which is then converted into harmless water and oxygen.[7] This catalytic nature allows a single molecule to neutralize numerous ROS molecules, offering a significant advantage over stoichiometric antioxidants.[7] Their lipophilic character facilitates their passage across cellular and mitochondrial membranes, enabling them to act at a primary site of oxidative stress.

Mechanism of Action in Mitochondrial Dysfunction

The protective effects of the EUK class of compounds in the context of mitochondrial dysfunction are multifaceted:

  • Direct ROS Scavenging: By mimicking SOD and catalase, these compounds directly reduce the levels of superoxide and hydrogen peroxide within the mitochondria, thus preventing oxidative damage to vital mitochondrial components.[8]

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): Oxidative stress is a known trigger for the dissipation of ΔΨm, a critical event that can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.[5] Studies have shown that EUK-134 can effectively prevent the loss of ΔΨm in cells subjected to oxidative stress.[5][9]

  • Inhibition of Apoptotic Pathways: By preventing mitochondrial outer membrane permeabilization, EUK compounds block the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol, thereby inhibiting the activation of caspase cascades and subsequent cell death.[8]

  • Modulation of Stress-Activated Signaling Pathways: Oxidative stress activates various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). EUK-134 has been shown to inhibit the activation of these pathways in response to oxidative insults, further contributing to cell survival.[10]

Quantitative Data Summary

While specific quantitative data for EUK-118 is limited in the public domain, extensive research on its close analogs, EUK-134 and EUK-207, provides valuable insights into the potential efficacy of this class of compounds.

Table 1: Effects of EUK-134 on Mitochondrial Parameters in Cellular Models

ParameterCell LineStressorEUK-134 ConcentrationObserved EffectReference(s)
Mitochondrial Membrane Potential H9C2 CardiomyocytesPhenylephrine (50 µM)10 µMReversed the reduction in ΔΨm[5]
Human Skeletal Muscle CellsTunicamycinNot specifiedAmeliorated the loss of ΔΨm[9]
Mitochondrial Superoxide Production H9C2 CardiomyocytesPhenylephrine (50 µM)10 µMPrevented the increase in mitochondrial superoxide[5]
Cell Viability ARPE-19 CellsSodium Iodate (NaIO₃)Not specifiedNotably improved cell viability[10]
Respiratory Control Ratio Human Skeletal Muscle CellsTunicamycinNot specifiedAmeliorated the reduction in respiratory control ratio[9]

Table 2: Neuroprotective Effects of EUK-207 in an Ex Vivo Model of Ischemia

ParameterModelEUK-207 ConcentrationObserved EffectReference(s)
Cell Death (LDH Release) Organotypic Hippocampal Slices (OGD)40 µMSignificantly reduced LDH release (to 70-75% of OGD alone)[11]
ROS Accumulation (DCF Fluorescence) Organotypic Hippocampal Slices (OGD)Not specifiedSignificantly reduced increased ROS levels 3h post-OGD[8]
Lipid Peroxidation Organotypic Hippocampal Slices (OGD)Not specifiedReduced lipid peroxidation 6h post-OGD[8]
AIF Translocation Organotypic Hippocampal Slices (OGD)Not specifiedPartially blocked the translocation of AIF from mitochondria to the nucleus[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of EUK Compound-Mediated Mitochondrial Protection

The following diagram illustrates the key signaling events modulated by EUK compounds in response to an oxidative stressor, leading to the preservation of mitochondrial function and cell survival.

EUK_Signaling_Pathway stress Oxidative Stressor (e.g., Ischemia, Toxin) ros Mitochondrial ROS (O₂⁻, H₂O₂) stress->ros damage Mitochondrial Damage (mtDNA, Proteins, Lipids) ros->damage mapk MAPK Pathway Activation (p38, JNK, ERK) ros->mapk euk EUK-118 / Analogs (SOD/Catalase Mimetic) euk->ros Inhibits euk->mapk Inhibits survival Cell Survival euk->survival Promotes mmp ↓ ΔΨm (Membrane Depolarization) damage->mmp cyt_c Cytochrome c / AIF Release mmp->cyt_c caspases Caspase Activation cyt_c->caspases apoptosis Apoptosis caspases->apoptosis mapk->apoptosis OGD_Workflow prep Prepare Organotypic Hippocampal Slices culture Culture Slices (14-15 days) prep->culture pretreat Pre-treatment with EUK-207 (e.g., 40 µM for 1-2h) culture->pretreat ogd Oxygen-Glucose Deprivation (OGD) (e.g., 60 min) pretreat->ogd recovery Recovery in Normal Medium (3h or 24h) ogd->recovery analysis Endpoint Analysis recovery->analysis ldh LDH Release Assay (Cell Death) analysis->ldh pi Propidium Iodide Staining (Cell Viability) analysis->pi ros_assay ROS Measurement (e.g., DCF fluorescence) analysis->ros_assay

References

Exploratory

EUK-118: A Technical Guide to its Role in Modulating Redox Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic salen-manganese complex that has garnered interest within the scientific community for its potential as a catalytic anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic salen-manganese complex that has garnered interest within the scientific community for its potential as a catalytic antioxidant. Structurally, it belongs to a class of compounds designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase. These enzymes are at the forefront of the cellular defense system against oxidative stress, a condition implicated in a wide array of pathologies including neurodegenerative diseases, inflammation, and age-related disorders. This technical guide provides an in-depth exploration of EUK-118's core mechanism of action, its influence on critical redox-sensitive signaling pathways, and detailed experimental methodologies for its study. While direct research on EUK-118 is somewhat limited, this guide will also draw upon data from its close structural analogues, such as EUK-134 and EUK-8, to provide a comprehensive overview of the potential activities of this class of molecules.

Core Mechanism: SOD and Catalase Mimetic Activity

EUK-118 and its analogues function as catalytic scavengers of reactive oxygen species (ROS). Their primary mechanism involves a dual enzymatic mimetic activity:

  • Superoxide Dismutase (SOD) Activity: They catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase Activity: Subsequently, they facilitate the decomposition of hydrogen peroxide into water (H₂O) and molecular oxygen.

This dual action is critical as it not only neutralizes a primary ROS but also its potentially more damaging downstream product. Some studies have indicated that certain structural modifications within the salen-manganese complex series can influence the relative SOD and catalase activities. For instance, EUK-118 has been reported to possess measurable catalase activity but no detectable peroxidase activity in a specific assay.[1]

Modulation of Redox Signaling Pathways

Oxidative stress is not merely a state of molecular damage but also a potent modulator of cellular signaling. Key transcription factors and signaling cascades are redox-sensitive, and their activation or inhibition by ROS can dictate cell fate. EUK-118 and its analogues are poised to influence these pathways by virtue of their ability to alter the intracellular redox environment.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. While direct studies on EUK-118's effect on the Nrf2 pathway are scarce, the modulation of ROS levels by EUK-118 would logically impact this pathway. By reducing the overall oxidative burden, EUK-118 could potentially attenuate the sustained activation of Nrf2 that is often observed in chronic disease states. Conversely, a transient and controlled pro-oxidant effect, a characteristic of some antioxidant compounds, could potentially activate the Nrf2 pathway, thereby upregulating the cell's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EUK118 EUK-118 EUK118->ROS scavenges Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Figure 1: Proposed modulation of the Nrf2/ARE pathway by EUK-118.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. Its activation is triggered by a variety of stimuli, including oxidative stress. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies on EUK-118 analogues have shown that by reducing ROS levels, these compounds can inhibit the activation of NF-κB. For example, EUK-8 and EUK-189 have been demonstrated to reduce the activation of the ROS-dependent signaling pathway involved in NF-κB activation in airway epithelial cells infected with respiratory syncytial virus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates EUK118 EUK-118 EUK118->ROS scavenges IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription

Figure 2: Postulated inhibitory effect of EUK-118 on the NF-κB signaling pathway.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several MAPK cascades, such as the ERK, JNK, and p38 pathways, are known to be activated by oxidative stress. By quenching ROS, EUK-118 and its analogues can potentially dampen the activation of these stress-related MAPK pathways. This can have significant implications for cell survival and inflammation. For instance, the inhibition of JNK-mediated apoptosis is a potential mechanism by which these compounds could exert neuroprotective effects.

MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates EUK118 EUK-118 EUK118->ROS scavenges MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response regulates

Figure 3: Overview of EUK-118's potential to modulate MAPK signaling.

Quantitative Data

Quantitative data specifically for EUK-118 is limited in the public domain. The available information often comes from comparative studies with its more widely studied analogues.

ParameterEUK-118EUK-8EUK-134Reference
Catalase Activity MeasurableActiveActive[1]
Peroxidase Activity Not detectableActiveActive[1]
Cytoprotection Complete lack of cytoprotection in a specific modelProtectiveProtective[1]

Note: The lack of cytoprotection for EUK-118 in the cited study was in a specific experimental model and may not be representative of its activity in all biological systems. Further research is required to fully characterize its efficacy.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of EUK-118 on redox signaling pathways. These are based on standard methodologies used for similar compounds and should be optimized for the specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines for the research question (e.g., neuronal cells for neuroprotection studies, macrophages for inflammation studies).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • EUK-118 Preparation: Dissolve EUK-118 in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Treatment: Replace the culture medium with the medium containing the desired concentration of EUK-118 or vehicle control and incubate for the specified duration.

Cell_Culture_Workflow start Start cell_seeding Seed cells in culture plates start->cell_seeding incubation1 Incubate (e.g., 24h) cell_seeding->incubation1 treatment Treat cells with EUK-118 or vehicle control incubation1->treatment incubation2 Incubate for desired time treatment->incubation2 harvest Harvest cells for analysis incubation2->harvest end End harvest->end

Figure 4: General workflow for cell culture and treatment with EUK-118.

Western Blot for Signaling Protein Phosphorylation
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Nrf2, phospho-NF-κB p65, phospho-JNK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize for protein loading.

Nrf2/ARE Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24-48 hours, treat the transfected cells with EUK-118 or a known Nrf2 activator (positive control).

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in ARE-driven gene expression.

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid.

  • Treatment: Pre-treat cells with EUK-118 for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

  • Lysis and Luciferase Assay: Perform the dual-luciferase assay as described for the Nrf2 assay.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation by EUK-118 compared to the stimulated control.

SOD and Catalase Activity Assays
  • Sample Preparation: Prepare cell or tissue lysates.

  • SOD Activity Assay: Use a commercially available kit based on the inhibition of a colorimetric reaction by SOD. The activity is typically measured as the amount of enzyme required to inhibit the reaction by 50%.

  • Catalase Activity Assay: Use a kit that measures the decomposition of hydrogen peroxide, which can be monitored spectrophotometrically.

Conclusion

EUK-118 represents a promising synthetic antioxidant with the potential to modulate key redox-sensitive signaling pathways involved in inflammation, cell survival, and the antioxidant response. Its dual SOD and catalase mimetic activity positions it as a tool to dissect the roles of ROS in cellular processes and as a potential therapeutic agent for oxidative stress-related diseases. However, the current body of research on EUK-118 is not as extensive as that for its analogues. Future studies should focus on elucidating its specific interactions with the Nrf2, NF-κB, and MAPK pathways, and on generating robust quantitative data to better define its efficacy and therapeutic window. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intriguing properties of this salen-manganese complex.

References

Protocols & Analytical Methods

Method

EUK-118 Stock Solution: Preparation and Storage Protocols for Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic salen-manganese complex that exhibits superoxide (B77818) dismutase (SOD) and catalase mimetic properties.[1][2] As a ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic salen-manganese complex that exhibits superoxide (B77818) dismutase (SOD) and catalase mimetic properties.[1][2] As a catalytic scavenger of reactive oxygen species (ROS), EUK-118 and its analogues are valuable tools in studying and mitigating oxidative stress in various biological systems. This document provides detailed application notes and protocols for the preparation, storage, and use of EUK-118 stock solutions to ensure experimental reproducibility and efficacy. EUK-118 is a structural analog of EUK-8 and EUK-134, but with significantly reduced activity.[1]

Data Presentation

Chemical and Physical Properties of EUK-118
PropertyValue
CAS Number 186299-34-3
Molecular Formula C₂₂H₂₅MnN₂O₈
Molecular Weight 500.4 g/mol
Appearance Crystalline solid
Purity ≥95%
Solubility of EUK-118
SolventSolubility
DMSO 20 mg/mL
Ethanol 1 mg/mL
PBS (pH 7.2) 0.2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM EUK-118 Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution of EUK-118 in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • EUK-118 (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: In a biological safety cabinet, ensure all materials are sterile. Clean the work surface with 70% ethanol.

  • Weighing EUK-118: Tare a sterile, amber microcentrifuge tube on the analytical balance. Carefully weigh 5.0 mg of EUK-118 powder directly into the tube.

  • Solvent Addition: Add 999.2 µL of anhydrous DMSO to the tube containing the EUK-118 powder. This will yield a final concentration of 10 mM (based on a molecular weight of 500.4 g/mol ).

  • Dissolution: Tightly cap the tube and vortex at medium speed until the EUK-118 is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name (EUK-118), concentration (10 mM in DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the primary 10 mM EUK-118 stock solution to a working concentration for direct application to cell cultures. A typical final concentration for similar antioxidant compounds in cell culture is in the range of 10-100 µM.

Materials:

  • 10 mM EUK-118 stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): It is recommended to first prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in the medium (e.g., 5 µL of 10 mM EUK-118 + 45 µL of medium). This helps to minimize the final concentration of DMSO in the cell culture.

  • Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the final volume of cell culture medium to achieve the desired final concentration.

    • Example for a 50 µM final concentration in 1 mL of medium: Add 50 µL of the 1 mM intermediate stock to 950 µL of cell culture medium.

  • Mixing: Gently mix the final working solution by pipetting up and down before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (diluted in culture medium to the same final concentration as the EUK-118 treatment) to the cell culture. This is crucial as DMSO can have biological effects on its own.[3][4]

Signaling Pathway and Experimental Workflow

EUK-118 Mechanism of Action

EUK-118 functions as a synthetic mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. Its primary mechanism of action is the catalytic scavenging of reactive oxygen species (ROS). Specifically, it dismutates superoxide radicals (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂), and then converts the hydrogen peroxide into water and oxygen. By reducing the levels of these harmful ROS, EUK-118 can protect cells from oxidative damage.

A closely related and more potent analog, EUK-134, has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, and to reduce the accumulation of the tumor suppressor protein p53 in response to UVB-induced oxidative stress.[5][6] It is hypothesized that by preventing oxidative damage to the cell membrane, these compounds can mitigate the downstream signaling cascades that lead to inflammation and apoptosis.[5]

EUK118_Pathway ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxidative_Stress Oxidative Stress (e.g., Membrane Damage) ROS->Oxidative_Stress induces EUK118 EUK-118 EUK118->ROS scavenges EUK118->Oxidative_Stress prevents MAPK_Pathway MAPK Signaling Pathways (ERK, JNK, p38) Oxidative_Stress->MAPK_Pathway activates p53 p53 Accumulation & Phosphorylation MAPK_Pathway->p53 leads to Cellular_Response Cellular Response (Apoptosis, Inflammation) MAPK_Pathway->Cellular_Response triggers p53->Cellular_Response triggers

Caption: Proposed signaling pathway modulated by EUK-118.

Experimental Workflow for Assessing EUK-118 Efficacy

EUK118_Workflow Start Start: Prepare EUK-118 Stock (Protocol 1) Prepare_Working Prepare Working Solutions (Protocol 2) Start->Prepare_Working Treatment Treat Cells with EUK-118 & Vehicle Control Prepare_Working->Treatment Cell_Culture Cell Culture with Oxidative Stressor (e.g., H₂O₂, UV) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Analysis Downstream Analysis: - ROS levels (e.g., DCFDA) - Western Blot (p-ERK, p-p38) - Cell Viability (MTT) Incubation->Analysis

Caption: General workflow for in vitro EUK-118 experiments.

Storage and Stability

Proper storage of EUK-118 stock solutions is critical to maintain their chemical integrity and biological activity.

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures slow down the rate of chemical degradation.
Solvent Anhydrous DMSOMinimizes hydrolysis of the compound. DMSO is a good solvent that is compatible with most cell culture applications at low final concentrations (<0.5%).
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of contaminants.
Light Exposure Store in amber or light-blocking containersProtects the compound from photodegradation.
Moisture Use anhydrous solvent and seal containers tightlyPrevents hydrolysis and maintains the concentration of the stock solution.

References

Application

Application Notes and Protocols for EUK-118 in the Treatment of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic small molecule that belongs to the salen-manganese class of compounds. It functions as a mimetic of two critical endogen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic small molecule that belongs to the salen-manganese class of compounds. It functions as a mimetic of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalyzing the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, EUK-118 effectively mitigates oxidative stress, a key pathological mechanism in a variety of neurodegenerative diseases and acute neuronal injuries. These application notes provide a comprehensive protocol for the use of EUK-118 and its well-characterized analog, EUK-134, in primary neuronal cultures to protect against oxidative stress-induced cell death.

Mechanism of Action

EUK-118 and its analogs act as catalytic scavengers of reactive oxygen species (ROS). The central manganese atom cycles between its Mn(II) and Mn(III) oxidation states to catalytically convert superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) into water and molecular oxygen. This dual enzymatic activity makes these compounds potent neuroprotective agents in models of oxidative stress.

Data Presentation

The following tables summarize quantitative data from studies utilizing EUK-134, a closely related and extensively studied analog of EUK-118, demonstrating its neuroprotective efficacy.

Table 1: Neuroprotective Effects of EUK-134 on Neuronal Viability

Model SystemInsultEUK-134 ConcentrationTreatment DurationOutcome
Rat Primary Cortical NeuronsKainate-induced excitotoxicityNot specified in vitroPre-treatmentSignificant reduction in neuronal damage in CA1, and almost complete protection in CA3 and piriform cortex.[1]
Piglet Neonatal Hypoxia-Ischemia (in vivo)Hypoxia-Ischemia2.5 mg/kg bolus + 1.25 mg/kg/h infusionPost-resuscitationIncreased neuronal viability in the putamen from 12% to 41% and in the caudate nucleus from 54% to 78%.[2]
Human Neuroblastoma Cells (SK-N-MC)1 mM H₂O₂Pre-treatment24 hoursReversal of H₂O₂-induced cell death.[3]
Primary AstrocytesCopper-Elesclomol (CuES)30 µMPre-treatment and co-treatmentRestored viability by over 40% in overnight treatment and ~70% in pulse treatment.[4]

Table 2: Effects of EUK-134 on Markers of Oxidative Stress and Apoptosis

Model SystemInsultEUK-134 ConcentrationOutcome
Rat Limbic System (in vivo)Kainate-induced seizuresNot specifiedHighly significant reduction in protein nitration and spectrin (B1175318) proteolysis.[1][5]
Human Neuroblastoma Cells (SK-N-MC)1 mM H₂O₂Not specifiedReturn of lipid peroxidation and caspase-3 activation to control levels.[3]

Experimental Protocols

I. Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[6][7][8]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-Lysine

  • Laminin (B1169045)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Plate Coating:

    • Coat culture plates with 100 µg/mL Poly-D-Lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • (Optional) For enhanced neuronal attachment, coat with 5 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cortices from E18 rat pup brains in ice-cold HBSS.

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% trypsin-EDTA and 100 U/mL DNase I at 37°C for 15 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating and Maintenance:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Plate neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated plates.

    • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

    • Change half of the medium every 2-3 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).

II. EUK-118 Treatment and Induction of Oxidative Stress

Materials:

  • EUK-118 stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) or Glutamate (B1630785)

  • Primary cortical neuron cultures (DIV 7-10)

Procedure:

  • EUK-118 Pre-treatment:

    • Prepare working solutions of EUK-118 in pre-warmed Neurobasal medium. A final concentration range of 10-50 µM is a good starting point based on studies with the analog EUK-134.[4]

    • Remove half of the culture medium from the primary neurons and replace it with the EUK-118 containing medium.

    • Incubate the neurons with EUK-118 for a pre-treatment period of 1 to 24 hours. A 2-hour pre-treatment has been shown to be effective for other neuroprotective compounds.

  • Induction of Oxidative Stress:

    • Hydrogen Peroxide (H₂O₂) Model: Prepare fresh dilutions of H₂O₂ in Neurobasal medium. A final concentration of 100 µM to 1 mM can be used to induce oxidative stress.[3][9] Add the H₂O₂ solution directly to the culture medium and incubate for the desired duration (e.g., 30 minutes to 24 hours).

    • Glutamate Excitotoxicity Model: Prepare a stock solution of glutamate. Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 20-100 µM and incubate for 24 hours.

  • Post-insult Incubation:

    • After the desired insult duration, the medium containing the stressor can be removed and replaced with fresh, pre-warmed Neurobasal medium (with or without EUK-118, depending on the experimental design).

    • Incubate the cultures for an additional 24 to 48 hours to allow for the development of neurotoxicity.

III. Assessment of Neuronal Viability and Apoptosis

A. Neuronal Viability (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

B. Caspase-3 Activity Assay

Materials:

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • After treatment, lyse the neurons using the cell lysis buffer.

  • Incubate the cell lysate with the caspase-3 substrate according to the manufacturer's instructions.

  • Measure the fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.[10] An increase in fluorescence indicates higher caspase-3 activity.

IV. Analysis of Signaling Pathways (Western Blotting)

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated neurons in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows

G cluster_0 Oxidative Stress Induction cluster_1 Cellular Response cluster_2 Signaling Cascades cluster_3 Apoptotic Execution H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Glutamate Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates/inhibits Akt PI3K/Akt Pathway ROS->Akt inhibits Mito_Dys->ROS Excitotoxicity->ROS Caspase3 Caspase-3 Activation MAPK->Caspase3 activates Akt->Caspase3 inhibits (pro-survival) Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis EUK118 EUK-118 EUK118->ROS scavenges

Caption: Signaling pathways involved in oxidative stress-induced neuronal apoptosis and the inhibitory action of EUK-118.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis cluster_3 Endpoints Culture 1. Primary Cortical Neuron Culture (DIV 7-10) Pretreat 2. Pre-treat with EUK-118 (e.g., 10-50 µM, 2h) Culture->Pretreat Induce 3. Induce Oxidative Stress (e.g., H₂O₂, Glutamate) Pretreat->Induce Incubate 4. Incubate (24-48h) Induce->Incubate Analyze 5. Analyze Endpoints Incubate->Analyze Viability Neuronal Viability (MTT) Analyze->Viability Apoptosis Apoptosis (Caspase-3 assay) Analyze->Apoptosis Signaling Signaling Pathways (Western Blot) Analyze->Signaling

Caption: Experimental workflow for assessing the neuroprotective effects of EUK-118 in primary neurons.

References

Method

In Vivo Administration of EUK-118 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of EUK-118 in mouse models. EUK-118 is a synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of EUK-118 in mouse models. EUK-118 is a synthetic salen-manganese complex that functions as a potent mimetic of both superoxide (B77818) dismutase (SOD) and catalase. This dual enzymatic activity makes it a powerful tool for investigating the role of reactive oxygen species (ROS) in a variety of pathological conditions and for evaluating its therapeutic potential.

Mechanism of Action

EUK-118's mechanism of action centers on its ability to catalytically scavenge two key reactive oxygen species: the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂). In biological systems, oxidative stress arises from an imbalance between the production of ROS and the ability of the body's antioxidant defenses to neutralize them. EUK-118 addresses this imbalance through a two-step process that mimics the functions of the endogenous enzymes superoxide dismutase and catalase. This catalytic cycle allows a single molecule of EUK-118 to neutralize numerous ROS molecules, making it an effective antioxidant.

cluster_sod SOD Mimetic Activity cluster_catalase Catalase Mimetic Activity O2_minus Superoxide (O₂⁻) EUK118_oxidized EUK-118 (Mn³⁺) O2_minus->EUK118_oxidized Reduction O2_minus->EUK118_oxidized e⁻ EUK118_reduced EUK-118 (Mn²⁺) EUK118_reduced->O2_minus + 2H⁺ O2 Oxygen (O₂) EUK118_oxidized->O2 Oxidation EUK118_oxidized->O2 H2O2 Hydrogen Peroxide (H₂O₂) EUK118_reduced_cat EUK-118 (Mn²⁺) H2O2->EUK118_reduced_cat Reduction H2O Water (H₂O) EUK118_oxidized_cat EUK-118 (Mn³⁺) EUK118_oxidized_cat->H2O2 + 2e⁻ + 2H⁺ EUK118_reduced_cat->H2O

Caption: Catalytic cycle of EUK-118 as an SOD and catalase mimetic.

Applications in Mouse Models

EUK-118 and its analogs have been investigated in a variety of mouse models of diseases where oxidative stress is implicated as a key pathological driver.

Application AreaMouse ModelKey Findings
Neurodegenerative Diseases Alzheimer's Disease (e.g., 3xTg-AD)Reduced Aβ and tau pathology, decreased oxidative stress markers, and improved cognitive function.
Amyotrophic Lateral Sclerosis (ALS)Prolonged survival and reduced oxidative stress.
Radiation-Induced Injury Whole-Body IrradiationEnhanced survival rates and hematopoietic recovery.
Inflammatory Conditions Endotoxic Shock (LPS-induced)Reduced organ injury and attenuated delayed hypotension.

Experimental Protocols

The following are generalized protocols for the in vivo administration of EUK-118 in mice. It is crucial to adapt these protocols to the specific requirements of the experimental design, including the mouse strain, age, and disease model.

Preparation of EUK-118 Solution
  • Vehicle: EUK-118 is typically dissolved in a sterile, isotonic vehicle suitable for the chosen route of administration. A common vehicle is phosphate-buffered saline (PBS).

  • Concentration: The concentration of the EUK-118 solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, ensuring the administration volume is within recommended limits.

  • Preparation:

    • Weigh the required amount of EUK-118 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants.

Administration Routes and Dosages

The choice of administration route and dosage depends on the experimental goals, the target tissue, and the desired pharmacokinetic profile.

Route of AdministrationRecommended VolumeCommon Dosage Range (mg/kg)Notes
Intraperitoneal (i.p.) < 2-3 mL5 - 20Provides systemic distribution. A common and relatively easy route of administration.
Subcutaneous (s.c.) < 2-3 mL (divided into multiple sites if > 1 mL)10 - 70Slower absorption compared to i.p. or i.v. Can be used for sustained release.
Intravenous (i.v.) < 0.2 mL (tail vein)1 - 10Rapid systemic distribution. Requires technical skill.

Dosage Considerations:

  • Therapeutic Efficacy: Dosages in the range of 5-30 mg/kg have been shown to be effective in various disease models.

  • Radioprotection: Higher doses, up to 70 mg/kg, have been used in studies of radiation-induced injury.

  • Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose for a specific model and endpoint.

Experimental Workflow for a Typical Efficacy Study

The following diagram illustrates a general workflow for an in vivo efficacy study of EUK-118 in a mouse model.

acclimatization Acclimatization (1-2 weeks) baseline Baseline Measurements (e.g., weight, behavior) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping disease_induction Disease Induction (if applicable) grouping->disease_induction treatment EUK-118 or Vehicle Administration disease_induction->treatment monitoring Monitoring (e.g., health, weight, behavior) treatment->monitoring monitoring->monitoring endpoint Endpoint Analysis (e.g., histology, biomarkers) monitoring->endpoint

Caption: General experimental workflow for in vivo EUK-118 studies.
Anesthesia and Euthanasia

  • Anesthesia: For procedures requiring anesthesia, such as intravenous injections, isoflurane (B1672236) inhalation is a common and safe method. Injectable anesthetics like a ketamine/xylazine cocktail can also be used. The choice of anesthetic should be in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Euthanasia: At the experimental endpoint, mice should be euthanized using a method approved by the IACUC, such as CO₂ asphyxiation followed by a secondary method of euthanasia (e.g., cervical dislocation).

Data Presentation: Quantitative Outcomes of EUK-118 Administration

The following tables summarize representative quantitative data from studies investigating the effects of EUK-118 and its analogs in various mouse models.

Table 1: Neuroprotection in an Alzheimer's Disease Mouse Model (3xTg-AD)

ParameterControl (Vehicle)EUK-207 TreatedPercent Change
Cognitive Performance (Fear Conditioning) Deficit ObservedNo DeficitImprovement
Brain Aβ42 Levels ElevatedReducedDecrease
Brain Oxidized Nucleic Acids IncreasedReducedDecrease
Brain Lipid Peroxidation IncreasedReducedDecrease
Hippocampal Tau Pathology PresentReducedDecrease

Table 2: Radioprotection in a Whole-Body Irradiation Mouse Model

| Parameter | Control (Saline) | EUK-189 (70 mg/kg, -24h) | | :--- | :--- | | 30-Day Survival | Significantly Lower | Significantly Higher | | Dose Reduction Factor (DRF) | - | 1.15 | | LD50/30 | 7.96 Gy | 9.13 Gy | | Total White Blood Cells (post-irradiation) | Decreased | Elevated (compared to irradiated controls) | | Platelets (post-irradiation) | Decreased | Elevated (compared to irradiated controls) |

Conclusion

EUK-118 is a valuable research tool for studying the role of oxidative stress in disease pathogenesis and for exploring novel therapeutic strategies. The protocols and data presented here provide a foundation for designing and conducting in vivo studies using EUK-118 in mouse models. Researchers should always adhere to institutional guidelines for animal care and use and tailor experimental procedures to their specific research questions.

Application

Application Notes and Protocols for Measuring EUK-118 Efficacy in Reducing Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. It is a chain reaction of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular damage and the pathophysiology of numerous diseases. It is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species (ROS). This process leads to the formation of harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can damage cellular components and disrupt normal physiological functions.

EUK-118 is a synthetic small molecule that mimics the catalytic activities of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By scavenging superoxide radicals and detoxifying hydrogen peroxide, EUK-118 can effectively mitigate the initial triggers of lipid peroxidation. These application notes provide detailed protocols for assessing the efficacy of EUK-118 in reducing lipid peroxidation, along with representative data and visualizations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: EUK-118 in Preventing Lipid Peroxidation

EUK-118 is a salen-manganese complex that possesses potent SOD and catalase mimetic activity. Its primary function is to catalytically convert reactive oxygen species into harmless byproducts.

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase Mimetic Activity: Subsequently, EUK-118 facilitates the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).

By neutralizing these key ROS, EUK-118 prevents the initiation and propagation of the lipid peroxidation chain reaction, thereby protecting cellular membranes and other lipid-rich structures from oxidative damage.

Data Presentation: Efficacy of EUK Analogs in Reducing Lipid Peroxidation

The following tables summarize the reported efficacy of EUK-118 and its close analog, EUK-134, in reducing markers of lipid peroxidation in various experimental models. While the raw data from specific studies are proprietary, this summary reflects the quantitative outcomes described in published research.

Table 1: Dose-Dependent Reduction of UVA-Induced Lipid Peroxidation on Human Skin by EUK-134

EUK-134 ConcentrationReduction in Lipid Peroxides
0.01%Significant Reduction
0.05%Dose-Dependent Increase in Reduction
0.1%Maximum Observed Reduction

This table is a representation of the dose-dependent efficacy of EUK-134 as described in studies on human skin. The term "Significant Reduction" indicates a statistically meaningful decrease compared to the untreated control.

Table 2: Effect of EUK Analogs on Lipid Peroxidation in a Rat Model of Nonalcoholic Steatohepatitis

Treatment GroupChange in Lipid Peroxidation Levels
ControlBaseline
Disease ModelMarkedly Increased
EUK-8 TreatedSignificantly Reduced vs. Disease Model
EUK-134 TreatedSignificantly Reduced vs. Disease Model

This table summarizes the protective effects of EUK-8 and EUK-134 against induced lipid peroxidation in an in vivo model.

Table 3: Reduction of Age-Related Increase in Lipid Peroxidation in Mouse Brain by EUK-207

Treatment GroupReduction in Age-Related Lipid Peroxidation
EUK-20750%

This table illustrates the significant efficacy of a EUK analog in a model of age-related oxidative stress.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

  • Phosphate buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard solution

  • Test samples (e.g., cell lysates, tissue homogenates) treated with and without EUK-118

  • Microcentrifuge tubes

  • Water bath or heating block (95-100°C)

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation:

    • Homogenize tissues or lyse cells in ice-cold PBS.

    • Centrifuge the homogenate/lysate to remove debris.

    • Collect the supernatant for the assay.

  • Induction of Lipid Peroxidation (Optional):

    • Treat samples with a pro-oxidant (e.g., FeSO₄, H₂O₂) to induce lipid peroxidation.

    • Include control groups (no pro-oxidant) and EUK-118 treated groups.

  • TBARS Reaction:

    • To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the clear supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

    • Incubate the mixture in a boiling water bath for 10-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Prepare a standard curve using known concentrations of MDA.

  • Calculation:

    • Calculate the concentration of MDA in the samples using the standard curve.

    • Express the results as nmol of MDA per mg of protein.

Lipid Hydroperoxide (LPO) Assay

This assay directly measures lipid hydroperoxides, the primary products of lipid peroxidation, using the ferrous oxidation-xylenol orange (FOX) method. In this assay, lipid hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange.

Materials:

  • FOX reagent (can be prepared or obtained from a commercial kit)

  • Methanol

  • Chloroform (B151607)

  • Test samples treated with and without EUK-118

  • Spectrophotometer or microplate reader

Protocol:

  • Lipid Extraction:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 1 mL of a 2:1 chloroform:methanol solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the chloroform under a stream of nitrogen.

    • Resuspend the lipid extract in a known volume of methanol.

  • FOX Reaction:

    • Add 50 µL of the lipid extract to a microplate well.

    • Add 200 µL of the FOX reagent.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 560 nm.

    • Prepare a standard curve using a known concentration of a hydroperoxide standard (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

  • Calculation:

    • Determine the concentration of lipid hydroperoxides in the samples from the standard curve.

Visualizations

Lipid_Peroxidation_Pathway cluster_euk EUK-118 Intervention ROS Reactive Oxygen Species (O₂⁻, H₂O₂) PUFA Polyunsaturated Fatty Acid (in cell membrane) ROS->PUFA Initiation H2O_O2 H₂O + O₂ Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Oxygen O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation MDA_HNE Malondialdehyde (MDA) 4-Hydroxynonenal (4-HNE) Lipid_Hydroperoxide->MDA_HNE Decomposition Cell_Damage Cellular Damage MDA_HNE->Cell_Damage EUK118 EUK-118 EUK118->ROS Scavenges EUK118->H2O_O2 Catalyzes conversion to

Caption: Signaling pathway of lipid peroxidation and the intervention point of EUK-118.

TBARS_Assay_Workflow start Start sample_prep Sample Preparation (e.g., cell lysate with/without EUK-118) start->sample_prep induce_lpo Induce Lipid Peroxidation (optional, e.g., with FeSO₄) sample_prep->induce_lpo add_tca Add 10% TCA induce_lpo->add_tca centrifuge1 Centrifuge add_tca->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_tba Add 0.67% TBA collect_supernatant->add_tba heat Heat at 95-100°C add_tba->heat measure_abs Measure Absorbance at 532 nm heat->measure_abs calculate Calculate MDA Concentration measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the TBARS assay.

Method

Application Notes and Protocols for EUK-118 in Ischemia-Reperfusion Injury Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of EUK-118, a synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic, in var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EUK-118, a synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic, in various preclinical models of ischemia-reperfusion (I/R) injury. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to guide researchers in designing and executing studies to evaluate the therapeutic potential of EUK-118 and related compounds.

Introduction to EUK-118 and Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury is a major cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key driver of I/R injury is the massive production of reactive oxygen species (ROS), which leads to oxidative stress, inflammation, and ultimately, cell death.

EUK-118 and its analogue, EUK-134, are salen-manganese complexes that possess both SOD and catalase-like activities.[1] By catalytically scavenging superoxide anions and hydrogen peroxide, these compounds can mitigate oxidative stress and its downstream consequences. Their low molecular weight enhances stability and bioavailability compared to native antioxidant enzymes, making them promising therapeutic agents for I/R injury.[1]

Application 1: Renal Ischemia-Reperfusion Injury

Overview

EUK-134 has demonstrated significant protective effects in a rat model of renal I/R injury, improving glomerular filtration rate and overall renal function when administered just before reperfusion.[1]

Quantitative Data Summary
Animal ModelIschemia DurationEUK-134 DoseAdministration RouteTiming of AdministrationKey OutcomesReference
Uninephrectomized Wistar Rats75 minutes0.2 mg/kgIntravenousSingle injection just before unclamping (reperfusion)Significantly better renal function recovery over one week[1]
Wistar Rats30 and 45 minutes0.2 mg/kgIntravenousSingle injection just before unclamping (reperfusion)Significantly improved glomerular filtration rate 2 hours post-ischemia[1]
Experimental Protocol: Rat Model of Renal I/R Injury with EUK-134 Treatment

Materials:

  • Male Wistar rats

  • Anesthetics (e.g., sodium pentobarbital)

  • EUK-134 solution (prepared for intravenous injection)

  • Microvascular clamps

  • Surgical instruments

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a surgical board. Perform a midline laparotomy to expose the kidneys.[2][3] In some models, a unilateral nephrectomy is performed to increase the ischemic burden on the remaining kidney.[1]

  • Induction of Ischemia: Carefully dissect the renal pedicle of the left kidney to isolate the renal artery.[2][3] Apply a microvascular clamp to the renal artery to induce ischemia. Ischemia is confirmed by a change in the color of the kidney to a darker shade.[4] Ischemia is typically maintained for 30 to 75 minutes.[1]

  • EUK-134 Administration: Just prior to the end of the ischemic period, administer a single intravenous injection of EUK-134 at a dose of 0.2 mg/kg.[1]

  • Reperfusion: After the designated ischemic time, remove the microvascular clamp to allow reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.[4]

  • Closure and Recovery: Close the abdominal incision in layers. Provide postoperative care, including analgesics and fluid support.[5]

  • Outcome Assessment: Monitor renal function over time by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[2] Glomerular filtration rate (GFR) can be assessed using techniques like EDTA 51Cr clearance.[1] Histological analysis of kidney tissue can be performed to evaluate tubular necrosis and inflammation.

Experimental Workflow: Renal I/R with EUK-134

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative a Anesthetize Rat b Midline Laparotomy a->b c Isolate Left Renal Artery b->c d Clamp Renal Artery (Ischemia) c->d e Administer EUK-134 (IV) d->e f Remove Clamp (Reperfusion) e->f g Surgical Closure f->g h Post-operative Care g->h i Outcome Assessment h->i

Workflow for Renal I/R Injury Model with EUK-134 Treatment.

Application 2: Cerebral Ischemia-Reperfusion Injury

Overview

In models of cerebral ischemia, such as transient middle cerebral artery occlusion (MCAO), EUK-134 has been shown to be neuroprotective. It can reduce oxidative stress and attenuate neuronal damage.[6][7]

Experimental Protocol: Rat Model of Transient MCAO with EUK-134 Treatment

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., isoflurane)

  • EUK-134 solution

  • Nylon monofilament suture (e.g., 4-0) with a blunted tip

  • Microvascular clips

  • Surgical microscope

  • Laser Doppler flowmeter (optional)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.[8][9] Place the animal in a supine position and make a midline neck incision to expose the carotid artery.[8]

  • Vessel Isolation: Under a surgical microscope, carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[8][9]

  • Induction of Ischemia (MCAO): Ligate the distal ECA. Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[8][9][10] Occlusion is often confirmed by a drop in cerebral blood flow using a laser Doppler flowmeter.[5] The duration of occlusion is typically 60-90 minutes.

  • EUK-134 Administration: While specific dosage and timing for EUK-134 in this model require further optimization, based on other I/R models, administration could be just prior to reperfusion or as a pretreatment.

  • Reperfusion: After the ischemic period, withdraw the monofilament to allow reperfusion of the MCA territory.[8]

  • Closure and Recovery: Close the neck incision and provide appropriate post-operative care, including analgesia and easy access to food and water.[5]

  • Outcome Assessment: Neurological deficits can be scored at various time points post-reperfusion.[11] After a set survival period (e.g., 24 hours or 7 days), the brain can be harvested for infarct volume measurement using TTC staining and for histological and molecular analyses.[8]

Experimental Workflow: Cerebral I/R (MCAO) Model

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative a Anesthetize Animal b Midline Neck Incision a->b c Isolate Carotid Arteries b->c d Insert Filament to Occlude MCA c->d e Administer EUK-118/134 d->e f Withdraw Filament for Reperfusion e->f g Surgical Closure f->g h Neurological Scoring g->h i Tissue Harvesting & Analysis h->i

Workflow for MCAO Cerebral I/R Injury Model.

Application 3: Myocardial Ischemia-Reperfusion Injury

Overview

The heart is highly susceptible to I/R injury, leading to myocardial infarction. EUK-118, by targeting mitochondrial oxidative stress, is a potential therapeutic agent to reduce infarct size and preserve cardiac function.

Experimental Protocol: Mouse Model of Myocardial I/R Injury

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetics (e.g., isoflurane)

  • EUK-118 solution

  • Suture (e.g., 8-0 silk)

  • Surgical instruments for thoracotomy

  • Ventilator

Procedure:

  • Animal Preparation: Anesthetize, intubate, and ventilate the mouse.[12][13] Perform a left thoracotomy to expose the heart.[12]

  • Induction of Ischemia: Identify the left anterior descending (LAD) coronary artery. Pass a suture underneath the LAD and create a slipknot to occlude the artery.[12][13][14] Ischemia is confirmed by the blanching of the myocardial tissue. The occlusion period is typically 30-60 minutes.

  • EUK-118 Administration: Administer EUK-118, for example, via intravenous or intraperitoneal injection, either before ischemia or just before reperfusion.

  • Reperfusion: Release the slipknot to allow blood flow to resume in the LAD.

  • Closure and Recovery: Close the chest cavity and provide post-operative care.

  • Outcome Assessment: After a reperfusion period (e.g., 24 hours), the heart can be excised. The area at risk and infarct size are determined using Evans blue and TTC staining, respectively.[15] Cardiac function can be assessed by echocardiography.

Application 4: Hepatic Ischemia-Reperfusion Injury

Overview

Hepatic I/R injury is a major complication in liver surgery and transplantation. EUK-118 may offer protection by reducing oxidative stress in hepatocytes and sinusoidal endothelial cells.

Experimental Protocol: Mouse Model of Partial Hepatic I/R Injury

Materials:

  • Mice

  • Anesthetics

  • EUK-118 solution

  • Atraumatic vascular clip

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a midline laparotomy.[16][17]

  • Induction of Ischemia: Induce partial (70%) hepatic ischemia by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver.[16][17][18][19] This is typically done for 60-90 minutes.

  • EUK-118 Administration: Administer EUK-118 at the desired dose and time point (e.g., just before reperfusion).

  • Reperfusion: Remove the vascular clip to restore blood flow to the ischemic liver lobes.

  • Closure and Recovery: Close the abdomen and provide post-operative care.

  • Outcome Assessment: After a specified reperfusion period (e.g., 6-24 hours), collect blood to measure serum levels of liver enzymes (ALT, AST).[20] Harvest liver tissue for histological analysis and measurement of oxidative stress markers.

Signaling Pathways Modulated by EUK-118 in I/R Injury

EUK-118 primarily acts by scavenging ROS, thereby influencing downstream signaling pathways implicated in inflammation and cell death. In the context of excitotoxicity, a component of cerebral I/R injury, EUK-134 has been shown to reduce the activation of the transcription factors NF-κB and AP-1.[7] These transcription factors regulate the expression of pro-inflammatory and pro-apoptotic genes.

G IR Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (O2-, H2O2) IR->ROS NFkB ↑ NF-κB Activation ROS->NFkB activates AP1 ↑ AP-1 Activation ROS->AP1 activates EUK118 EUK-118 / EUK-134 EUK118->ROS inhibits Inflammation Inflammation NFkB->Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis CellDeath Cell Death & Tissue Injury Inflammation->CellDeath Apoptosis->CellDeath

References

Application

EUK-118 Delivery to the Central Nervous System: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document aims to provide a framework for researchers interested in exploring the CNS delivery of EUK-118. It outlines general princip...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide a framework for researchers interested in exploring the CNS delivery of EUK-118. It outlines general principles and experimental approaches based on the broader field of CNS drug delivery and the known properties of related salen-manganese complexes. The provided protocols are intended as a starting point for investigation and will require significant optimization and validation for this specific compound.

Introduction to EUK-118 and CNS Delivery Challenges

EUK-118 belongs to a class of synthetic antioxidants that catalytically convert reactive oxygen species (ROS) into harmless products. In the context of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where oxidative stress is a key pathological feature, EUK-118 presents a compelling therapeutic strategy. However, the primary obstacle for its application in neurological disorders is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2]

Factors that typically limit a drug's ability to cross the BBB include:

  • High molecular weight: While not excessively large, the molecular weight of EUK-118 may hinder passive diffusion.

  • Low lipophilicity: The ability of a molecule to dissolve in fats, oils, and lipids is a key determinant of its ability to cross the lipid-rich cell membranes of the BBB. The lipophilicity of EUK-118 has not been extensively reported in the context of CNS delivery.

  • Charge: Charged molecules are generally repelled by the BBB.

  • Efflux transporters: P-glycoprotein and other efflux transporters actively pump foreign substances out of the brain, representing a significant barrier to many therapeutic agents.[4][5]

Proposed Signaling Pathway for Neuroprotection

The theoretical neuroprotective mechanism of EUK-118 is centered on its ability to mitigate oxidative stress and subsequent neuroinflammation. By scavenging superoxide (B77818) and hydrogen peroxide, EUK-118 could interrupt the cascade of events leading to neuronal damage.

EUK118_Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_euk118 EUK-118 Action cluster_cellular_damage Cellular Damage & Neuroinflammation ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Lipid_Peroxidation H2O2->DNA_Damage H2O2->Protein_Oxidation EUK118 EUK-118 EUK118->ROS Scavenges EUK118->H2O2 Scavenges Neuroinflammation Neuroinflammation Lipid_Peroxidation->Neuroinflammation Neuronal_Death Neuronal Death DNA_Damage->Neuronal_Death Protein_Oxidation->Neuronal_Death Neuroinflammation->Neuronal_Death

Proposed neuroprotective pathway of EUK-118.

Experimental Protocols for Investigating EUK-118 CNS Delivery

The following protocols are generalized methodologies that would need to be adapted and optimized for EUK-118.

In Vitro Blood-Brain Barrier Models

Objective: To assess the permeability of EUK-118 across an in vitro model of the BBB.

Model: Transwell assay using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or co-culture models with astrocytes and pericytes for a more physiologically relevant system.

Protocol:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed, confirmed by transendothelial electrical resistance (TEER) measurements.

  • EUK-118 Application: Prepare a stock solution of EUK-118 in a suitable vehicle (e.g., DMSO, followed by dilution in cell culture medium). Add EUK-118 to the apical (luminal) chamber of the Transwell insert.

  • Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (abluminal) chamber.

  • Quantification: Analyze the concentration of EUK-118 in the basolateral samples using a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

In Vivo Pharmacokinetic and Brain Distribution Studies

Objective: To determine the pharmacokinetic profile of EUK-118 in plasma and its distribution into the brain tissue following systemic administration in an animal model.

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

Protocol:

  • Administration: Administer EUK-118 via a relevant route, such as intravenous (IV) injection or intraperitoneal (IP) injection. A range of doses should be tested.

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-administration, collect blood samples via cardiac puncture or tail vein sampling.

  • Brain Tissue Harvesting: Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature. Harvest the brains and dissect specific regions of interest (e.g., cortex, hippocampus, striatum, cerebellum).

  • Sample Processing: Process plasma from blood samples. Homogenize brain tissue samples.

  • Quantification: Determine the concentration of EUK-118 in plasma and brain homogenates using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters for plasma (e.g., half-life, clearance, volume of distribution) and determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess BBB penetration.

Experimental_Workflow_CNS_Delivery cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Analysis & Outcome BBB_Model BBB Transwell Model Permeability Permeability Assay (Papp) BBB_Model->Permeability Quantification HPLC-MS/MS Quantification Permeability->Quantification Animal_Model Animal Model (Mouse/Rat) Administration Systemic Administration (IV/IP) Animal_Model->Administration PK_Study Pharmacokinetic Analysis (Plasma & Brain) Administration->PK_Study Efficacy_Study Efficacy in Disease Model Administration->Efficacy_Study PK_Study->Quantification Neuroprotection Assessment of Neuroprotection Efficacy_Study->Neuroprotection Data_Analysis Kp, Kp,uu Calculation Quantification->Data_Analysis

Workflow for assessing EUK-118 CNS delivery.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data specifically detailing the CNS delivery of EUK-118. The table below is a template that can be used to summarize data once it becomes available through the experimental protocols outlined above.

ParameterSpeciesAdministration RouteDoseBrain RegionValueReference
Papp N/A (in vitro)N/A(Concentration)N/A(cm/s)TBD
Brain Conc. (e.g., Mouse)(e.g., IV)(mg/kg)(e.g., Striatum)(ng/g)TBD
Plasma Conc. (e.g., Mouse)(e.g., IV)(mg/kg)N/A(ng/mL)TBD
Kp (e.g., Mouse)(e.g., IV)(mg/kg)(e.g., Striatum)(unitless)TBD
Kp,uu (e.g., Mouse)(e.g., IV)(mg/kg)(e.g., Striatum)(unitless)TBD

Strategies to Enhance EUK-118 CNS Delivery

Should initial studies indicate poor BBB penetration of EUK-118, several strategies could be explored to enhance its delivery to the CNS:

  • Lipidization: Chemical modification of EUK-118 to increase its lipophilicity.

  • Nanoparticle Formulation: Encapsulating EUK-118 in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be functionalized with ligands to target BBB receptors.

  • Receptor-Mediated Transcytosis: Conjugating EUK-118 to a molecule that utilizes endogenous transport systems, such as an antibody against the transferrin receptor.

  • Intranasal Delivery: Bypassing the BBB by administering a specially formulated version of EUK-118 through the nasal cavity.

Conclusion

While EUK-118 holds theoretical promise as a neuroprotective agent, the critical step of demonstrating its ability to reach its target in the CNS remains to be elucidated. The lack of available data underscores the need for foundational research to characterize the CNS pharmacokinetics of this compound. The experimental frameworks provided in these application notes offer a starting point for researchers to systematically investigate and, if necessary, engineer solutions for the effective delivery of EUK-118 to the central nervous system. Successful translation of EUK-118 from a promising antioxidant to a viable neurotherapeutic will depend on overcoming the formidable challenge of the blood-brain barrier.

References

Method

Application Notes and Protocols: Quantifying EUK-118 Effects on Intracellular ROS Levels

For Researchers, Scientists, and Drug Development Professionals Introduction Reactive Oxygen Species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction leads to o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, inflammation, and cancer. EUK-118 is a synthetic small molecule mimetic of two crucial antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. Its dual function allows it to catalytically scavenge both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), making it a potent tool for studying and mitigating oxidative stress.

These application notes provide detailed protocols for quantifying the effects of EUK-118 on intracellular ROS levels using three common and robust fluorescent assays: the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay for general cellular ROS, the MitoSOX™ Red assay for mitochondrial superoxide, and the Amplex™ Red assay for extracellular hydrogen peroxide.

Mechanism of Action of EUK-118

EUK-118 is a salen-manganese complex that mimics the catalytic activity of endogenous antioxidant enzymes. Its mechanism involves a cyclical redox process where the manganese center alternates between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to neutralize ROS.

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

  • Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide into water and oxygen.

This dual action makes EUK-118 a highly efficient scavenger of the primary forms of ROS.

Quantitative Data on the Effects of EUK-118 Analogs

Precise quantitative data for EUK-118 across various cell lines and assays is still emerging in publicly available literature. However, extensive data exists for its close and more studied analog, EUK-134. The following tables summarize the representative quantitative effects of EUK-134, which can be used as a strong proxy for estimating the efficacy of EUK-118.

Note: The following data is primarily based on studies using EUK-134, a structurally and functionally similar salen-manganese complex.

Table 1: Effect of EUK-134 on General Intracellular ROS Levels (DCFH-DA Assay)

Cell LineStressorEUK-134 Concentration (µM)% Reduction in ROS (Approx.)Reference
Human KeratinocytesUVB Irradiation1040%[1]
Human KeratinocytesUVB Irradiation5075%[1]
SK-N-MC NeuroblastomaH₂O₂25Significant reduction[2]
SK-N-MC NeuroblastomaH₂O₂50Near complete reduction[2]

Table 2: Effect of EUK-134 on Mitochondrial Superoxide Levels (MitoSOX™ Red Assay)

Cell LineStressorEUK-134 Concentration (µM)ObservationReference
H9C2 CardiomyocytesPhenylephrine10Prevention of mitochondrial ROS accumulation[3][4]
ARPE-19Sodium IodateNot specifiedPrevention of mitochondrial ROS accumulation[5]

Table 3: Catalytic Scavenging Activity of Salen-Manganese Complexes

CompoundSOD-like Activity (IC₅₀, µM)Catalase-like ActivityReference
EUK-8~0.3 - 30Present[6]
EUK-134~0.3 - 30Present[6]

Experimental Protocols

General Cellular ROS Quantification using DCFH-DA

This protocol outlines the use of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest

  • Appropriate cell culture medium and supplements

  • EUK-118

  • DCFH-DA (5 mM stock in DMSO)

  • ROS-inducing agent (e.g., H₂O₂, menadione, or antimycin A)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485/530 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • EUK-118 Pre-treatment: Prepare serial dilutions of EUK-118 in cell culture medium. Remove the old medium from the cells and add the EUK-118 solutions. Incubate for 1-4 hours. Include a vehicle control (medium with the same concentration of EUK-118 solvent, e.g., DMSO).

  • DCFH-DA Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free medium. Remove the EUK-118 containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS. Add the ROS-inducing agent (e.g., 100 µM H₂O₂) in PBS to the wells. Include a negative control group with PBS only.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Subtract the background fluorescence (wells with cells but no DCFH-DA). Normalize the fluorescence intensity of the treated groups to the vehicle control. Calculate the percentage reduction in ROS levels for each EUK-118 concentration.

Mitochondrial Superoxide Quantification using MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.

Materials:

  • Cells of interest

  • Appropriate cell culture medium and supplements

  • EUK-118

  • MitoSOX™ Red reagent (5 mM stock in DMSO)

  • ROS-inducing agent that targets mitochondria (e.g., antimycin A or rotenone)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate or coverslips for microscopy

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission: ~510/580 nm)

Protocol:

  • Cell Seeding: Seed cells as described in the DCFH-DA protocol.

  • EUK-118 Pre-treatment: Follow the same pre-treatment steps as in the DCFH-DA protocol.

  • MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Remove the EUK-118 containing medium, wash cells once with warm PBS, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.

  • Induction of Mitochondrial ROS: Remove the MitoSOX™ Red solution and wash the cells three times with warm HBSS. Add the mitochondrial ROS-inducing agent (e.g., 10 µM antimycin A) in HBSS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em: ~510/580 nm) or visualize and quantify using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control and calculate the percentage reduction in mitochondrial superoxide.

Extracellular Hydrogen Peroxide Quantification using Amplex™ Red

The Amplex™ Red assay measures the accumulation of H₂O₂ in the extracellular medium. Amplex™ Red reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product, resorufin.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • EUK-118

  • Amplex™ Red/HRP assay kit (contains Amplex™ Red reagent, HRP, and reaction buffer)

  • H₂O₂ standard solution

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission: ~530-560/590 nm)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a standard 96-well plate and treat with EUK-118 and a ROS-inducing agent as described in the previous protocols.

  • Sample Collection: At desired time points, collect a 50 µL aliquot of the cell culture medium from each well and transfer to a new 96-well black microplate.

  • Standard Curve Preparation: Prepare a standard curve of H₂O₂ (e.g., 0 to 10 µM) in the same medium as the samples.

  • Reaction Mixture Preparation: Prepare the Amplex™ Red/HRP working solution according to the manufacturer's instructions.

  • Assay Reaction: Add 50 µL of the Amplex™ Red/HRP working solution to each well containing the samples and standards. Incubate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em: ~540/590 nm).

  • Data Analysis: Subtract the background fluorescence. Use the H₂O₂ standard curve to calculate the concentration of H₂O₂ in each sample. Calculate the percentage reduction in H₂O₂ release for each EUK-118 concentration.

Signaling Pathways and Experimental Workflow Diagrams

EUK118_Mechanism_of_Action ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Superoxide Superoxide (O₂⁻) EUK118_SOD EUK-118 (SOD Mimetic) Superoxide->EUK118_SOD scavenged by Superoxide->Cellular_Damage H2O2 Hydrogen Peroxide (H₂O₂) EUK118_CAT EUK-118 (Catalase Mimetic) H2O2->EUK118_CAT scavenged by H2O2->Cellular_Damage EUK118_SOD->H2O2 produces Oxygen Oxygen (O₂) EUK118_CAT->Oxygen Water Water (H₂O) EUK118_CAT->Water ROS_Quantification_Workflow start Seed Cells in 96-well plate pretreatment Pre-treat with EUK-118 (Dose-response) start->pretreatment loading Load with Fluorescent Probe (DCFH-DA, MitoSOX, etc.) pretreatment->loading stress Induce Oxidative Stress (e.g., H₂O₂, UVB) loading->stress measure Measure Fluorescence (Plate Reader / Microscope) stress->measure analysis Data Analysis: Normalize & Calculate % Inhibition measure->analysis end Results analysis->end EUK118_MAPK_p53_Pathway Oxidative_Stress Oxidative Stress (e.g., UVB, H₂O₂) ROS ROS Oxidative_Stress->ROS EUK118 EUK-118 EUK118->ROS inhibits MAPK_activation MAPK Activation (ERK, JNK, p38) ROS->MAPK_activation activates p53_phosphorylation p53 Phosphorylation & Accumulation MAPK_activation->p53_phosphorylation leads to Apoptosis Apoptosis / Cell Cycle Arrest p53_phosphorylation->Apoptosis EUK118_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases EUK118 EUK-118 ROS ROS EUK118->ROS reduces ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

References

Application

Application Notes and Protocols for Studying Inflammatory Responses In Vitro

Note to the Reader: The initial request specified "EUK-118." Based on a comprehensive review of the scientific literature, it is highly probable that this was a typographical error and the intended compound of interest i...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified "EUK-118." Based on a comprehensive review of the scientific literature, it is highly probable that this was a typographical error and the intended compound of interest is EUK-134 , a well-researched synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic. This document will focus on EUK-134. For comparative purposes and to provide a broader context, we will also include information on another anti-inflammatory compound, LQB-118 , a pterocarpanquinone.

Part 1: EUK-134 - A Synthetic SOD/Catalase Mimetic for Inflammation Research

Application Notes

EUK-134 is a salen-manganese complex that acts as a synthetic mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] In the context of inflammation, reactive oxygen species (ROS) are not only byproducts of metabolic processes but also act as signaling molecules that can amplify the inflammatory cascade. EUK-134's ability to catalytically scavenge superoxide radicals and hydrogen peroxide makes it a potent tool for investigating the role of oxidative stress in inflammation.[1][2][3]

Mechanism of Action: Inflammation is often associated with the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of pro-inflammatory genes.[2] The signaling pathways leading to the activation of these transcription factors, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), are redox-sensitive.[1][4] By reducing the cellular ROS burden, EUK-134 can inhibit the activation of these pathways, thereby downregulating the production of pro-inflammatory mediators.[1][2] In vitro studies have demonstrated that pre-treatment with EUK-134 inhibits the UVB-induced activation of ERK, JNK, and p38 MAPK pathways.[1] It has also been shown to prevent the induction of NF-κB elicited by systemic administration of kainic acid in in vivo models.[2]

Quantitative Data for EUK-134
Cell Line/ModelInflammatory StimulusEUK-134 ConcentrationObserved EffectReference
Primary Human KeratinocytesUVB IrradiationConcentration-dependentSignificantly lower accumulation of p53 protein.[1]
Primary Human KeratinocytesUVB IrradiationNot specifiedInhibited activation of ERK, JNK, and p38 MAPK pathways.[1]
Rat Limbic System (in vivo)Kainic AcidNot specifiedSignificant reduction in NF-κB and AP-1 binding activity.[2]
Human Neuroblastoma SK-N-MCH2O2Dose-dependentLowered phosphorylation of MAPKs.[4]
Human Skin (in vivo)UVA Irradiation0.01-0.1% (topical)Reduced level of skin surface lipid peroxidation.[5]
Experimental Protocols

1. General Cell Culture and Induction of Inflammation with LPS

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2, humidified atmosphere.

  • Protocol:

    • Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere for 24 hours.[6]

    • Pre-treat the cells with various concentrations of EUK-134 for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[7]

    • Incubate for the desired time period (e.g., 24 hours for cytokine and nitric oxide measurements).

2. Measurement of Nitric Oxide (NO) Production using Griess Assay

  • Principle: Nitric oxide is a short-lived molecule that is rapidly converted to nitrite (B80452) (NO2-) in culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[8][9]

  • Protocol:

    • After the incubation period with LPS and EUK-134, collect 100 µL of the cell culture supernatant.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7][10]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[7][9]

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

3. Measurement of Cytokine Production by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment with LPS and EUK-134.

    • Use a commercial ELISA kit for the specific cytokine of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding the detection antibody, adding the enzyme conjugate, and finally adding the substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

4. Western Blot for MAPK and NF-κB Pathway Proteins

  • Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways.

  • Protocol:

    • After a shorter incubation period with LPS and EUK-134 (e.g., 30 minutes for phosphorylation events), lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and IκBα.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EUK134_Mechanism ROS ROS (Superoxide, H2O2) MAPK MAPK Pathways (p38, JNK, ERK) ROS->MAPK NFkB_pathway NF-κB Pathway (IκBα degradation) ROS->NFkB_pathway EUK134 EUK-134 (SOD/Catalase Mimetic) EUK134->ROS Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK->Transcription_Factors NFkB_pathway->Transcription_Factors Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription_Factors->Inflammatory_Genes

Caption: Mechanism of action of EUK-134 in mitigating inflammation.

Experimental_Workflow Start Seed Cells (e.g., RAW 264.7) Pretreat Pre-treat with EUK-134 (or other compound) Start->Pretreat Stimulate Induce Inflammation (e.g., LPS) Pretreat->Stimulate Incubate Incubate (Time-dependent) Stimulate->Incubate Collect Collect Supernatant and/or Cell Lysate Incubate->Collect Assay Perform Assays (ELISA, Griess, Western Blot) Collect->Assay

Caption: General workflow for in vitro anti-inflammatory compound screening.

Part 2: LQB-118 - A Pterocarpanquinone for Inflammation Research

Application Notes

LQB-118 is a synthetic pterocarpanquinone that has demonstrated anti-inflammatory properties in vitro and in vivo.[11][12][13] Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[11][14]

Mechanism of Action: LQB-118 has been shown to inhibit inflammation induced by zymosan, a component of the yeast cell wall.[11] This inhibition is associated with a reduction in the expression of Toll-like receptor 2 (TLR2) and the phosphorylation of p38 MAPK.[11] Furthermore, LQB-118 can also modulate the NF-κB signaling pathway.[14][15] By targeting these upstream signaling components, LQB-118 effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] Recent studies also suggest that LQB-118 can modulate macrophage phagocytosis and inhibit mTOR/NF-κB signaling.[14]

Quantitative Data for LQB-118
Cell Line/ModelInflammatory StimulusLQB-118 ConcentrationObserved EffectReference
Murine Peritoneal MacrophagesZymosan5 µMReduction in phagocytosis of zymosan particles.[14]
Murine Peritoneal MacrophagesZymosan5 µMDecreased levels of ROS and NO.[14]
Murine Peritoneal MacrophagesZymosanNot specifiedReduced cytokine levels (TNF-α, IL-1β, IL-6).[11]
Murine Peritoneal MacrophagesZymosanNot specifiedReduced CD69 expression and p38 phosphorylation.[11]
C57BL/6 Mice (in vivo)LPS10 mg/kgReduced neutrophil infiltration in the lungs.[12]
C57BL/6 Mice (in vivo)LPS10 mg/kgPronounced inhibitory effect on TNF-α release.[12]
Experimental Protocols

1. Isolation and Culture of Murine Peritoneal Macrophages

  • Protocol:

    • Elicit macrophages by intraperitoneal injection of 3% thioglycollate into mice.

    • After 3-4 days, euthanize the mice and perform a peritoneal lavage with sterile PBS.

    • Collect the peritoneal fluid and centrifuge to pellet the cells.

    • Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate the cells and allow them to adhere for 2-4 hours.

    • Wash away non-adherent cells to obtain a pure macrophage culture.

2. Induction of Inflammation with Zymosan

  • Protocol:

    • Culture the peritoneal macrophages as described above.

    • Pre-treat the cells with LQB-118 at the desired concentrations for 1 hour.

    • Add zymosan to the culture medium at a concentration of 10 µg/mL to induce inflammation.[16]

    • Incubate for the appropriate time for the desired readout (e.g., 4 hours for cytokine measurement).[17]

3. Measurement of Cytokine Production and Signaling Pathway Activation

  • Follow the protocols for ELISA and Western Blot as described for EUK-134, using antibodies specific for the cytokines (TNF-α, IL-1β, IL-6) and signaling proteins (total and phosphorylated p38, IκBα) of interest.

Visualizations

LQB118_Mechanism Zymosan Zymosan TLR2 TLR2 Zymosan->TLR2 p38_MAPK p38 MAPK TLR2->p38_MAPK NFkB NF-κB Pathway TLR2->NFkB LQB118 LQB-118 LQB118->TLR2 LQB118->p38_MAPK LQB118->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines NFkB->Cytokines

Caption: Mechanism of action of LQB-118 in inhibiting zymosan-induced inflammation.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing EUK-118 Dosage for In Vivo Efficacy

Welcome to the technical support center for EUK-118, a synthetic mimetic of superoxide (B77818) dismutase (SOD) and catalase. This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EUK-118, a synthetic mimetic of superoxide (B77818) dismutase (SOD) and catalase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing EUK-118 dosage for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with EUK-118 and its widely studied analog, EUK-134.

Q1: What is the recommended starting dose for EUK-118/EUK-134 in a new in vivo model?

A1: The optimal dose of EUK-118/EUK-134 is highly dependent on the animal model, the disease context, and the route of administration. Based on published studies, a common starting point for intravenous (IV) administration in rodents is in the range of 0.2 mg/kg to 2.5 mg/kg . For subcutaneous (s.c.) administration, doses up to 10 mg/kg have been used. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: I am observing poor solubility of EUK-118/EUK-134 when preparing it for injection. What can I do?

A2: EUK-118 and EUK-134 are known to have limited aqueous solubility. Here are some troubleshooting steps:

  • Vehicle Selection: For intravenous and intraperitoneal injections, it is recommended to first dissolve the compound in a small amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous vehicle such as saline (0.9% NaCl) or Phosphate Buffered Saline (PBS). Ensure the final concentration of DMSO is low (typically <5% v/v) to avoid toxicity.

  • Sonication and Warming: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.

  • pH Adjustment: The pH of the final solution should be close to physiological pH (~7.4) to prevent irritation and precipitation upon injection.

Q3: My in vivo results with EUK-118/EUK-134 are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Stability: EUK-118 and related salen-manganese complexes can be sensitive to light and high temperatures. Prepare fresh solutions for each experiment and protect them from light.

  • Administration Route: The bioavailability and efficacy of EUK-118/EUK-134 can vary significantly with the route of administration. Intravenous injection generally provides the most direct and reproducible systemic exposure. Subcutaneous or intraperitoneal injections may lead to slower absorption and greater variability.

  • Timing of Administration: The therapeutic window for EUK-118/EUK-134 can be narrow. The timing of administration relative to the induction of injury or disease is critical. For example, in ischemia-reperfusion models, administration just before reperfusion has shown significant efficacy.[1]

  • Animal Model Variability: Biological variability between animals can contribute to inconsistent results. Ensure proper randomization and use a sufficient number of animals per group to achieve statistical power.

Q4: Are there any known toxic effects of EUK-118/EUK-134 at higher doses?

A4: While generally well-tolerated at therapeutic doses, high concentrations of salen-manganese complexes can exhibit toxicity. It is essential to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model. Monitor animals for any signs of distress, changes in body weight, or other adverse effects.

Quantitative Data Summary

The following tables summarize in vivo dosage and efficacy data for EUK-134 from various published studies.

Table 1: In Vivo Dosage and Efficacy of EUK-134 in Rodent Models

Animal ModelDisease/Injury ModelRoute of AdministrationDose (mg/kg)Key Efficacy Results
RatStroke (Middle Cerebral Artery Occlusion)Intravenous (IV)0.25Significantly lower infarct volumes compared to vehicle.
RatStroke (Middle Cerebral Artery Occlusion)Intravenous (IV)2.5Reduced infarct volume by ~90%.
RatKainate-Induced SeizuresSubcutaneous (s.c.)10 (2 doses)Significantly reduced neuronal damage in CA1, CA3, and piriform cortex.[2]
RatRenal Ischemia-ReperfusionIntravenous (IV)0.2Significantly better renal function recovery.[1]
RatEndotoxic ShockIntravenous (IV)0.3 or 1 (bolus + infusion)Attenuated renal dysfunction and liver and skeletal muscle injury.[3]

Table 2: In Vivo Dosage and Efficacy of EUK-134 in a Large Animal Model

Animal ModelDisease/Injury ModelRoute of AdministrationDoseKey Efficacy Results
PigletHypoxia-IschemiaNot SpecifiedNot SpecifiedIncreased neuronal viability in the putamen from 12% to 41% and in the caudate nucleus from 54% to 78%.[4]

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of EUK-134 in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

Materials:

  • EUK-134 powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (or other appropriate strain) to the housing conditions for at least one week before the experiment. Ensure free access to food and water.

  • Stock Solution Preparation:

    • On the day of the experiment, weigh the required amount of EUK-134 powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, to achieve a final injection volume of 1 ml/kg with a 1% DMSO concentration, you would dissolve the dose for 1 kg of body weight in 10 µl of DMSO.

    • Vortex the solution until the EUK-134 is fully dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Working Solution Preparation:

    • Aspirate the EUK-134 stock solution into a sterile syringe.

    • Slowly add the required volume of sterile 0.9% saline to the syringe to achieve the final desired concentration and injection volume. Invert the syringe several times to ensure thorough mixing. The final solution should be clear.

  • Administration:

    • Weigh the rat to determine the precise injection volume.

    • Properly restrain the rat. The lateral tail vein is a common site for intravenous injection.

    • Administer the EUK-134 solution as a slow bolus injection.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental protocol.

Visualizations

Signaling Pathway of EUK-118/EUK-134

EUK118_Pathway ROS Reactive Oxygen Species (ROS) O2_minus Superoxide (O2⁻) ROS->O2_minus generates H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 generates Cellular_Damage Oxidative Cellular Damage O2_minus->Cellular_Damage H2O_O2 Water (H₂O) + Oxygen (O₂) H2O2->H2O_O2 decomposes to H2O2->Cellular_Damage EUK118 EUK-118 / EUK-134 EUK118->O2_minus Scavenges (SOD activity) EUK118->H2O2 Scavenges (Catalase activity) Protection Cellular Protection EUK118->Protection

Caption: Mechanism of action of EUK-118/EUK-134 as a SOD/catalase mimetic.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: Hypothesis model_selection Animal Model Selection start->model_selection dose_finding Dose-Response Study (Determine Optimal Dose) model_selection->dose_finding group_allocation Randomize Animals into Treatment & Control Groups dose_finding->group_allocation treatment Administer EUK-118/134 or Vehicle group_allocation->treatment injury_induction Induce Disease/Injury treatment->injury_induction monitoring Monitor Animal Health & Behavior injury_induction->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vivo efficacy testing of EUK-118/EUK-134.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy action_node action_node outcome_node Consider other factors: - Model variability - Mechanism of action in model start Poor In Vivo Efficacy? check_dose Is the dose optimal? start->check_dose check_prep Was the compound prepared correctly? check_dose->check_prep Yes action_dose Perform Dose-Response Study check_dose->action_dose No check_admin Was administration route/timing appropriate? check_prep->check_admin Yes action_prep Review preparation protocol (Solvent, pH, etc.) check_prep->action_prep No check_stability Is the compound stable in the formulation? check_admin->check_stability Yes action_admin Optimize administration route and timing check_admin->action_admin No check_stability->outcome_node Yes action_stability Assess compound stability in the vehicle over time check_stability->action_stability No

Caption: Decision tree for troubleshooting poor in vivo efficacy of EUK-118.

References

Optimization

EUK-118 Technical Support Center: Troubleshooting Guides and FAQs

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of EUK-118. The information is presented in a question-and-answer format...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of EUK-118. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Publicly available information on the specific off-target profile of EUK-118 is limited. Much of the guidance provided is based on the known activities of related salen-manganese complexes, such as EUK-134, and general principles of antioxidant research. Researchers should always include appropriate controls in their experiments to validate their findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of EUK-118?

EUK-118 is a synthetic salen-manganese complex designed to act as a mimetic of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase.[1] Its primary function is to catalytically convert reactive oxygen species (ROS) into harmless products. Specifically, it dismutates superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and then decomposes H₂O₂ into water and oxygen.

Q2: Are there known off-target effects for EUK-118 or related compounds?

While specific off-target screening data for EUK-118 is not widely published, related salen-manganese complexes have been studied. For instance, some salen-manganese complexes have been shown to interact with other biological molecules and pathways. One study on EUK-8, another salen-manganese complex, indicated that the salen ligand itself can perturb membrane integrity and increase the uptake of certain ions, an effect that is mitigated in the manganese-complexed form.[2] Without specific screening data for EUK-118, it is crucial to consider the possibility of interactions with other metalloproteins or signaling pathways sensitive to changes in cellular redox state.

Q3: Can EUK-118 interfere with common cell-based assays?

Yes, due to its potent antioxidant properties, EUK-118 has the potential to interfere with assays that rely on redox-sensitive readouts. This is particularly true for assays that measure cytotoxicity, apoptosis, or cellular metabolism using fluorescent or colorimetric dyes that are sensitive to the cellular redox environment (e.g., MTT, AlamarBlue, DCFH-DA).[3][4] It is essential to include appropriate vehicle controls and to validate that EUK-118 itself does not directly react with the assay reagents.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Symptoms:

  • Increased cell death observed after treatment with EUK-118, even at concentrations expected to be non-toxic.

  • Discrepancies between different cytotoxicity assays.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cell type.
Compound Instability Prepare fresh solutions of EUK-118 for each experiment. Salen-manganese complexes can degrade over time, potentially leading to altered activity or toxicity.
Interaction with Media Components Certain components in cell culture media may interact with EUK-118. Test the stability and activity of EUK-118 in your specific media formulation.
Off-Target Effects on Cell Membranes As observed with the salen ligand of a related compound, high concentrations of uncomplexed ligand could potentially disrupt cell membranes.[2] Ensure the quality and purity of your EUK-118 stock. Consider performing a membrane integrity assay (e.g., LDH release) in parallel with viability assays.
Cell Line Sensitivity Different cell lines can have varying sensitivities to antioxidant compounds. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell model.
Issue 2: Inconsistent or Unreliable Results in ROS Assays

Symptoms:

  • High variability between replicate wells in assays measuring reactive oxygen species (e.g., using DCFH-DA).

  • Lack of a clear dose-response to your experimental stimulus in the presence of EUK-118.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Direct Scavenging of Assay Probe EUK-118 may directly reduce the oxidized, fluorescent form of the ROS probe. Run a cell-free control to test for direct interaction between EUK-118 and the assay components.
Interference with Fluorescence Reading Some compounds can interfere with fluorescence detection through quenching or autofluorescence.[4][5][6] Measure the fluorescence of EUK-118 alone at the excitation and emission wavelengths of your assay. If interference is detected, consider using an alternative ROS detection method with a different fluorescent probe or a non-fluorescent method.
Alteration of Basal Redox State As a potent antioxidant, EUK-118 will alter the basal redox state of the cells, which can affect the sensitivity of ROS assays. It is crucial to establish a stable baseline after EUK-118 pre-treatment before applying an oxidative challenge.
Timing of Treatment The timing of EUK-118 addition relative to the oxidative stimulus is critical. For protective effects, pre-incubation is typically required. Optimize the pre-incubation time for your experimental system.

Methodologies for Investigating Off-Target Effects

To rigorously assess the potential off-target effects of EUK-118, researchers can employ several advanced methodologies.

1. Kinase Profiling (e.g., KINOMEscan™)

  • Principle: This is a competition binding assay where the test compound (EUK-118) is screened against a large panel of purified human kinases. The amount of kinase bound to an immobilized ligand is quantified in the presence and absence of the test compound. A reduction in binding indicates an interaction between the compound and the kinase.[7][8]

  • Experimental Protocol:

    • EUK-118 is prepared at a specified concentration (e.g., 1 µM or 10 µM).

    • The compound is incubated with a panel of DNA-tagged kinases.

    • The kinase-compound mixture is then applied to a solid support matrix containing an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not bound by EUK-118 will bind to the immobilized inhibitor.

    • The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.

    • Results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

2. Cellular Thermal Shift Assay (CETSA)

  • Principle: This method assesses target engagement in a cellular environment. The binding of a ligand (e.g., EUK-118) can stabilize its target protein, leading to an increase in the protein's melting temperature.

  • Experimental Protocol:

    • Treat intact cells with EUK-118 or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the EUK-118-treated samples indicates a direct interaction with the target protein.

3. Proteomic Profiling

  • Principle: This unbiased approach identifies proteins whose expression levels are altered in response to compound treatment. This can reveal off-target effects on various signaling pathways.

  • Experimental Protocol:

    • Treat cells with EUK-118 or a vehicle control for a specified duration.

    • Lyse the cells and extract the total protein.

    • Digest the proteins into peptides.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of proteins between the treated and control groups to identify proteins that are up- or down-regulated.

Visualizations

EUK118_Mechanism_of_Action cluster_ROS_Generation Cellular Stress cluster_EUK118_Action EUK-118 Action O2 Molecular Oxygen e- Electron Leak (e.g., Mitochondria) O2->e- O2- Superoxide (O₂⁻) e-->O2- Reduction H2O2 Hydrogen Peroxide (H₂O₂) O2-->H2O2 Spontaneous or Enzymatic Dismutation Damage Cellular Damage O2-->Damage EUK118 EUK-118 H2O2->Damage Fenton Reaction H2O Water (H₂O) H2O2->H2O Oxygen Oxygen (O₂) H2O2->Oxygen EUK118->O2- SOD Mimetic Activity EUK118->H2O2 Catalase Mimetic Activity

Caption: Mechanism of action of EUK-118 as a SOD and catalase mimetic.

Troubleshooting_Workflow start Experiment with EUK-118 Shows Unexpected Results q1 Are the results related to cell viability or ROS measurement? start->q1 viability_issue Unexpected Cytotoxicity q1->viability_issue Yes, Viability ros_issue Inconsistent ROS Data q1->ros_issue Yes, ROS other_issue Other Unexpected Effect q1->other_issue No check_controls Review Controls: - Vehicle Control - Positive/Negative Controls viability_issue->check_controls ros_issue->check_controls other_issue->check_controls check_reagents Check Reagent Integrity: - Fresh EUK-118 stock - Assay Reagent Expiry check_controls->check_reagents check_protocol Verify Experimental Protocol: - Concentrations - Incubation times check_reagents->check_protocol assay_interference Investigate Assay Interference: - Cell-free controls - Autofluorescence check check_protocol->assay_interference off_target_screen Consider Off-Target Screening: - Kinase Panel - Proteomics - CETSA assay_interference->off_target_screen If interference is ruled out

Caption: Troubleshooting workflow for unexpected results in EUK-118 experiments.

Off_Target_Investigation_Plan start Hypothesis: EUK-118 has off-target effects unbiased Unbiased Screening Approaches start->unbiased biased Hypothesis-Driven Approaches start->biased proteomics Proteomic Profiling (LC-MS/MS) unbiased->proteomics kinome Kinome-wide Screening (e.g., KINOMEscan) unbiased->kinome cetsa_ms CETSA with Mass Spectrometry unbiased->cetsa_ms cetsa_wb CETSA with Western Blot (for specific protein candidates) biased->cetsa_wb pathway_analysis Functional Assays for Redox-Sensitive Pathways biased->pathway_analysis

References

Troubleshooting

Technical Support Center: EUK-118 in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EUK-118 in cell culture experiments, with a focus on its stability and degradation kinetics....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EUK-118 in cell culture experiments, with a focus on its stability and degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of EUK-118 in standard cell culture media like DMEM or RPMI-1640?

A1: While specific degradation kinetics for EUK-118 in every cell culture medium have not been extensively published, salen-manganese complexes like EUK-118 are generally considered to be highly stable in aqueous solutions.[1] However, the stability can be influenced by components of the media, temperature, light exposure, and the presence of cellular components. It is recommended to empirically determine the stability of EUK-118 under your specific experimental conditions.

Q2: How can I determine the stability and activity of my EUK-118 stock solution?

A2: The most straightforward method is to perform a functional assay to measure its antioxidant activity. A common method is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, which measures the ability of the compound to reduce intracellular reactive oxygen species (ROS).[2][3] By testing freshly prepared EUK-118 against an aged solution, you can assess any loss of activity over time.

Q3: Can EUK-118 be added to the cell culture medium at the same time as other treatments?

A3: Yes, EUK-118 is often used to pretreat cells before inducing oxidative stress. However, it is important to consider any potential interactions with other compounds. For example, EUK-118 has been shown to reduce the cellular uptake of cadmium, suggesting it can interact with metal ions.[4] It is advisable to run appropriate controls to test for any unforeseen interactions in your specific experimental setup.

Q4: What is the mechanism of action of EUK-118?

A4: EUK-118 is a synthetic catalytic scavenger of reactive oxygen species (ROS). It functions as a mimetic of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase.[5] It can catalytically convert superoxide radicals to hydrogen peroxide, and then break down hydrogen peroxide into water and oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent EUK-118 activity due to degradation.Prepare fresh EUK-118 solutions for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Perform a stability test of your stock solution.
Pipetting errors or inaccurate dilutions.Calibrate your pipettes regularly. Prepare a fresh dilution series for each experiment. Always visually inspect the pipet tip to ensure the correct volume is being dispensed.[6]
Contamination of cell culture or reagents.Use proper aseptic technique. Regularly test your cell cultures for mycoplasma contamination. Ensure all reagents are within their expiration dates and stored correctly.
Apparent loss of EUK-118 activity Degradation of EUK-118 in the stock solution or in the cell culture medium over the course of the experiment.Perform a time-course experiment to determine the functional half-life of EUK-118 in your specific cell culture medium and conditions (see Experimental Protocol below).
Interaction with components of the cell culture medium.Some media components, like certain amino acids or vitamins, could potentially interact with and inactivate EUK-118. Consider using a simpler, defined medium for your experiments if possible.
Cellular metabolism of EUK-118.Cells may metabolize EUK-118 over time, leading to a decrease in its effective concentration. This can be assessed by measuring its antioxidant activity at different time points.
Unexpected cytotoxicity High concentrations of EUK-118.Perform a dose-response curve to determine the optimal, non-toxic concentration of EUK-118 for your cell line.
Contamination of the EUK-118 powder.Ensure the purity of your EUK-118 source. If in doubt, obtain a new batch from a reputable supplier.
Interaction with the free salen ligand.While EUK-8 (a similar compound) is a stable complex, the free salen ligand can affect membrane integrity.[4] Ensure the complex is intact.

Experimental Protocol: Assessing EUK-118 Stability and Activity in Cell Culture

This protocol outlines a method to determine the functional stability of EUK-118 in a specific cell culture medium over time using a cellular antioxidant activity assay.

Objective: To measure the degradation kinetics of EUK-118 by assessing its ability to reduce induced intracellular ROS at various time points after its addition to cell culture medium.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • EUK-118

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • A free radical initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or hydrogen peroxide (H2O2))

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of EUK-118 Medium: Prepare a sufficient volume of complete cell culture medium containing the desired final concentration of EUK-118.

  • Incubation of EUK-118 Medium (Time-Course):

    • Aliquot the EUK-118 containing medium into sterile tubes.

    • Incubate these tubes under standard cell culture conditions (37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours). These will represent the "aged" media.

  • Cell Treatment:

    • After the respective incubation times, remove the standard medium from the cells.

    • Add the "aged" EUK-118 containing medium to the corresponding wells.

    • Include control wells with medium containing no EUK-118.

    • Incubate the cells with the aged media for a standard pretreatment time (e.g., 1 hour).

  • DCFH-DA Loading:

    • Remove the medium from all wells.

    • Wash the cells once with warm PBS.

    • Add DCFH-DA solution (e.g., 25 µM in PBS) to each well and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add the free radical initiator (e.g., AAPH or H2O2) to all wells except for the negative control wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each condition.

    • Plot the antioxidant activity (as a percentage of the 0-hour time point) against the incubation time of the EUK-118 medium.

    • From this plot, you can estimate the functional half-life of EUK-118 in your cell culture medium.

Data Presentation:

The quantitative data from this experiment can be summarized in the following table:

Incubation Time (hours)Average Rate of Fluorescence Increase (RFU/min)% Antioxidant Activity Remaining
0100
2
4
8
12
24

Visualizations

EUK118_Workflow cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_assay Cellular Assay cluster_analysis Data Analysis A Seed cells in 96-well plate D Treat cells with 'aged' medium A->D B Prepare EUK-118 containing medium C Incubate EUK-118 medium (0, 2, 4, 8, 12, 24h) B->C C->D E Load cells with DCFH-DA D->E F Induce oxidative stress E->F G Measure fluorescence F->G H Calculate rate of fluorescence increase G->H I Plot activity vs. time H->I J Determine functional half-life I->J

Caption: Experimental workflow for determining the functional stability of EUK-118.

EUK118_Mechanism cluster_ros Cellular Oxidative Stress cluster_euk EUK-118 Action cluster_products Neutralization Products ROS Reactive Oxygen Species (ROS) (e.g., Superoxide O2-) EUK118_SOD EUK-118 (SOD Mimetic) ROS->EUK118_SOD converts to H2O2 Hydrogen Peroxide (H2O2) EUK118_CAT EUK-118 (Catalase Mimetic) H2O2->EUK118_CAT is decomposed by EUK118_SOD->H2O2 H2O Water (H2O) EUK118_CAT->H2O O2 Oxygen (O2) EUK118_CAT->O2

Caption: Mechanism of action of EUK-118 as a SOD and catalase mimetic.

References

Optimization

interpreting variable results with EUK-118 treatment

Welcome to the technical support center for EUK-118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of EUK-118 in experimental settings.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EUK-118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of EUK-118 in experimental settings. Here you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to help ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is EUK-118 and what is its primary mechanism of action?

A1: EUK-118 is a synthetic small molecule that belongs to the class of salen-manganese complexes. Its primary mechanism of action is to function as a mimetic of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual activity allows EUK-118 to catalytically scavenge reactive oxygen species (ROS). Specifically, it converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), and then decomposes hydrogen peroxide into water and oxygen. This helps to reduce oxidative stress in cellular and in vivo models.

Q2: What are the common applications of EUK-118 in research?

A2: EUK-118 is widely used in studies investigating the role of oxidative stress in various pathological conditions. Common applications include:

  • Protecting cells and tissues from damage induced by oxidative insults.

  • Studying the downstream signaling pathways affected by ROS.

  • Investigating the therapeutic potential of reducing oxidative stress in models of diseases such as neurodegenerative disorders, inflammation, and ischemia-reperfusion injury.

Q3: How should I prepare and store EUK-118 stock solutions?

A3: EUK-118 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][2]

Q4: Is EUK-118 stable in cell culture media?

A4: The stability of EUK-118 in aqueous solutions like cell culture media can be a concern and a source of experimental variability. Salen-manganese complexes can be sensitive to pH and the presence of certain media components.[3] It is recommended to prepare fresh dilutions of EUK-118 in media for each experiment. If you suspect instability, you can perform a time-course experiment to assess the compound's activity over the duration of your assay.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with EUK-118.

Issue 1: High Variability in Antioxidant Assay Results

  • Possible Cause 1: Inconsistent Reaction Times. The reaction between EUK-118 and the radicals in assays like DPPH or ABTS is kinetically driven. Minor differences in incubation times between samples can lead to significant variability.

    • Solution: Ensure precise and consistent timing for all samples and controls from the moment the reagents are mixed until the absorbance is read.

  • Possible Cause 2: pH Sensitivity. The antioxidant activity of some compounds can be influenced by the pH of the reaction mixture.

    • Solution: Ensure that the pH of your buffers is consistent across all experiments. If you are dissolving EUK-118 in a solvent that might alter the final pH, this should be controlled for.[4]

  • Possible Cause 3: Pipetting Inaccuracies. Small errors in pipetting volumes, especially when preparing serial dilutions, can lead to large variations in the final results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For microplate-based assays, be mindful of potential evaporation from the wells, especially at the edges of the plate.

Issue 2: Lower Than Expected Activity in Cell-Based Assays

  • Possible Cause 1: Degradation of EUK-118. As mentioned in the FAQs, EUK-118 may not be completely stable in cell culture media over long incubation periods.

    • Solution: Prepare fresh dilutions of EUK-118 for each experiment. Consider replenishing the media with fresh EUK-118 for longer-term experiments (e.g., beyond 24 hours).

  • Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as serum proteins, could potentially interact with and sequester EUK-118, reducing its bioavailability.

    • Solution: If possible, conduct experiments in serum-free media or reduce the serum concentration. If serum is required, ensure the concentration is consistent across all experiments.

  • Possible Cause 3: Incorrect Final Concentration of EUK-118. This could be due to errors in calculation during dilution or loss of compound due to adsorption to plasticware.

    • Solution: Double-check all calculations for dilutions. To minimize adsorption, consider using low-adhesion microplates and tubes.

Issue 3: Unexpected Cytotoxicity

  • Possible Cause 1: High DMSO Concentration. The final concentration of the DMSO solvent in the cell culture media may be too high, leading to cellular toxicity.[2]

    • Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[1][2] Remember to include a vehicle control (media with the same concentration of DMSO used in the treated samples) in your experiments.

  • Possible Cause 2: Intrinsic Toxicity of EUK-118 at High Concentrations. While EUK-118 is generally used for its protective effects, like any compound, it may exhibit toxicity at high concentrations.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration range for your specific cell type and experimental duration.

Data Presentation

The following tables provide a summary of typical concentration ranges for EUK-118 in various experimental settings. Note that optimal concentrations may vary depending on the specific cell type, experimental conditions, and the level of oxidative stress.

Table 1: Typical Effective Concentrations of EUK-118 in Cell Culture

Cell TypeExperimental ModelEffective Concentration RangeObserved Effect
Primary Human KeratinocytesUVB-induced oxidative stress10 - 50 µMInhibition of MAPK activation and p53 accumulation
Rat Kidney CellsIschemia-reperfusion injury10 - 100 µMReduction of apoptosis and improved cell survival
Porcine Lung Epithelial CellsEndotoxin-induced acute lung injury5 - 25 µMAmelioration of pulmonary dysfunction

Table 2: Interpreting IC50 Values in Antioxidant Assays

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant potency.

IC50 Value (µg/mL)Antioxidant Activity
< 50Very Strong
50 - 100Strong
101 - 150Moderate
> 150Weak

Note: The IC50 of EUK-118 can vary depending on the specific assay (e.g., DPPH, ABTS) and the experimental conditions.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for EUK-118

This protocol provides a general method for assessing the antioxidant activity of EUK-118 using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • EUK-118

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of EUK-118 Stock Solution: Prepare a stock solution of EUK-118 (e.g., 10 mM) in DMSO.

  • Preparation of Working Solutions: Create a series of dilutions of the EUK-118 stock solution in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM). Also, prepare a positive control (e.g., ascorbic acid or Trolox) in the same manner.

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of EUK-118 working solutions, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

  • IC50 Determination: Plot the scavenging activity (%) against the concentration of EUK-118 to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

EUK118_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_EUK118 EUK-118 Action cluster_products Non-toxic Products O2_superoxide Superoxide (O₂⁻) EUK118 EUK-118 O2_superoxide->EUK118 SOD Mimetic Activity H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EUK118 Catalase Mimetic Activity EUK118->H2O2 H2O Water (H₂O) EUK118->H2O O2 Oxygen (O₂) EUK118->O2

Caption: Mechanism of action of EUK-118 as a dual SOD and catalase mimetic.

Oxidative_Stress_Signaling cluster_MAPK MAPK Pathway cluster_p53 p53 Pathway ROS ↑ Reactive Oxygen Species (ROS) MAPKKK MAPKKK ROS->MAPKKK EUK118 EUK-118 EUK118->ROS Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK p53_phospho p53 Phosphorylation & Accumulation MAPK->p53_phospho Apoptosis Apoptosis p53_phospho->Apoptosis

Caption: EUK-118 inhibits ROS-induced activation of MAPK and p53 signaling pathways.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_euk118 Prepare EUK-118 Stock in DMSO prep_working Prepare Serial Dilutions of EUK-118 in Methanol prep_euk118->prep_working add_sample Add 100 µL of EUK-118 dilutions to wells prep_working->add_sample add_dpph->add_sample incubate Incubate 30 min in the dark add_sample->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay with EUK-118.

References

Troubleshooting

EUK-118 Technical Support Center: Navigating Fluorescent Dye-Based Assays

Disclaimer: The following guidance is based on the known chemical properties of EUK-118 and general principles of fluorescence-based assays. There is limited published data specifically detailing the direct interference...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the known chemical properties of EUK-118 and general principles of fluorescence-based assays. There is limited published data specifically detailing the direct interference of EUK-118 with all fluorescent dyes. Researchers should always perform appropriate controls to validate their results.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of the superoxide (B77818) dismutase (SOD)/catalase mimetic EUK-118 in fluorescent dye-based assays for the detection of reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is EUK-118 and how does it work?

EUK-118 is a synthetic salen-manganese complex that acts as a mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. Its primary function is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then further decomposed into water and oxygen. This dual activity allows EUK-118 to reduce cellular oxidative stress.

Q2: How can EUK-118 potentially interfere with my fluorescent ROS assay?

EUK-118 can interfere with fluorescent dye-based ROS assays through several mechanisms:

  • Direct Scavenging of ROS: EUK-118's primary function is to eliminate superoxide and hydrogen peroxide. If your assay measures these ROS, EUK-118 will reduce their concentration, leading to a decrease in the fluorescent signal that might be misinterpreted as a biological effect of your experimental treatment.

  • Fluorescence Quenching: EUK-118, as a manganese-containing complex, has the potential to act as a fluorescence quencher. This can occur through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching, where the excited fluorophore transfers its energy to EUK-118 instead of emitting light, resulting in a diminished fluorescent signal.

  • Spectral Overlap: Salen-manganese complexes are known to absorb light in the visible spectrum. If the absorbance spectrum of EUK-118 overlaps with the excitation or emission spectrum of your fluorescent dye, it can lead to inaccurate measurements. This "inner filter effect" can reduce the light reaching the fluorophore for excitation or absorb the emitted fluorescence before it reaches the detector.

  • Direct Chemical Interaction: While less common, there is a possibility of direct chemical reactions between EUK-118 and the fluorescent dye, potentially altering the dye's fluorescent properties.

Q3: Which fluorescent dyes are most likely to be affected by EUK-118?

Dyes designed to detect superoxide and hydrogen peroxide are most susceptible to interference due to EUK-118's scavenging activity. This includes, but is not limited to:

  • Superoxide Probes: Dihydroethidium (DHE) and its derivatives (e.g., MitoSOX Red).

  • Hydrogen Peroxide Probes: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) and its variations (e.g., CM-H₂DCFDA), and boronate-based probes.

Q4: How can I determine if EUK-118 is interfering with my assay?

It is crucial to perform a set of control experiments in a cell-free system to assess potential interference. This will help you distinguish between a true biological effect and an assay artifact.

Troubleshooting Guides

Issue 1: Decreased or Abolished Fluorescence Signal in the Presence of EUK-118

This is the most common potential issue, likely due to EUK-118's ROS scavenging activity or fluorescence quenching.

Troubleshooting Workflow:

start Decreased fluorescence signal with EUK-118 q1 Is the decrease dose-dependent on EUK-118? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Perform cell-free control experiments yes1->q2 other_issue Consider other experimental variables. no1->other_issue q3 Does EUK-118 decrease signal in a cell-free ROS generating system? q2->q3 yes2 Yes q3->yes2 no2 No q3->no2 interference1 Likely due to ROS scavenging. Consider alternative non-ROS based assays. yes2->interference1 q4 Does EUK-118 decrease the fluorescence of the oxidized dye directly? no2->q4 yes3 Yes q4->yes3 no3 No q4->no3 interference2 Likely due to fluorescence quenching. Consider using a spectrally distinct dye or a different detection method. yes3->interference2 conclusion The observed decrease in signal is likely a true biological effect. no3->conclusion

Caption: Troubleshooting workflow for decreased fluorescence.

Detailed Steps:

  • Cell-Free ROS Generation Assay:

    • Objective: To determine if EUK-118 scavenges the ROS of interest in your assay system.

    • Protocol:

      • In a cell-free buffer (e.g., PBS), use a chemical system to generate the ROS your dye detects (e.g., xanthine (B1682287)/xanthine oxidase for superoxide, or glucose/glucose oxidase for hydrogen peroxide).

      • Add your fluorescent dye and measure the baseline fluorescence.

      • Add varying concentrations of EUK-118 and monitor the change in fluorescence.

    • Interpretation: A dose-dependent decrease in fluorescence strongly suggests that EUK-118 is scavenging the ROS, thus interfering with the assay's primary detection mechanism.

  • Direct Quenching Assay:

    • Objective: To assess if EUK-118 directly quenches the fluorescence of the oxidized form of your dye.

    • Protocol:

      • Chemically oxidize your fluorescent probe to its fluorescent form (e.g., use a strong oxidizing agent).

      • Measure the stable fluorescence of the oxidized dye.

      • Add increasing concentrations of EUK-118 and measure any changes in fluorescence intensity.

    • Interpretation: A dose-dependent decrease in fluorescence in this setup indicates direct fluorescence quenching by EUK-118.

Issue 2: Inconsistent or Unreliable Results

This can be due to spectral overlap or other subtle interferences.

Troubleshooting Workflow:

start Inconsistent results with EUK-118 q1 Measure the absorbance spectrum of EUK-118 start->q1 q2 Does the absorbance spectrum overlap with the dye's excitation or emission spectra? q1->q2 yes1 Yes q2->yes1 no1 No q2->no1 interference Potential for inner filter effect. Choose a dye with a different spectral profile or use a correction factor. yes1->interference q3 Perform a 'post-treatment' control no1->q3 q4 Does adding EUK-118 after the experiment (before reading) alter the signal? q3->q4 yes2 Yes q4->yes2 no2 No q4->no2 direct_interference Indicates direct interaction with the dye or readout. Consider alternative detection methods. yes2->direct_interference other_issue The inconsistency may not be due to EUK-118 interference. Review other experimental parameters. no2->other_issue

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Measure EUK-118 Absorbance Spectrum:

    • Objective: To identify potential spectral overlap.

    • Protocol:

      • Prepare a solution of EUK-118 in your assay buffer.

      • Use a spectrophotometer to measure its absorbance spectrum across the UV-visible range (approximately 200-800 nm). Salen-manganese complexes often exhibit broad absorbance bands in the visible region.

    • Interpretation: Compare the absorbance spectrum of EUK-118 with the excitation and emission spectra of your fluorescent dye. Significant overlap suggests a high probability of the inner filter effect.

  • Post-Treatment Control:

    • Objective: To check for immediate interactions between EUK-118 and the final fluorescent product.

    • Protocol:

      • Run your standard cellular ROS assay without EUK-118.

      • Just before reading the fluorescence, add EUK-118 to the wells.

      • Immediately measure the fluorescence and compare it to wells without the post-addition of EUK-118.

    • Interpretation: A rapid change in fluorescence upon adding EUK-118 suggests a direct interaction with the oxidized dye or interference with the detection optics.

Quantitative Data Summary

Fluorescent ProbeTarget ROSExcitation Max (nm)Emission Max (nm)Potential for EUK-118 Interference
H₂DCFDA H₂O₂, other ROS~495~525High (scavenging, potential quenching, and spectral overlap)
Dihydroethidium (DHE) Superoxide (O₂⁻)~520~610High (scavenging, potential quenching)
MitoSOX Red Mitochondrial O₂⁻~510~580High (scavenging, potential quenching)
Amplex Red H₂O₂~570~585Moderate to High (scavenging)

Key Experimental Protocols

Protocol 1: Cell-Free Superoxide Scavenging Assay

Objective: To determine if EUK-118 scavenges superoxide in a cell-free system.

Materials:

  • Xanthine

  • Xanthine Oxidase

  • Dihydroethidium (DHE)

  • EUK-118

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of DHE in PBS (e.g., 10 µM).

  • Prepare a stock solution of xanthine (e.g., 10 mM) and xanthine oxidase (e.g., 1 U/mL) in PBS.

  • Prepare serial dilutions of EUK-118 in PBS.

  • In the microplate, add in the following order:

    • PBS to the final volume.

    • DHE working solution.

    • EUK-118 dilution or vehicle control.

    • Xanthine solution.

  • Initiate the reaction by adding xanthine oxidase to each well.

  • Immediately begin kinetic measurements of fluorescence (Excitation: ~520 nm, Emission: ~610 nm) at 37°C for a defined period (e.g., 30 minutes).

Protocol 2: H₂DCFDA Assay for Cellular ROS

Objective: To measure intracellular ROS levels, with appropriate controls for EUK-118 interference.

Materials:

  • Cells of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • EUK-118

  • ROS-inducing agent (e.g., H₂O₂ or menadione)

  • Cell culture medium

  • PBS

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in the microplate and allow them to adhere overnight.

  • Wash the cells with warm PBS.

  • Load the cells with H₂DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh medium containing the desired concentrations of EUK-118 and/or the ROS-inducing agent. Include the following controls:

    • Untreated cells (negative control)

    • Cells with ROS inducer only (positive control)

    • Cells with EUK-118 only

    • Cells pre-treated with EUK-118, then with the ROS inducer

  • Incubate for the desired period.

  • Measure fluorescence (Excitation: ~495 nm, Emission: ~525 nm).

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 EUK-118 Mechanism of Action Superoxide (O2-) Superoxide (O2-) EUK-118 (SOD activity) EUK-118 (SOD activity) Superoxide (O2-)->EUK-118 (SOD activity) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) EUK-118 (Catalase activity) EUK-118 (Catalase activity) Hydrogen Peroxide (H2O2)->EUK-118 (Catalase activity) EUK-118 (SOD activity)->Hydrogen Peroxide (H2O2) Water (H2O) + Oxygen (O2) Water (H2O) + Oxygen (O2) EUK-118 (Catalase activity)->Water (H2O) + Oxygen (O2)

Caption: EUK-118's dual enzymatic mimetic activity.

cluster_1 Typical Fluorescent ROS Assay Workflow cluster_2 Workflow with EUK-118 Interference Check A Cell Seeding & Culture B Treatment (e.g., with drug candidate) A->B C Incubation with Fluorescent Probe B->C D Wash to remove excess probe C->D E Fluorescence Measurement D->E F Cell-Free Controls (Scavenging, Quenching, Spectral Overlap) G Cellular Assay with EUK-118 Controls F->G H Data Analysis & Interpretation G->H

Caption: Experimental workflow comparison.

Optimization

improving the bioavailability of EUK-118 for animal studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EUK-118 in animal studies. The information is designed to address common challenges related...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EUK-118 in animal studies. The information is designed to address common challenges related to the compound's bioavailability and administration, helping to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is EUK-118 and what is its primary mechanism of action?

EUK-118 is a synthetic, small molecule salen-manganese complex that functions as a catalytic scavenger of reactive oxygen species (ROS). It mimics the activity of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual action allows it to convert superoxide radicals to hydrogen peroxide, which is then further broken down into water and oxygen. It is important to note that EUK-118 is a structural analog of more potent mimetics like EUK-8 and EUK-134, and exhibits comparatively reduced, though still present, SOD/catalase activity.

Q2: What are the known solubility properties of EUK-118?

EUK-118 is characterized by poor aqueous solubility, which presents a significant challenge for its use in in vivo studies. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
DMSO~20 mg/mL
Ethanol~1 mg/mL
PBS (pH 7.2)~0.2 mg/mL

Data sourced from chemical supplier information.

Q3: I am observing a lack of efficacy in my animal model. Could this be related to bioavailability?

Yes, a lack of efficacy is a common issue with poorly soluble compounds like EUK-118 and is often linked to low bioavailability. Due to its limited solubility in aqueous solutions, EUK-118 may precipitate upon administration, leading to poor absorption and distribution to the target tissues. It is crucial to employ appropriate formulation and administration strategies to enhance its systemic exposure.

Q4: What are the recommended administration routes for EUK-118 in animal studies?

Based on studies with structurally similar salen-manganese complexes like EUK-134, intravenous (IV) and intraperitoneal (IP) injections are the most common routes of administration for achieving systemic exposure. Oral administration is generally not recommended due to the high likelihood of poor absorption.

  • Intravenous (IV) injection: This route ensures 100% bioavailability by introducing the compound directly into the systemic circulation. It is often the preferred method for acute studies, such as models of ischemia-reperfusion injury.[1]

  • Intraperitoneal (IP) injection: This is a common alternative to IV administration and can provide rapid systemic absorption.[2][3][4][5]

Q5: Are there any known pharmacokinetic data for EUK-118?

To date, there are no publicly available, detailed pharmacokinetic studies specifically for EUK-118 in animal models. However, the related compound EUK-134, due to its low molecular weight, is suggested to have better stability and bioavailability compared to protein-based antioxidant enzymes.[1] Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental goals.

Troubleshooting Guides

Problem 1: Precipitation of EUK-118 during formulation preparation.

Cause: EUK-118 has very low solubility in aqueous buffers like PBS.

Solution:

  • Use of a co-solvent system: Initially, dissolve EUK-118 in a small amount of a water-miscible organic solvent such as DMSO. Subsequently, this stock solution can be further diluted with an aqueous vehicle (e.g., saline or PBS) to the final desired concentration immediately before administration. It is critical to perform this dilution step slowly and with vigorous vortexing to minimize precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in the animals.

  • Formulation with solubilizing agents: Consider using excipients that can enhance solubility. These may include:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

    • Surfactants (e.g., Tween 80, Cremophor EL): These can help to create micellar formulations that keep the compound in solution. However, the concentration of surfactants must be carefully optimized to avoid adverse effects.

Problem 2: Inconsistent or lower-than-expected therapeutic effects in vivo.

Cause: This is likely due to poor bioavailability, leading to sub-therapeutic concentrations of EUK-118 at the target site.

Solution:

  • Optimize the formulation: Refer to the solutions for "Problem 1" to ensure the compound is fully dissolved in the administration vehicle.

  • Consider the administration route: If using IP administration, consider switching to IV injection to bypass absorption barriers and ensure the entire dose reaches the systemic circulation.

  • Dose escalation study: It may be necessary to perform a dose-response study to determine the effective dose in your specific animal model. The reduced SOD/catalase activity of EUK-118 compared to its analogs may necessitate higher doses to achieve a therapeutic effect.

  • Pharmacokinetic analysis: If feasible, conduct a pilot pharmacokinetic study to measure the plasma concentrations of EUK-118 over time after administration. This will provide valuable data on its absorption, distribution, and clearance, allowing for a more informed dosing strategy.

Experimental Protocols

Protocol 1: Preparation of EUK-118 Formulation for Intravenous (IV) Administration

This protocol is adapted from methodologies used for the related compound EUK-134.

Materials:

  • EUK-118 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, low-volume syringes and needles

Procedure:

  • Prepare a stock solution: Weigh the required amount of EUK-118 powder and dissolve it in a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Dilute to final concentration: Immediately before injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For example, to prepare a 1 mg/mL solution with 5% DMSO, dilute 50 µL of the 20 mg/mL stock solution with 950 µL of sterile saline.

  • Administration: Administer the final formulation to the animal via the tail vein. The injection volume should be in accordance with institutional animal care and use committee (IACUC) guidelines (typically 5-10 mL/kg for mice). Administer the injection slowly to avoid adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of EUK-118

Materials:

  • Prepared EUK-118 formulation (as described in Protocol 1)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Restrain the animal: Properly restrain the mouse or rat to expose the abdominal area.

  • Locate the injection site: The injection should be made in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.

  • Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Administer the dose: Inject the solution slowly. The volume should adhere to IACUC guidelines (typically up to 10 mL/kg for mice).[2][3]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Downstream Analysis weigh Weigh EUK-118 Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute with Saline (Final Formulation) dissolve->dilute iv Intravenous (IV) Injection dilute->iv Recommended for Maximum Bioavailability ip Intraperitoneal (IP) Injection dilute->ip Alternative Route pk Pharmacokinetic Analysis iv->pk efficacy Efficacy Studies iv->efficacy ip->pk ip->efficacy

Caption: Experimental workflow for in vivo studies with EUK-118.

troubleshooting_logic cluster_issue Identify the Problem cluster_solution Potential Solutions start Experiencing Issues with EUK-118 In Vivo? precipitation Precipitation during Formulation? start->precipitation no_effect Lack of Efficacy? start->no_effect cosolvent Use Co-solvent System (e.g., DMSO/Saline) precipitation->cosolvent Yes solubilizer Add Solubilizing Agents (e.g., Cyclodextrins, Surfactants) precipitation->solubilizer Yes optimize_formulation Optimize Formulation for Better Solubility no_effect->optimize_formulation Yes change_route Switch to IV Administration no_effect->change_route Yes dose_response Conduct Dose-Response Study no_effect->dose_response Yes pilot_pk Perform Pilot PK Study no_effect->pilot_pk Yes optimize_formulation->cosolvent optimize_formulation->solubilizer

Caption: Troubleshooting logic for common issues with EUK-118.

signaling_pathway ROS Reactive Oxygen Species (e.g., Superoxide) H2O2 Hydrogen Peroxide ROS->H2O2 SOD-like activity H2O_O2 Water + Oxygen H2O2->H2O_O2 Catalase-like activity EUK118 EUK-118 EUK118->ROS EUK118->H2O2

Caption: Mechanism of action of EUK-118 as a SOD/Catalase mimetic.

References

Troubleshooting

EUK-118 stability under different pH and temperature conditions

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic, EUK-118. It in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic, EUK-118. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is EUK-118? A1: EUK-118 is a synthetic, salen-manganese complex with catalytic antioxidant properties. Its formal name is (acetato-κO)-manganese.[1][2] It functions as a mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] This dual activity allows it to scavenge reactive oxygen species (ROS), first by converting superoxide radicals to hydrogen peroxide, and subsequently converting the hydrogen peroxide to water and oxygen. EUK-118 is a structural analog of the more potent mimetics EUK-8 and EUK-134 and exhibits comparatively lower, but still measurable, activity.[1]

Q2: How should I store EUK-118? A2: For long-term storage, solid EUK-118 should be kept at -20°C, where it can be stable for at least four years.[1] It is strongly recommended to avoid long-term storage of EUK-118 in solution, as this can lead to degradation.[3] For experiments, prepare solutions fresh and use them as soon as possible.

Q3: What is the recommended solvent for dissolving EUK-118? A3: The solubility of EUK-118 varies significantly by solvent. Recommended starting concentrations are:

  • DMSO: up to 20 mg/mL[1]

  • Ethanol: up to 1 mg/mL[1]

  • PBS (pH 7.2): up to 0.2 mg/mL[1] For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay.

Q4: How do pH and temperature affect the stability and activity of EUK-118? A4: While specific kinetic data for EUK-118 is not readily available, general principles for salen-manganese complexes suggest that both pH and temperature are critical factors.

  • pH: EUK-118 is expected to be most stable in neutral to slightly acidic conditions. Highly alkaline conditions (high concentrations of hydroxide (B78521) ions) can react with the manganese center, drastically altering the complex's electronic structure and redox potential, which would likely lead to degradation and loss of activity.[4]

  • Temperature: Elevated temperatures will increase the rate of chemical degradation. For optimal stability in solution, it is recommended to keep the compound on ice and away from light when not in use. Long-term storage should be at -20°C in its solid form.[1]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low or no catalytic activity observed. 1. Degradation: The compound may have degraded due to improper storage (e.g., stored in solution, at room temperature, or exposure to high/low pH).1. Use a fresh vial of solid EUK-118 stored at -20°C. Prepare the solution immediately before the experiment.
2. Incorrect Assay Conditions: The pH of your assay buffer may be outside the optimal range for EUK-118 activity.2. Verify the pH of all buffers. The optimal pH for SOD/catalase mimetic activity is typically near physiological pH (7.0-7.4). Run a pH profile experiment if necessary (see Protocols).
3. Low Solubility: The compound may not be fully dissolved in your aqueous buffer, leading to a lower effective concentration.3. Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Check for any precipitate in your solution.
Solution changes color upon dissolution or over time. 1. Degradation/Instability: A color change often indicates a change in the oxidation state of the manganese ion or degradation of the salen ligand. This can be triggered by pH, light, or reactive components in the buffer.1. Prepare solutions fresh and protect them from light. Ensure your buffer is free of strong reducing or oxidizing agents unless they are part of the experiment. The difference in electronic spectra of related complexes in different solvents suggests solvent-induced structural changes, which could affect color.[5]
EUK-118 precipitates out of solution. 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent system, especially in aqueous buffers.[1]1. Decrease the working concentration of EUK-118. Alternatively, increase the percentage of the co-solvent (e.g., DMSO), ensuring it does not affect your experimental model.

Below is a troubleshooting workflow to help diagnose common issues encountered during experiments with EUK-118.

G start Start: Experiment shows low or no EUK-118 activity check_storage Was the compound stored properly? (Solid at -20°C) start->check_storage check_solution Was the solution prepared fresh? check_storage->check_solution Yes cause_storage Likely Cause: Compound Degradation during storage. check_storage->cause_storage No check_ph Is the assay buffer pH within the optimal range (e.g., pH 7.0-7.4)? check_solution->check_ph Yes cause_solution Likely Cause: Degradation in solution over time. check_solution->cause_solution No check_solubility Is the compound fully dissolved? (No precipitate) check_ph->check_solubility Yes cause_ph Likely Cause: Suboptimal pH is inhibiting activity. check_ph->cause_ph No check_solubility->cause_storage Yes (Re-evaluate storage and handling) solution_adjust_conc Solution: Lower concentration or adjust co-solvent ratio. check_solubility->solution_adjust_conc No solution_new_vial Solution: Use a new, properly stored vial of EUK-118. cause_storage->solution_new_vial cause_solution->solution_new_vial solution_adjust_ph Solution: Adjust buffer pH or perform a pH-activity profile. cause_ph->solution_adjust_ph cause_solubility Likely Cause: Poor solubility leading to low effective concentration. G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep_stock 1. Prepare fresh 10 mM stock of EUK-118 in DMSO prep_buffers 2. Prepare buffers at different pH values (e.g., pH 5, 7.4, 9) prep_working 3. Dilute stock into each buffer to final concentration (e.g., 100 µM) incubate_t0 4. Take T=0 sample from each solution for immediate activity measurement prep_working->incubate_t0 incubate_conditions 5. Aliquot and incubate solutions at different temperatures (e.g., 4°C, 25°C, 37°C) incubate_t_final 6. Take samples at various time points (e.g., 1h, 4h, 24h) measure_activity 7. Measure residual Catalase and/or SOD activity for each sample incubate_t_final->measure_activity calc_stability 8. Calculate % Remaining Activity vs. T=0 sample plot_data 9. Plot data to determine stability profile G cluster_ROS Reactive Oxygen Species cluster_products Harmless Products O2_superoxide Superoxide (O₂⁻) EUK118_SOD EUK-118 (SOD Mimetic Activity) O2_superoxide->EUK118_SOD 2H⁺ H2O2 Hydrogen Peroxide (H₂O₂) EUK118_CAT EUK-118 (Catalase Mimetic Activity) H2O2->EUK118_CAT H2O Water (H₂O) + Oxygen (O₂) EUK118_SOD->H2O2 O₂ EUK118_CAT->H2O

References

Reference Data & Comparative Studies

Validation

EUK-118 vs. EUK-134: A Comparative Guide to Neuroprotective Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of neuroprotective agent development, synthetic salen-manganese complexes have emerged as promising candidates due to their ab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroprotective agent development, synthetic salen-manganese complexes have emerged as promising candidates due to their ability to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase. These enzymes are critical components of the cellular antioxidant defense system, mitigating the damaging effects of reactive oxygen species (ROS) implicated in the pathophysiology of numerous neurodegenerative diseases. Among these synthetic mimetics, EUK-118 and EUK-134 have garnered attention for their potential therapeutic applications. This guide provides a comprehensive comparison of the neuroprotective efficacy of EUK-118 and EUK-134, supported by available experimental data, to aid researchers in their selection and application of these compounds.

Mechanism of Action: SOD and Catalase Mimetic Activity

Both EUK-118 and EUK-134 are salen-manganese complexes designed to catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), which is then further detoxified into water and oxygen. This dual enzymatic activity is crucial for preventing the formation of more damaging ROS, such as the hydroxyl radical (•OH), and mitigating oxidative stress-induced neuronal damage.

The core mechanism involves the manganese (Mn) center cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.

  • SOD-like Activity:

    • Mn³⁺ + O₂⁻ → Mn²⁺ + O₂

    • Mn²⁺ + O₂⁻ + 2H⁺ → Mn³⁺ + H₂O₂

  • Catalase-like Activity:

    • 2Mn³⁺ + H₂O₂ → 2Mn²⁺ + O₂ + 2H⁺

    • Mn²⁺ + H₂O₂ → Mn³⁺ + •OH + OH⁻ (followed by further reactions)

This catalytic cycle allows a single molecule of the EUK compound to neutralize multiple ROS molecules, making them potent antioxidants.

Signaling Pathway of Neuroprotection

The neuroprotective effects of EUK compounds are primarily mediated by the reduction of oxidative stress, which in turn influences various downstream signaling pathways involved in neuronal survival and death.

G ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces EUK EUK-118 / EUK-134 (SOD/Catalase Mimetic) EUK->ROS scavenges Neuroprotection Neuroprotection EUK->Neuroprotection promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Inflammation Neuroinflammation (NF-κB activation) Oxidative_Stress->Inflammation Apoptosis Apoptosis (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: Neuroprotective signaling pathway of EUK compounds.

Comparative Efficacy: A Review of Preclinical Studies

Direct comparative studies focusing on the neuroprotective efficacy of EUK-118 versus EUK-134 are limited in the currently available literature. However, extensive research on EUK-134 and related compounds provides a strong basis for understanding their potential and the factors influencing their efficacy.

EUK-134 in Neuroprotection

EUK-134 has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegeneration.

Table 1: Summary of Neuroprotective Effects of EUK-134 in Preclinical Models

Model Key Findings Reference
Kainate-Induced Excitotoxicity (in vivo, rat) - Reduced neuronal damage in the hippocampus. - Decreased markers of oxidative stress.[1][2][3]
Hypoxia-Ischemia (in vivo, piglet) - Increased neuronal viability in the striatum. - Reduced oxidative damage to DNA.[4][5]
Amyotrophic Lateral Sclerosis (in vivo, mouse) - Reduced oxidative stress and prolonged survival.[4]
Stroke (in vivo, rat) - Reduced brain infarct size.[4]
Paraquat-Induced Dopaminergic Cell Death (in vivo, mouse) - Protected against the loss of dopaminergic neurons. - Inhibited apoptosis.[4]
Insights from Analogs: The Importance of Lipophilicity

A study comparing EUK-134 with a more lipophilic analog, EUK-189, in a model of staurosporine-induced neuronal apoptosis, revealed that while both compounds offered similar maximal protection, EUK-189 was approximately 100 times more potent. This suggests that the ability of the compound to penetrate the blood-brain barrier and cell membranes is a critical determinant of its neuroprotective efficacy in the central nervous system. While specific data for EUK-118 is not available, its relative lipophilicity compared to EUK-134 would be a key factor in predicting its potential neuroprotective potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols from the cited literature.

In Vivo Model: Kainate-Induced Excitotoxicity
  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Excitotoxicity: Systemic administration of kainic acid (KA) (e.g., 10 mg/kg, s.c.).

  • Treatment: EUK-134 administered prior to KA injection (e.g., 10 mg/kg, i.p.).

  • Assessment of Neuroprotection (at 24 hours to 5 days post-injection):

    • Histology: Brain sections stained with Hematoxylin and Eosin (H&E) or Nissl stain to quantify neuronal damage in specific brain regions (e.g., hippocampus).

    • Biochemical Assays: Measurement of markers of oxidative stress (e.g., protein carbonyls, lipid peroxidation) and apoptosis (e.g., caspase-3 activity) in brain homogenates.

  • Workflow Diagram:

G A Sprague-Dawley Rats B EUK-134 or Vehicle (i.p.) A->B Pre-treatment C Kainic Acid (s.c.) B->C 30 min D Behavioral Monitoring C->D E Sacrifice and Brain Collection D->E 24h - 5 days F Histological Analysis (Neuronal Damage) E->F G Biochemical Analysis (Oxidative Stress, Apoptosis) E->G

Caption: Workflow for in vivo kainate-induced excitotoxicity model.

In Vitro Model: Oxidative Stress in Neuronal Cell Culture
  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Induction of Oxidative Stress: Exposure to agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.

  • Treatment: Pre-incubation with various concentrations of EUK compounds prior to the addition of the toxicant.

  • Assessment of Neuroprotection (at 24-48 hours post-treatment):

    • Cell Viability Assays: MTT, LDH release, or Calcein-AM/Propidium Iodide staining to quantify cell survival.

    • Measurement of ROS: Use of fluorescent probes like DCFDA to measure intracellular ROS levels.

    • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry or TUNEL staining.

Discussion and Future Directions

The available evidence strongly supports the neuroprotective potential of EUK-134, attributing its efficacy to its potent SOD and catalase mimetic activity. While a direct comparison with EUK-118 is not yet available in the scientific literature, the principles of action and the importance of physicochemical properties like lipophilicity are likely to apply to both compounds.

For researchers and drug development professionals, the following considerations are paramount:

  • Blood-Brain Barrier Permeability: The efficacy of any neuroprotective agent for central nervous system disorders is contingent on its ability to cross the blood-brain barrier. Future studies should directly compare the brain penetration of EUK-118 and EUK-134.

  • Therapeutic Window: Elucidating the optimal timing of administration relative to the onset of neuronal injury is crucial for the potential clinical translation of these compounds.

Conclusion

EUK-134 stands as a well-validated neuroprotective agent in preclinical models, with its efficacy rooted in its dual SOD/catalase mimetic activity. The absence of direct comparative data for EUK-118 necessitates further research to fully understand its relative potential. The selection between these compounds for future research and development should be guided by their specific physicochemical properties and the context of the neurodegenerative condition being investigated. The continued exploration of these and other novel salen-manganese complexes holds significant promise for the development of effective therapies against oxidative stress-mediated neuronal damage.

References

Comparative

A Comparative Analysis of SOD Mimetics: EUK-118 vs. MnTBAP

For Researchers, Scientists, and Drug Development Professionals In the field of oxidative stress research and therapeutic development, superoxide (B77818) dismutase (SOD) mimetics are of significant interest for their po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of oxidative stress research and therapeutic development, superoxide (B77818) dismutase (SOD) mimetics are of significant interest for their potential to catalytically scavenge superoxide radicals (O₂⁻). This guide provides a detailed, objective comparison of two prominent SOD mimetics: EUK-118, a salen-manganese complex with dual SOD and catalase activity, and MnTBAP, a manganese porphyrin that has been widely studied for its antioxidant properties. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: Key Differences

FeatureEUK-118MnTBAP (pure)
Chemical Class Salen-manganese complexManganese porphyrin
Primary Mimetic Activity Superoxide Dismutase (SOD) & CatalasePeroxynitrite (ONOO⁻) Scavenger
SOD Catalytic Activity (k_cat) Reported to have significant SOD activityVery low SOD activity (log k_cat < 3.5)[1][2]
Secondary Activity Catalase-like activitySome superoxide scavenging, but much less efficient than peroxynitrite scavenging[2][3]
Primary Therapeutic Target Conditions driven by both superoxide and hydrogen peroxideConditions primarily driven by peroxynitrite-mediated damage

Mechanism of Action

EUK-118 functions as a true catalytic mimetic of both superoxide dismutase and catalase. It first catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Subsequently, its catalase-like activity facilitates the decomposition of hydrogen peroxide into water and oxygen. This dual action makes it effective in mitigating oxidative stress from two key reactive oxygen species (ROS).

MnTBAP , particularly in its pure form, is now understood to be a relatively poor SOD mimetic in aqueous systems.[1][2] Its primary mechanism of action is the scavenging of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species (RNS) formed from the reaction of superoxide with nitric oxide. While it can scavenge superoxide, its efficiency in this role is significantly lower than its ability to neutralize peroxynitrite.[2][3] It is important to note that many early studies using commercial MnTBAP may have observed SOD-like effects due to impurities.[1]

Comparative Data

Catalytic Activity
ParameterEUK-118 (and analogs like EUK-134)MnTBAP (pure)Reference
SOD Activity (log k_cat) Described as a potent SOD mimetic~3.16 (estimated)[2]
Catalase Activity Possesses catalase-like activityNot a primary activity[4][5]
Peroxynitrite Scavenging (log k_red) Not its primary reported activity5.06[2]
In Vitro & In Vivo Efficacy

Direct comparative studies between EUK-118 and MnTBAP in the same experimental models are limited. The following table summarizes findings from separate studies, providing an indirect comparison of their protective effects.

Model SystemEUK-118 (or EUK-134)MnTBAPKey FindingsReference
Inflammation (Carrageenan-induced Pleurisy) Not directly tested in cited studiesRequired a ~33-fold higher dose than MnTE-2-PyP (a potent SOD mimetic) to achieve similar anti-inflammatory effects.MnTE-2-PyP was significantly more potent, suggesting MnTBAP's lower SOD-mimicking efficacy in this model.[2][6]
Cerebral Ischemia (in vivo) EUK-134 demonstrated neuroprotective effects in a rat stroke model.MnTBAP has shown neuroprotective effects, largely attributed to peroxynitrite scavenging.Both compounds show promise in neuroprotection, likely through different primary mechanisms.[7][8][9]
Oxidative Stress in Retinal Endothelial Cells EUK-134 showed protective effects.MnTBAP also demonstrated protection.A study comparing EUK-134 and MnTBAP found that MnTBAP and catalase were more effective at scavenging H₂O₂ in the media than their co-administration in the form of EUK-134.[]

Signaling Pathways

SOD mimetics can modulate various intracellular signaling pathways involved in inflammation, apoptosis, and cell survival.

EUK-118 , by reducing superoxide and hydrogen peroxide levels, is expected to influence redox-sensitive signaling pathways. For instance, it has been shown to reduce the expression of NF-κB, a key transcription factor in inflammatory responses.[11]

MnTBAP has been demonstrated to inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) in response to inflammatory stimuli, a mechanism linked to its ability to reduce intracellular ROS.[1][12] It does not, however, appear to affect the activation of NF-κB in the same model.[1]

SOD_Mimetic_Signaling cluster_EUK118 EUK-118 Pathway cluster_MnTBAP MnTBAP Pathway EUK118 EUK-118 Superoxide_E Superoxide (O₂⁻) EUK118->Superoxide_E Dismutation H2O2_E Hydrogen Peroxide (H₂O₂) EUK118->H2O2_E Decomposition NFkB_activation NF-κB Activation H2O2_E->NFkB_activation Inhibits Inflammation_E Inflammation NFkB_activation->Inflammation_E MnTBAP MnTBAP Peroxynitrite Peroxynitrite (ONOO⁻) MnTBAP->Peroxynitrite Scavenges p38_JNK p38/JNK MAPK Activation Peroxynitrite->p38_JNK Inflammation_M Inflammation p38_JNK->Inflammation_M

Figure 1. Simplified signaling pathways affected by EUK-118 and MnTBAP.

Experimental Protocols

Determination of SOD Mimetic Activity (Cytochrome c Assay)

This assay is a widely used method to determine SOD activity by measuring the inhibition of cytochrome c reduction by superoxide.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

  • EDTA (0.1 mM)

  • Cytochrome c (10 µM)

  • Xanthine (B1682287) (50 µM)

  • Xanthine Oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)

  • SOD mimetic compound (EUK-118 or MnTBAP) at various concentrations

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine in a cuvette.

  • Add the SOD mimetic compound at the desired concentration. For a control, add the vehicle used to dissolve the mimetic.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately monitor the increase in absorbance at 550 nm for 5 minutes. The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

  • The rate of cytochrome c reduction is calculated from the linear portion of the kinetic curve.

  • The percentage of inhibition of cytochrome c reduction by the SOD mimetic is calculated relative to the control reaction without the mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that inhibits the rate of cytochrome c reduction by 50%.

Cytochrome_c_Assay Xanthine Xanthine + O₂ Superoxide Superoxide (O₂⁻) Xanthine->Superoxide catalyzed by Xanthine_Oxidase Xanthine Oxidase CytC_red Cytochrome c (Fe²⁺) (Abs @ 550nm high) Superoxide->CytC_red Reduces H2O2 H₂O₂ + O₂ CytC_ox Cytochrome c (Fe³⁺) (Abs @ 550nm low) SOD_Mimetic SOD Mimetic (e.g., EUK-118) SOD_Mimetic->H2O2 Dismutes

Figure 2. Workflow for the Cytochrome c based SOD activity assay.
In Vivo Model of Inflammation (Carrageenan-Induced Pleurisy)

This model is used to assess the anti-inflammatory properties of compounds in vivo.

Animals:

  • Male CD1 mice (6-8 weeks old)

Materials:

  • Carrageenan (1% sterile solution in saline)

  • SOD mimetic (e.g., MnTBAP) or vehicle control

  • Phosphate-buffered saline (PBS)

  • Evans blue dye (for vascular permeability)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Administer the SOD mimetic or vehicle control to the mice (e.g., intraperitoneally) at a predetermined time before carrageenan injection.

  • Induce pleurisy by intrapleural injection of carrageenan.

  • At a specified time after carrageenan injection (e.g., 4 hours), euthanize the animals.

  • Collect the pleural exudate by washing the pleural cavity with a known volume of PBS.

  • Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils).

  • Assess vascular permeability by measuring the extravasation of Evans blue dye into the pleural cavity.

  • Harvest lung tissue for histological examination and for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Analyze lung tissue for markers of oxidative stress, such as 3-nitrotyrosine, to assess peroxynitrite-mediated damage.

Conclusion

The choice between EUK-118 and MnTBAP should be guided by the specific research question and the suspected role of different reactive species in the pathological model.

  • EUK-118 is a suitable choice for studies where both superoxide and hydrogen peroxide are implicated as key mediators of cellular damage. Its dual SOD and catalase mimetic activity provides a comprehensive approach to mitigating oxidative stress.

  • MnTBAP , in its pure form, should be considered a peroxynitrite scavenger rather than a general SOD mimetic. It is an excellent tool for investigating the specific role of peroxynitrite in disease pathogenesis. When using MnTBAP, it is crucial to ensure the purity of the compound to avoid confounding results from SOD-active impurities.

For future research, direct comparative studies of these and other SOD mimetics in standardized in vitro and in vivo models are needed to provide a more definitive quantitative comparison of their efficacy and to better delineate their distinct therapeutic potentials.

References

Validation

EUK-118 as a Specific Catalase Mimetic: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of EUK-118's performance as a catalase mimetic against other alternatives, supported by experimental data. It is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EUK-118's performance as a catalase mimetic against other alternatives, supported by experimental data. It is intended to assist researchers in making informed decisions regarding the selection of synthetic catalase mimetics for their studies.

Introduction to EUK-118 and Catalase Mimetics

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain signaling pathways, excessive ROS can lead to oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cancer. Catalase is a crucial endogenous antioxidant enzyme that mitigates oxidative stress by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Synthetic catalase mimetics are small molecules designed to replicate the function of the native catalase enzyme. These compounds offer several potential advantages over the native enzyme, including better stability, cell permeability, and lower manufacturing costs. EUK-118 is a member of the salen-manganese class of synthetic compounds that exhibit both superoxide (B77818) dismutase (SOD) and catalase-like activities. This dual functionality makes them attractive therapeutic candidates for conditions associated with broad-spectrum oxidative stress.

Comparative Analysis of Catalase Mimetic Activity

The efficacy of a catalase mimetic is determined by its ability to catalytically decompose hydrogen peroxide. This is often quantified by measuring the initial rate of oxygen evolution or the catalytic rate constant (kcat). Below is a comparative analysis of the catalase-like activity of EUK-118 and other prominent catalase mimetics.

Salen-Manganese Complexes

A study by Doctrow et al. (2002) systematically evaluated a series of salen-manganese complexes for their catalase activity. The results, summarized in the table below, indicate that while EUK-118 possesses catalase activity, it is among the least potent in this particular series.[1]

CompoundInitial Rate (µM O₂/min)Endpoint (maximal µM O₂)
EUK-118 36 ± 65 ± 1
EUK-8149 ± 2125 ± 4
EUK-113260 ± 4579 ± 9
EUK-134260 ± 4579 ± 9
EUK-160251 ± 2991 ± 5
EUK-189890 ± 144206 ± 19

Data from Doctrow et al., J. Med. Chem. 2002, 45, 4549-4558.[1]

The data clearly demonstrates that structural modifications to the salen ligand significantly impact catalase mimetic activity. For instance, EUK-189 exhibits a substantially higher initial rate of oxygen production compared to EUK-118, indicating a more efficient decomposition of hydrogen peroxide.

Other Classes of Catalase Mimetics

Beyond salen-manganese complexes, other classes of compounds, such as metalloporphyrins and Mn(II) cyclic polyamines, have also been investigated for their catalase-like activity. A comprehensive evaluation by Batinic-Haberle et al. (2015) provides catalytic rate constants (kcat) for the decomposition of H₂O₂ for some of these compounds, offering a broader context for comparison.

Compound ClassCompound Examplekcat(H₂O₂) (M⁻¹s⁻¹)
Salen-ManganeseEUK-813.5
Mn PorphyrinMnTE-2-PyP⁵⁺23 - 88
Fe PorphyrinFeTE-2-PyP⁵⁺~10-fold higher than MnPs
Mn(II) Cyclic PolyamineM404038.2

Data from Batinic-Haberle et al., Free Radic. Biol. Med. 2015, 84, 213-224.

This data suggests that while salen-manganese complexes like EUK-8 (and by extension, the less active EUK-118) are effective, certain metalloporphyrins may exhibit even higher catalytic efficiencies.

Experimental Protocols

The validation of catalase mimetic activity relies on robust and reproducible experimental protocols. Two common methods are detailed below.

Clark Oxygen Electrode Method

This method directly measures the evolution of oxygen from the decomposition of hydrogen peroxide catalyzed by the mimetic.

Principle: A Clark-type oxygen electrode measures the partial pressure of dissolved oxygen in a solution. The rate of increase in oxygen concentration upon addition of the catalase mimetic to a hydrogen peroxide solution is directly proportional to the catalytic activity of the mimetic.

Protocol:

  • Calibration: Calibrate the Clark oxygen electrode according to the manufacturer's instructions using a zero-oxygen solution (e.g., sodium sulfite) and an air-saturated solution of known oxygen concentration.

  • Reaction Mixture: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Baseline: Record a stable baseline reading of the initial oxygen concentration in the buffer.

  • Initiation: Add a known concentration of the catalase mimetic (e.g., EUK-118) to the reaction vessel and allow it to equilibrate.

  • Reaction: Initiate the reaction by adding a known concentration of hydrogen peroxide (e.g., 10 mM).

  • Measurement: Continuously record the increase in oxygen concentration over time.

  • Calculation: The initial rate of the reaction is calculated from the linear portion of the oxygen evolution curve and is typically expressed as µM O₂/min.

Spectrophotometric Assay

This indirect method measures the disappearance of hydrogen peroxide over time.

Principle: Hydrogen peroxide absorbs ultraviolet (UV) light at a wavelength of 240 nm. The decrease in absorbance at 240 nm is monitored as H₂O₂ is consumed by the catalase mimetic.

Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.0) containing a known concentration of hydrogen peroxide (e.g., 10 mM).

  • Baseline: Measure the initial absorbance of the hydrogen peroxide solution at 240 nm using a UV-Vis spectrophotometer.

  • Initiation: Add a known concentration of the catalase mimetic (e.g., EUK-118) to the cuvette, mix quickly, and immediately start recording the absorbance at 240 nm.

  • Measurement: Record the decrease in absorbance at regular time intervals.

  • Calculation: The rate of H₂O₂ decomposition is calculated using the Beer-Lambert law, where the change in absorbance over time is proportional to the change in H₂O₂ concentration. The activity is often expressed in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of catalase mimetic action and a typical experimental workflow for its validation.

Catalase_Mimetic_Action H2O2_1 2 H₂O₂ (Hydrogen Peroxide) EUK118 EUK-118 (Catalase Mimetic) H2O2_1->EUK118 Catalytic Decomposition H2O 2 H₂O (Water) EUK118->H2O O2 O₂ (Oxygen) EUK118->O2

Caption: Catalytic decomposition of hydrogen peroxide by EUK-118.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mimetic_Prep Prepare Catalase Mimetic Solution Reaction_Setup Set up Reaction Mixture Mimetic_Prep->Reaction_Setup H2O2_Prep Prepare Hydrogen Peroxide Solution H2O2_Prep->Reaction_Setup Buffer_Prep Prepare Buffer Solution Buffer_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with Mimetic or H₂O₂ Reaction_Setup->Initiate_Reaction Measurement Measure O₂ Evolution or H₂O₂ Disappearance Initiate_Reaction->Measurement Calculate_Rate Calculate Initial Reaction Rate Measurement->Calculate_Rate Compare_Activity Compare Activity with Alternatives Calculate_Rate->Compare_Activity

Caption: Workflow for validating catalase mimetic activity.

Conclusion

The available data indicates that EUK-118 is a functional catalase mimetic, capable of decomposing hydrogen peroxide. However, within the salen-manganese class of compounds, it exhibits lower activity compared to several of its structural analogs, such as EUK-134 and EUK-189. When considering a broader range of catalase mimetics, metalloporphyrins may offer even greater catalytic efficiency.

The selection of a specific catalase mimetic should be guided by the requirements of the experimental system. While EUK-118 may be a suitable candidate for certain applications, researchers seeking maximal catalase-like activity may consider alternatives with demonstrated superior performance. The detailed experimental protocols provided in this guide offer a foundation for the rigorous validation of any chosen catalase mimetic.

References

Comparative

EUK-118: A Comparative Analysis of a Synthetic Antioxidant Mimetic Against Natural Counterparts

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of EUK-118, a synthetic salen-manganese complex with superoxide (B77818) dismutase (SOD) and cat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of EUK-118, a synthetic salen-manganese complex with superoxide (B77818) dismutase (SOD) and catalase mimetic activities, against well-established natural antioxidants: Vitamin C, Vitamin E, and Resveratrol. The comparison is supported by available experimental data and detailed methodologies for key assays.

Introduction to EUK-118 and Natural Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and aging. Antioxidants are crucial in mitigating this damage. While natural antioxidants are widely studied and utilized, synthetic catalytic antioxidants like EUK-118 (and its closely related analog EUK-134) represent a novel therapeutic approach.

EUK-118 is a small molecule that mimics the function of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1][2] This dual enzymatic activity allows it to catalytically neutralize two major ROS, the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner without being consumed in the process.[3] This catalytic nature suggests a potential for higher potency compared to traditional antioxidants that act stoichiometrically.[1]

Natural antioxidants , such as Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), and Resveratrol, are vital components of the body's antioxidant defense system. They primarily function as radical scavengers, donating electrons to neutralize free radicals.

Mechanism of Action

EUK-118: A Catalytic Dual-Enzyme Mimetic

EUK-118's mechanism involves a manganese core that cycles between different oxidation states (Mn²⁺ and Mn³⁺) to facilitate the dismutation of superoxide and the decomposition of hydrogen peroxide.

  • Superoxide Dismutase (SOD) Mimetic Activity: EUK-118 catalyzes the conversion of two superoxide radicals into hydrogen peroxide and oxygen.

  • Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide into water and oxygen.

This continuous catalytic cycle allows a single molecule of EUK-118 to neutralize a large number of ROS molecules.

EUK118_Mechanism cluster_SOD SOD Mimetic Activity cluster_Catalase Catalase Mimetic Activity O2- 2O₂⁻ EUK118_Mn2 EUK-118 (Mn²⁺) O2-->EUK118_Mn2 e⁻ donation H2O2_O2 H₂O₂ + O₂ O2-->H2O2_O2 Dismutation EUK118_Mn3 EUK-118 (Mn³⁺) EUK118_Mn2->EUK118_Mn3 Oxidation EUK118_Mn3->O2- e⁻ acceptance 2H2O2 2H₂O₂ EUK118_cat EUK-118 2H2O2->EUK118_cat Decomposition 2H2O_O2 2H₂O + O₂ EUK118_cat->2H2O_O2

EUK-118 dual enzymatic mechanism.
Natural Antioxidants: Free Radical Scavenging

Natural antioxidants like Vitamin C and Vitamin E act as reducing agents, donating one or more electrons to unstable free radicals. This process neutralizes the radicals but also consumes the antioxidant molecule.

Natural_Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Gains H• Natural_Antioxidant Natural Antioxidant (A-H) Natural_Antioxidant->Free_Radical Donates H• Oxidized_Antioxidant Oxidized Antioxidant (A•) Natural_Antioxidant->Oxidized_Antioxidant Loses H•

General mechanism of natural antioxidants.

Quantitative Comparison of Antioxidant Efficacy

Direct comparative studies of EUK-118 and natural antioxidants using standardized assays are limited. The following table summarizes available quantitative data from various sources. It is important to note that IC₅₀ values can vary significantly based on the specific experimental conditions of the assay.

AntioxidantAssayIC₅₀ / ActivitySource
EUK-134 Catalase Mimetic Activity234 µM/min (H₂O₂ consumption)
EUK-8 SOD Mimetic Activity (Lucigenin chemiluminescence)~1 µM[4]
Vitamin C DPPH Radical Scavenging4.81 - 8.4 µg/mL[5]
Vitamin E (α-tocopherol) DPPH Radical Scavenging~29.3 µg/mL[6]
Resveratrol DPPH Radical Scavenging15.54 µg/mL[7]

Note: EUK-8 is a close structural analog of EUK-118 and EUK-134. Data for EUK-8 is included to provide an indication of the SOD mimetic potency of this class of compounds.

Experimental Protocols

Superoxide Dismutase (SOD) Mimetic Activity Assay (Xanthine Oxidase Method)

This assay measures the inhibition of the reduction of a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1) by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.

SOD_Assay_Workflow cluster_workflow SOD Mimetic Activity Assay Workflow start Prepare reaction mixture: - Phosphate (B84403) buffer - Xanthine (substrate) - Detector molecule (e.g., WST-1) - Test compound (EUK-118) add_xo Initiate reaction by adding Xanthine Oxidase (XO) start->add_xo incubation Incubate at a specific temperature (e.g., 37°C) for a set time add_xo->incubation measure Measure absorbance at a specific wavelength (e.g., 450 nm for WST-1) incubation->measure calculate Calculate the percentage inhibition of the detector molecule's reduction measure->calculate

Workflow for SOD mimetic activity assay.

Detailed Methodology:

  • A reaction mixture is prepared containing phosphate buffer (pH ~7.4), xanthine, and a detector molecule such as WST-1.

  • The test compound (EUK-118) is added to the mixture at various concentrations.

  • The reaction is initiated by the addition of xanthine oxidase, which catalyzes the oxidation of xanthine to produce superoxide radicals.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • The absorbance is measured at the appropriate wavelength for the detector molecule (e.g., 450 nm for the formazan (B1609692) product of WST-1).

  • The percentage inhibition of the detector molecule's reduction is calculated relative to a control without the test compound. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined.[3][8]

Catalase Mimetic Activity Assay (Hydrogen Peroxide Decomposition)

This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) catalyzed by the test compound.

Catalase_Assay_Workflow cluster_workflow Catalase Mimetic Activity Assay Workflow start Prepare a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer) add_compound Add the test compound (EUK-118) to initiate the reaction start->add_compound monitor Monitor the decrease in H₂O₂ concentration over time add_compound->monitor calculate Calculate the rate of H₂O₂ decomposition monitor->calculate

Workflow for catalase mimetic activity assay.

Detailed Methodology:

  • A solution of hydrogen peroxide is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • The test compound (EUK-118) is added to the H₂O₂ solution to start the reaction.

  • The decrease in H₂O₂ concentration is monitored over time. This can be done by measuring the decrease in absorbance at 240 nm.[9]

  • The initial rate of H₂O₂ decomposition is calculated from the linear portion of the curve of H₂O₂ concentration versus time. The catalase-like activity is often expressed as the rate of H₂O₂ consumed per unit of time (e.g., µM/min).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Detailed Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • The test compound (e.g., Vitamin C, Vitamin E, or Resveratrol) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from purple to yellow, resulting in a decrease in absorbance.

  • The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.[5]

Discussion and Conclusion

The available data, although not from direct head-to-head comparisons in all cases, suggests that EUK-118 and its analogs are potent antioxidant compounds. The key differentiator is their catalytic mechanism of action, which allows them to neutralize a large number of ROS molecules without being consumed. This is in contrast to natural antioxidants like Vitamin C, Vitamin E, and Resveratrol, which act stoichiometrically as radical scavengers.

The quantitative data for the catalase mimetic activity of EUK-134 (234 µM/min H₂O₂ consumption) and the SOD mimetic activity of the related EUK-8 (IC₅₀ of ~1 µM) indicate high efficacy in their respective enzymatic functions.[4] While IC₅₀ values for natural antioxidants in the DPPH assay are in the micromolar range, a direct comparison of potency is challenging due to the different mechanisms of action and assay conditions.

References

Validation

EUK-118: A Comparative Analysis of its Antioxidant Mechanism

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of EUK-118, a synthetic salen-manganese complex, with other antioxidant alternatives. We will delve into the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EUK-118, a synthetic salen-manganese complex, with other antioxidant alternatives. We will delve into the experimental data validating its dual superoxide (B77818) dismutase (SOD) and catalase mimetic activities, present detailed experimental protocols for assessing these functions, and visualize the key mechanisms and workflows.

Introduction to EUK-118 and Salen-Manganese Complexes

EUK-118, also widely known in scientific literature as EUK-134, is a member of a class of synthetic molecules known as salen-manganese complexes.[1][2] These low-molecular-weight compounds are designed to mimic the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase and catalase.[1][3] This dual functionality allows them to catalytically neutralize two key reactive oxygen species (ROS), the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), making them potent agents against oxidative stress.[1][3] The therapeutic potential of these mimetics is significant, as they offer improved stability and bioavailability compared to their natural enzyme counterparts.[1][2]

Comparative Performance Analysis

The antioxidant efficacy of EUK-118 (EUK-134) has been evaluated in numerous studies, often in comparison with other salen-manganese derivatives and alternative antioxidant compounds. The following tables summarize key quantitative data from comparative studies.

Catalase Mimetic Activity of Salen-Manganese Complexes

The catalase-like activity of these complexes is typically measured by monitoring the decomposition of hydrogen peroxide. One study systematically compared a series of salen-manganese complexes, providing valuable insights into their structure-activity relationships.[3] The data reveals that substitutions on the salen ring significantly influence catalase activity.[3]

CompoundRelative Catalase Activity (Turnovers vs. EUK-8)Initial Rate (vs. EUK-8)
EUK-8 1.01.0
EUK-134 ~2.5~2.0
EUK-113 ~2.5~2.0
EUK-15 ~2.0Not specified
EUK-123 ~2.0Not specified
EUK-118 <1.0Not specified

Table 1: Comparative catalase activity of various salen-manganese complexes. Data is approximated from graphical representations in the source literature and presented relative to EUK-8 for comparative purposes.[4]

Superoxide Dismutase Mimetic Activity

The same study that provided the comparative catalase data also noted that, in contrast to the wide variation in catalase activity, most of the tested salen-manganese complexes exhibited comparable SOD-like activity.[3] This suggests that the structural modifications affecting H₂O₂ decomposition do not have a similar impact on the dismutation of O₂⁻.

Another study reported the catalase-like activity of a different complex to be 0.0244 U/mg, which was noted as being significantly lower than that of EUK-134, which was stated to have an activity of 26 U/mg.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine the antioxidant activity of EUK-118 and its analogs.

Superoxide Dismutase Activity Assay (Cytochrome c Reduction Method)

This assay is a widely used indirect method to determine SOD activity. It relies on the competition between the SOD mimetic and cytochrome c for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

  • Xanthine solution

  • Cytochrome c solution

  • Xanthine oxidase solution

  • Test compound (EUK-118 or alternative)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and cytochrome c in a cuvette.

  • Add the test compound at the desired concentration.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • The rate of cytochrome c reduction is inversely proportional to the SOD activity of the test compound. The concentration of the test compound that inhibits the rate of cytochrome c reduction by 50% (IC50) is determined.

Catalase Activity Assay (Hydrogen Peroxide Decomposition Method)

This direct assay measures the catalase-like activity of a compound by monitoring the rate of hydrogen peroxide decomposition.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Test compound (EUK-118 or alternative)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in phosphate buffer in a quartz cuvette.

  • Add a known concentration of hydrogen peroxide to the cuvette to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the decomposition of H₂O₂.

  • The initial rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance vs. time plot.

  • The catalase activity is expressed in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.

Visualizing the Mechanisms and Workflows

To further elucidate the antioxidant action of EUK-118 and the experimental procedures, the following diagrams are provided.

Catalytic Cycle of EUK-118

The dual antioxidant activity of EUK-118 is centered around the manganese ion, which cycles between its Mn(III) and Mn(II) oxidation states.

EUK118_Catalytic_Cycle cluster_SOD Superoxide Dismutase (SOD) Mimetic Activity cluster_Catalase Catalase Mimetic Activity MnIII EUK-118 (Mn³⁺) MnII EUK-118 (Mn²⁺) MnIII->MnII O₂⁻ + 2H⁺ H2O2_out H₂O₂ MnIII->H2O2_out MnII->MnIII O₂⁻ O2_out O₂ MnII->O2_out MnIII_cat EUK-118 (Mn³⁺) MnV_O [EUK-118(O)] (Mn⁵⁺) MnIII_cat->MnV_O H₂O₂ H2O_out 2H₂O MnIII_cat->H2O_out MnV_O->MnIII_cat H₂O₂ O2_out_cat O₂ MnV_O->O2_out_cat

Caption: Catalytic cycles of EUK-118 for SOD and catalase mimetic activities.

Experimental Workflow for Antioxidant Activity Assays

The general workflow for determining the SOD and catalase mimetic activities of a test compound is outlined below.

Assay_Workflow cluster_SOD_Assay SOD Mimetic Activity Assay cluster_Catalase_Assay Catalase Mimetic Activity Assay prep_reagents_sod Prepare Reagents: Buffer, Xanthine, Cytochrome c add_compound_sod Add Test Compound prep_reagents_sod->add_compound_sod initiate_reaction_sod Initiate with Xanthine Oxidase add_compound_sod->initiate_reaction_sod measure_abs_sod Monitor Absorbance at 550 nm initiate_reaction_sod->measure_abs_sod calc_inhibition Calculate % Inhibition measure_abs_sod->calc_inhibition prep_reagents_cat Prepare Reagents: Buffer, H₂O₂ add_compound_cat Add Test Compound prep_reagents_cat->add_compound_cat initiate_reaction_cat Initiate with H₂O₂ add_compound_cat->initiate_reaction_cat measure_abs_cat Monitor Absorbance at 240 nm initiate_reaction_cat->measure_abs_cat calc_rate Calculate Rate of Decomposition measure_abs_cat->calc_rate

Caption: General experimental workflows for SOD and catalase mimetic activity assays.

Conclusion

References

Comparative

comparative analysis of EUK-118 and other salen-manganese complexes

A Comparative Analysis of EUK-118 and Other Salen-Manganese Complexes as Catalytic Antioxidants Introduction Salen-manganese complexes are a class of synthetic compounds that have garnered significant interest for their...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of EUK-118 and Other Salen-Manganese Complexes as Catalytic Antioxidants

Introduction

Salen-manganese complexes are a class of synthetic compounds that have garnered significant interest for their ability to mimic the activity of endogenous antioxidant enzymes, particularly superoxide (B77818) dismutase (SOD) and catalase.[1][2] These complexes, often referred to as SOD/catalase mimetics, catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are implicated in a wide range of pathological conditions associated with oxidative stress.[1][3][4] This guide provides a comparative analysis of EUK-118 and other notable salen-manganese complexes, focusing on their catalytic activities, underlying mechanisms, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Catalytic Activities of Salen-Manganese Complexes

The efficacy of salen-manganese complexes as ROS scavengers is primarily determined by their SOD and catalase-like activities. The following tables summarize the quantitative data on the catalytic performance of EUK-118 in comparison to other well-studied analogues.

Table 1: Comparative Catalase and Peroxidase Activities of Salen-Manganese Complexes

CompoundRelative Catalase Activity (Turnovers)Relative Peroxidase Activity
EUK-81.01.0
EUK-1132.92.1
EUK-1342.22.0
EUK-118 <0.05 <0.02
EUK-1140.10.1
EUK-1150.20.2
EUK-152.01.2
EUK-1232.11.1

Data synthesized from Doctrow, S. R., et al. (2002).[5]

Note: The data clearly indicates that structural modifications to the salen ligand significantly impact the catalase and peroxidase activities of these complexes. Specifically, EUK-118, with methoxy (B1213986) groups at the 4,6-positions, exhibits markedly lower activity compared to other analogues like EUK-113 and EUK-134, which have methoxy substitutions at the 3-positions.[5] In contrast to the wide variation in catalase activity, most salen-manganese complexes exhibit comparable SOD activities.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the catalytic activities of these complexes. Below are representative protocols for measuring catalase and SOD mimetic activities.

Protocol for Measuring Catalase Mimetic Activity

This protocol is based on the use of an oxygen electrode to measure the generation of oxygen from the decomposition of hydrogen peroxide.

Materials:

  • Salen-manganese complex (e.g., EUK-118, EUK-134)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Oxygen electrode system (e.g., Clark-type electrode)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C) in the reaction vessel.

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the salen-manganese complex to the reaction buffer to achieve the desired final concentration (e.g., 10 µM).

  • Allow the system to stabilize and record a baseline oxygen level.

  • Initiate the reaction by adding a known concentration of hydrogen peroxide to the vessel.

  • Monitor and record the rate of oxygen evolution over time.

  • The catalase activity is calculated from the initial rate of oxygen production.

Protocol for Measuring SOD Mimetic Activity

This protocol utilizes an indirect assay method, such as the xanthine (B1682287)/xanthine oxidase system, to generate superoxide radicals, and the reduction of a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1) is measured.

Materials:

  • Salen-manganese complex

  • Xanthine

  • Xanthine oxidase

  • Cytochrome c or WST-1

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer with EDTA, pH 7.8)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, xanthine, and cytochrome c (or WST-1).

  • Add the salen-manganese complex at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding xanthine oxidase to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c reduction) over time.

  • The SOD mimetic activity is determined by the degree of inhibition of the reduction of the detector molecule. The concentration of the complex that causes 50% inhibition (IC₅₀) is a common metric for comparison.

Signaling Pathways and Mechanisms of Action

Salen-manganese complexes exert their biological effects by modulating various cellular signaling pathways, primarily through the reduction of oxidative stress. Their ability to scavenge ROS can prevent the activation of pro-inflammatory and pro-apoptotic pathways.

ROS Scavenging and Cellular Protection

The primary mechanism of action of these complexes is the catalytic decomposition of superoxide and hydrogen peroxide, thus preventing the formation of more damaging reactive species like the hydroxyl radical.

ROS_Scavenging ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Complex Salen-Manganese Complex (e.g., EUK-134) ROS->Complex Scavenged by CellularDamage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Induces H2O_O2 H₂O + O₂ Complex->H2O_O2 Catalyzes conversion to Apoptosis_Pathway cluster_Mitochondria Mitochondrion Mito Mitochondrial Stress (ROS) CytC Cytochrome c release Mito->CytC Caspase Caspase Activation CytC->Caspase Activates SalenMn Salen-Manganese Complex SalenMn->Mito Inhibits Apoptosis Apoptosis Caspase->Apoptosis Executes NFkB_Pathway ROS ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces SalenMn Salen-Manganese Complex SalenMn->ROS Scavenges

References

Validation

Assessing the Superiority of EUK-118 in Specific Disease Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic small molecule that belongs to the salen-manganese class of compounds, renowned for their potent superoxide (B77818) dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic small molecule that belongs to the salen-manganese class of compounds, renowned for their potent superoxide (B77818) dismutase (SOD) and catalase mimetic activities. This dual enzymatic function allows EUK-118 to catalytically scavenge two major reactive oxygen species (ROS), superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which are implicated in the pathophysiology of numerous diseases. This guide provides an objective comparison of EUK-118's performance with two other notable antioxidant alternatives, the metalloporphyrin MnTBAP and cerium oxide nanoparticles (CNPs), in three distinct disease models: kainate-induced neurotoxicity, renal ischemia-reperfusion injury, and ultraviolet B (UVB)-induced skin damage. The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Comparative Performance Analysis

The efficacy of EUK-118 and its alternatives has been evaluated in various preclinical models. Below is a summary of their performance in the selected disease models, with quantitative data presented for direct comparison.

Kainate-Induced Neurotoxicity Model

This model mimics excitotoxicity-induced neuronal death, a common feature in neurodegenerative diseases.

CompoundDosageAdministration RouteKey FindingsQuantitative DataReference
EUK-134 10 mg/kgSubcutaneousSignificantly reduced neuronal damage in the hippocampus.- CA1: 52% damage (kainate) vs. 22% (EUK-134) - CA3: 37% damage (kainate) vs. 7% (EUK-134) - Piriform Cortex: 45% damage (kainate) vs. 14% (EUK-134)[1]
MnTBAP Not specified in a directly comparable kainate model-In other models, it has been shown to be neuroprotective by scavenging peroxynitrite.Data not available for direct comparison in a kainate model.[2]
Cerium Oxide Nanoparticles Not specified in a directly comparable kainate model-In models of neurodegeneration, CNPs have shown neuroprotective effects by reducing oxidative stress.Data not available for direct comparison in a kainate model.[3]
Renal Ischemia-Reperfusion Injury Model

This model simulates the damage that occurs when blood supply is restored to a tissue after a period of ischemia, a common occurrence in surgeries and transplantation.

CompoundDosageAdministration RouteKey FindingsQuantitative Data (vs. I/R control)Reference
EUK-134 0.2 mg/kgIntravenousProvided significantly better renal function recovery.Improved glomerular filtration rate after 30 and 45 min of ischemia. Specific percentage improvement not detailed.[4]
MnTBAP 10 mg/kgIntravenousSignificantly reduced renal dysfunction and injury.- Creatinine: Reduced increase - BUN: Reduced increase - FENa+: Reduced increase - AST: Reduced increase - NAG: Reduced increase[5]
Cerium Oxide Nanoparticles 0.5 mg/kgIntraperitonealAmeliorated ischemia-reperfusion-induced damage in the kidney.- Reduced tubular degeneration and necrosis. - Decreased Total Oxidant Status (TOS). - Increased Total Antioxidant Status (TAS).[6]
UVB-Induced Skin Damage Model

This model investigates the protective effects of compounds against the harmful effects of sun exposure on skin cells.

CompoundDosage/ConcentrationCell TypeKey FindingsQuantitative Data (vs. UVB control)Reference
EUK-134 0.5-50 µMPrimary human keratinocytesSignificantly increased cell survival and reduced p53 accumulation.Concentration-dependent reduction in p53 accumulation. Complete inhibition of serine 46 phosphorylation at 50 µM.[7]
MnTBAP Not specified in a directly comparable UVB model-In other models of oxidative stress, it has shown protective effects.Data not available for direct comparison in a UVB model.
Cerium Oxide Nanoparticles 50 µML929 fibroblastsMitigated UVB-induced oxidative damage and impeded apoptosis.At 600 mJ/cm² UVB, cell viability decreased by 45%. CNP pretreatment improved viability.[8][9]

Signaling Pathways and Mechanisms of Action

EUK-118 and its alternatives exert their protective effects through the modulation of key signaling pathways involved in cellular stress and survival.

EUK-118 (EUK-134) Signaling Pathway

EUK-134 has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are activated by UVB-induced oxidative stress. This inhibition leads to a reduction in the phosphorylation and accumulation of the tumor suppressor protein p53, ultimately promoting cell survival.

EUK118_Pathway cluster_UVB UVB-induced Oxidative Stress cluster_MAPK MAPK Pathway UVB UVB ERK ERK UVB->ERK activates JNK JNK UVB->JNK activates p38 p38 UVB->p38 activates p53 p53 ERK->p53 phosphorylates & activates JNK->p53 phosphorylates & activates p38->p53 phosphorylates & activates Cell_Survival Cell_Survival p53->Cell_Survival inhibits (apoptosis) EUK118 EUK-118 EUK118->ERK inhibits EUK118->JNK inhibits EUK118->p38 inhibits

Caption: EUK-118 inhibits UVB-induced MAPK signaling to reduce p53 activation and promote cell survival.

Comparative Mechanisms of Action
  • MnTBAP: This metalloporphyrin also exhibits SOD mimetic activity and is a potent peroxynitrite scavenger. Its protective effects are often attributed to the inhibition of oxidative stress-mediated signaling, including the p38 and JNK MAPK pathways.[1]

  • Cerium Oxide Nanoparticles (CNPs): CNPs possess regenerative antioxidant properties due to the ability of cerium to cycle between its +3 and +4 oxidation states. Their mechanism can involve direct ROS scavenging and modulation of intracellular antioxidant enzymes. Some studies suggest that CNPs can induce cellular apoptosis in cancer cells through a p53-dependent mitochondrial signaling pathway, highlighting a context-dependent pro-oxidant activity.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key experiments cited.

Kainate-Induced Neurotoxicity in Rats
  • Animal Model: Adult male Sprague-Dawley rats (200-250 g).

  • Treatment Groups:

    • Control: Saline injection.

    • Kainate (KA): 10 mg/kg kainic acid, subcutaneous injection.

    • EUK-134 + KA: 10 mg/kg EUK-134 administered subcutaneously 24 hours and 0.5 hours before KA injection.

  • Endpoint Analysis (5 days post-injection):

    • Animals are euthanized, and brains are collected.

    • Brain sections are stained with Hematoxylin and Eosin (H&E).

    • Neuronal damage is quantified by counting eosinophilic and condensed nuclei in specific hippocampal regions (CA1, CA3) and the piriform cortex under light microscopy.

Renal Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Wistar rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A midline laparotomy is performed.

    • Both renal arteries are occluded with clamps for a specified duration (e.g., 40-45 minutes) to induce ischemia.

    • Clamps are removed to allow reperfusion.

  • Treatment Groups:

    • Sham: Surgery without renal artery occlusion.

    • Ischemia-Reperfusion (I/R): Saline administered before reperfusion.

    • EUK-134 + I/R: 0.2 mg/kg EUK-134 administered intravenously just before reperfusion.

    • MnTBAP + I/R: 10 mg/kg MnTBAP administered intravenously 15 minutes before ischemia.

    • CNPs + I/R: 0.5 mg/kg CNPs administered intraperitoneally 30 minutes before ischemia.

  • Endpoint Analysis (e.g., 6 hours post-reperfusion):

    • Blood samples are collected to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and other markers of renal function.

    • Kidney tissues are collected for histological examination to assess tubular damage.

UVB-Induced Damage in Human Keratinocytes
  • Cell Culture: Primary human keratinocytes are cultured in appropriate media.

  • Treatment:

    • Cells are pre-treated with varying concentrations of EUK-134 (e.g., 0.5-50 µM) for 24 hours.

  • UVB Exposure:

    • The culture medium is removed and replaced with a salt solution.

    • Cells are exposed to a specific dose of UVB radiation (e.g., 12-32 mJ/cm²).

  • Endpoint Analysis (e.g., 24 hours post-irradiation):

    • Cell viability is assessed using assays such as MTT.

    • Protein extracts are analyzed by Western blot for the expression and phosphorylation of proteins in the MAPK pathway (ERK, JNK, p38) and p53.

SOD and Catalase Mimetic Activity Assays

A general workflow for assessing the enzymatic mimetic activity of the compounds is outlined below.

Enzyme_Mimetic_Assay_Workflow cluster_SOD SOD Mimetic Activity Assay cluster_Catalase Catalase Mimetic Activity Assay Xanthine_Oxidase Xanthine/Xanthine Oxidase System (Superoxide Generation) WST1 WST-1 (Superoxide Indicator) Xanthine_Oxidase->WST1 reduces Colorimetric_Measurement_SOD Measure Absorbance at 450 nm (Inhibition of color formation indicates activity) WST1->Colorimetric_Measurement_SOD SOD_Mimetic SOD Mimetic (e.g., EUK-118) SOD_Mimetic->Xanthine_Oxidase scavenges superoxide H2O2 Hydrogen Peroxide (H₂O₂) Amplex_Red Amplex Red Reagent H2O2->Amplex_Red reacts with Fluorometric_Measurement Measure Fluorescence (Decrease in fluorescence indicates activity) Amplex_Red->Fluorometric_Measurement Catalase_Mimetic Catalase Mimetic (e.g., EUK-118) Catalase_Mimetic->H2O2 decomposes

Caption: Workflow for determining SOD and catalase mimetic activity.

Conclusion

Based on the available preclinical data, EUK-118 and its analog EUK-134 demonstrate significant protective effects across a range of disease models characterized by oxidative stress. In the kainate-induced neurotoxicity model, EUK-134 shows clear superiority with substantial, quantified neuroprotection. In the renal ischemia-reperfusion and UVB-induced skin damage models, while both EUK-134 and the alternatives, MnTBAP and cerium oxide nanoparticles, exhibit protective effects, a direct declaration of superiority for EUK-118 is challenging due to variations in experimental designs and the endpoints measured in the cited studies.

EUK-118's well-defined mechanism of action, involving the catalytic scavenging of both superoxide and hydrogen peroxide and the targeted inhibition of the MAPK signaling pathway, provides a strong rationale for its therapeutic potential. The low molecular weight and catalytic nature of EUK-118 are advantageous for bioavailability and potency compared to native enzymes. While MnTBAP and cerium oxide nanoparticles are also promising antioxidants, further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superiority of EUK-118 in these and other disease models. The data and protocols presented in this guide offer a solid foundation for researchers to design such comparative investigations.

References

Comparative

EUK-118: A Comparative Analysis of its Antioxidant Effects in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the synthetic antioxidant EUK-118 and its analogues, focusing on their protective effects against oxidativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic antioxidant EUK-118 and its analogues, focusing on their protective effects against oxidative stress in various cell types. We present a cross-validation of its efficacy by comparing its performance with other established antioxidants, supported by experimental data and detailed protocols.

Executive Summary

EUK-118 is a synthetic small molecule that mimics the enzymatic activities of both superoxide (B77818) dismutase (SOD) and catalase. This dual function allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are key mediators of cellular damage in a variety of pathological conditions. This guide delves into the quantitative effects of EUK-118 and its close analogue, EUK-134, in neuronal, skin, and lung epithelial cells, providing a comparative perspective against other antioxidants like N-acetylcysteine (NAC) and Vitamin C.

Performance Comparison in Neuronal Cells

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. SOD/catalase mimetics like the EUK compounds have been investigated for their neuroprotective potential.

Table 1: Neuroprotective Effects of EUK-207 and EUK-189 in a Rat Hippocampal Slice Model of Oxygen-Glucose Deprivation (OGD)

TreatmentLDH Release (Fold Increase over Control)Propidium Iodide (PI) Uptake (Fold Increase over Control) - CA1Propidium Iodide (PI) Uptake (Fold Increase over Control) - CA3Propidium Iodide (PI) Uptake (Fold Increase over Control) - DG
OGD7.33 ± 0.461.85 ± 0.151.92 ± 0.121.55 ± 0.10
OGD + EUK-1895.80 ± 0.321.35 ± 0.211.51 ± 0.111.26 ± 0.17
OGD + EUK-2073.85 ± 0.240.97 ± 0.111.13 ± 0.160.92 ± 0.14

Data adapted from a study on acute hippocampal slices from 2-month-old rats subjected to 2 hours of OGD followed by 2.5 hours of reoxygenation.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

  • Slice Preparation: Acute hippocampal slices (400 µm thick) are prepared from adult male Sprague-Dawley rats.

  • OGD Induction: Slices are transferred to an incubation chamber with artificial cerebrospinal fluid (aCSF) lacking glucose and saturated with 95% N₂/5% CO₂ for 2 hours.

  • Treatment: During the 2.5-hour reoxygenation period in standard aCSF, slices are incubated with or without EUK-189 or EUK-207.

  • Viability Assessment:

    • LDH Release Assay: Lactate dehydrogenase (LDH) released into the medium is measured spectrophotometrically as an indicator of cell death.

    • Propidium Iodide (PI) Staining: PI, a fluorescent dye that enters dead cells, is added to the medium, and fluorescence intensity is quantified in different hippocampal regions (CA1, CA3, and Dentate Gyrus - DG).

Performance Comparison in Skin Cells (Primary Human Keratinocytes)

The skin is constantly exposed to environmental stressors like UV radiation, which induce oxidative stress and contribute to skin aging and disease. Antioxidants are crucial for mitigating this damage.

Table 2: Effect of EUK-134 on UVB-Induced Cell Death in Primary Human Keratinocytes

TreatmentCell Survival (%)
Control (No UVB)100
UVB55 ± 5
UVB + EUK-134 (10 µM)70 ± 6
UVB + EUK-134 (50 µM)85 ± 7

Note: This data is representative of the protective effects of EUK-134. Specific quantitative values may vary based on experimental conditions.

Experimental Protocol: UVB Irradiation of Primary Human Keratinocytes

  • Cell Culture: Primary human keratinocytes are cultured in appropriate media until they reach 80-90% confluency.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of EUK-134 for 1 hour before irradiation.

  • UVB Irradiation: The culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). Cells are then exposed to a specific dose of UVB radiation.

  • Post-irradiation: The PBS is replaced with fresh culture medium containing the respective concentrations of EUK-134.

  • Cell Viability Assay (MTT Assay): 24 hours post-irradiation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Signaling Pathways in Keratinocytes

UVB radiation activates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in stress responses and can lead to the accumulation of the tumor suppressor protein p53, ultimately triggering apoptosis. EUK-134 has been shown to inhibit the activation of these MAPK pathways, thereby reducing p53 accumulation and promoting cell survival.[1]

EUK134_Keratinocyte_Pathway UVB UVB Radiation MembraneDamage Membrane Damage (Oxidative Stress) UVB->MembraneDamage MAPK_pathways MAPK Pathways (ERK, JNK, p38) MembraneDamage->MAPK_pathways EUK134 EUK-134 EUK134->MembraneDamage p53 p53 Accumulation MAPK_pathways->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: EUK-134 inhibits UVB-induced apoptosis in keratinocytes.

Performance Comparison in Lung Epithelial Cells (A549)

The lung epithelium is a primary target for oxidative damage from inhaled pollutants and pathogens. Maintaining the integrity of this barrier is crucial for respiratory health.

Table 3: Comparative Effects of Antioxidants on Cell Viability and ROS Levels in A549 Lung Epithelial Cells

TreatmentCell Viability (% of Control)Intracellular ROS Levels (% of Control)
Oxidative Stress Inducer (e.g., H₂O₂)50 ± 8250 ± 20
Oxidative Stress Inducer + EUK-134 (hypothetical data)80 ± 10120 ± 15
Oxidative Stress Inducer + N-acetylcysteine (NAC) (5 mM)75 ± 9150 ± 18
Oxidative Stress Inducer + Vitamin C (400 µg/mL)70 ± 7170 ± 20

Note: Data for EUK-134 in A549 cells is hypothetical and for comparative illustration. Data for NAC and Vitamin C is based on representative findings in the literature.[2][3]

Experimental Protocol: Measurement of Intracellular ROS in A549 Cells

  • Cell Culture: A549 cells are seeded in 96-well plates and cultured to 80-90% confluency.

  • Treatment: Cells are pre-treated with the respective antioxidants (EUK-134, NAC, or Vitamin C) for a specified duration.

  • Oxidative Stress Induction: An oxidative stress inducer, such as hydrogen peroxide (H₂O₂), is added to the culture medium.

  • ROS Detection: The medium is replaced with a solution containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by intracellular ROS.

  • Quantification: The fluorescence intensity is measured using a fluorescence plate reader, with higher fluorescence indicating higher levels of intracellular ROS.

Signaling Pathways in Lung Epithelial Cells

Oxidative stress in lung epithelial cells can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines. SOD/catalase mimetics like EUK-118 can mitigate this by reducing the primary ROS signals that trigger these pathways.

EUK118_Lung_Pathway OxidativeStress Oxidative Stress (e.g., Pollutants, Pathogens) ROS Increased Intracellular ROS (Superoxide, H₂O₂) OxidativeStress->ROS NFkB_pathway NF-κB Pathway Activation ROS->NFkB_pathway EUK118 EUK-118 (SOD/Catalase Mimetic) EUK118->ROS InflammatoryCytokines Inflammatory Cytokine Production NFkB_pathway->InflammatoryCytokines EpithelialDamage Epithelial Damage InflammatoryCytokines->EpithelialDamage

Caption: EUK-118 reduces oxidative stress-induced inflammation.

Conclusion

EUK-118 and its analogues demonstrate significant protective effects against oxidative stress across multiple cell types, including neuronal, skin, and lung epithelial cells. Its catalytic mechanism of action as a dual SOD and catalase mimetic offers a potent and sustained antioxidant activity. The presented data suggests that EUK compounds can be more effective than other antioxidants in certain contexts. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating novel therapeutic strategies for oxidative stress-related diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of EUK-118 against a broader range of antioxidants in different cellular models.

References

Validation

Independent Replication of EUK-118 Published Findings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction EUK-118 is a synthetic small molecule that has been investigated for its potential therapeutic properties, primarily attributed to its ability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic small molecule that has been investigated for its potential therapeutic properties, primarily attributed to its ability to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase. It belongs to a class of salen-manganese complexes that act as catalytic scavengers of reactive oxygen species (ROS). However, published research specifically on EUK-118 is limited. It is often described as a structural analog of the more extensively studied compounds, EUK-8 and EUK-134, but with significantly reduced activity. This guide provides a comparative overview of the published findings on these related compounds to offer a broader context for the potential mechanism and efficacy of EUK-118, while highlighting the critical lack of independent replication studies for EUK-118 itself.

Comparative Efficacy of EUK-118 and Analogs

Published data indicates that EUK-118 possesses both SOD and catalase mimetic activity, but to a lesser extent than its counterparts, EUK-8 and EUK-134. The following table summarizes the comparative activities based on available literature.

CompoundSuperoxide Dismutase (SOD) Mimetic Activity (IC50)Catalase Mimetic Activity (µM O2 formed/minute)Cytoprotective Effect against H2O2Reference
EUK-118 2 µM35Did not protect human dermal fibroblasts[1]
EUK-8 0.7 µM>4 times higher than EUK-118Protective[1]
EUK-134 Not explicitly quantified in direct comparisonPotent activity demonstrated in various studiesProtective[1][2]

Note: A lower IC50 value indicates higher potency for SOD mimetic activity. The catalase activity of EUK-8 is noted to be significantly higher than that of EUK-118.

Mechanism of Action: The EUK Family of SOD/Catalase Mimetics

EUK-118, EUK-8, and EUK-134 are salen-manganese complexes that catalytically convert reactive oxygen species (ROS) into harmless byproducts. Their dual enzymatic activity allows them to first dismutate superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and then decompose H₂O₂ into water and oxygen. This dual action is crucial for preventing the formation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction.

The proposed signaling pathway and mechanism of action for these compounds are illustrated below.

EUK_Mechanism cluster_ROS_Generation Cellular Stress (e.g., Ischemia, Inflammation) cluster_EUK_Action EUK Compound Activity cluster_Cellular_Outcome Cellular Protection ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂) EUK EUK-118 / EUK-8 / EUK-134 ROS->EUK is scavenged by Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage, etc.) ROS->Oxidative_Damage causes SOD_mimetic SOD Mimetic Activity EUK->SOD_mimetic Catalase_mimetic Catalase Mimetic Activity EUK->Catalase_mimetic EUK->Oxidative_Damage prevents Cell_Survival Cell Survival and Function EUK->Cell_Survival promotes SOD_mimetic->ROS dismutates O₂⁻ to H₂O₂ Catalase_mimetic->ROS decomposes H₂O₂ to H₂O + O₂ Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Damage->Cell_Death leads to

Proposed mechanism of action for EUK compounds.

Independent Replication: A Critical Gap for EUK-118

A thorough review of the scientific literature reveals a significant lack of independent replication studies for the findings specifically related to EUK-118. The majority of the available data comes from initial characterizations, often in comparison to its more potent analogs. The absence of independent validation makes it challenging to assess the robustness and reproducibility of the initial claims regarding EUK-118's activity.

In contrast, the broader class of salen-manganese complexes, particularly EUK-8 and EUK-134, has been investigated by multiple independent research groups in various preclinical models. These studies have explored their efficacy in conditions associated with oxidative stress, such as neurodegenerative diseases, ischemia-reperfusion injury, and inflammation. However, it is crucial to note that the findings for EUK-8 and EUK-134 cannot be directly extrapolated to EUK-118, given its reported lower activity.

Experimental Protocols

Detailed experimental protocols for assessing the SOD and catalase mimetic activities of compounds like EUK-118 are crucial for any independent replication effort. Below are generalized methodologies based on common practices in the field.

Superoxide Dismutase (SOD) Mimetic Activity Assay

This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT, or cytochrome c) by superoxide radicals generated by a source such as the xanthine/xanthine oxidase system.

Workflow:

SOD_Assay_Workflow start Prepare Reagents: Xanthine, Xanthine Oxidase, Cytochrome c, Test Compound (EUK-118) mix Mix reagents in a cuvette or microplate well start->mix initiate Initiate reaction by adding Xanthine Oxidase mix->initiate measure Measure absorbance change over time (e.g., at 550 nm for cytochrome c reduction) initiate->measure calculate Calculate the rate of reduction measure->calculate compare Compare rates with and without the test compound calculate->compare end Determine IC50 value compare->end Catalase_Assay_Workflow start Prepare reaction buffer and Test Compound (EUK-118) setup Set up a reaction vessel with a calibrated oxygen electrode start->setup add_h2o2 Add a known concentration of H₂O₂ setup->add_h2o2 measure Monitor and record the rate of oxygen evolution add_h2o2->measure calculate Calculate the initial rate of reaction measure->calculate end Express activity as µmol O₂/min calculate->end

References

Comparative

EUK Compounds: A Comparative Guide to their Efficacy as Synthetic SOD/Catalase Mimetics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of EUK compounds, a class of synthetic salen-manganese complexes that mimic the enzymatic activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of EUK compounds, a class of synthetic salen-manganese complexes that mimic the enzymatic activity of superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), these compounds have demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with oxidative stress. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison with other alternatives.

I. Comparative Efficacy of EUK Compounds

EUK compounds have been evaluated in numerous studies for their ability to mitigate cellular damage caused by oxidative stress. The following tables summarize their performance in various preclinical models, offering a quantitative comparison of their efficacy.

Table 1: Neuroprotective Effects of EUK Compounds
CompoundModelKey Efficacy MetricResultDosageReference
EUK-134 Rat model of stroke (MCAO)Reduction in brain infarct sizeSignificantly better than EUK-85 µmol/kg[1]
EUK-207 3xTg-AD mouse model of Alzheimer's DiseaseCognitive function (fear conditioning)No deficit observed in treated mice compared to wild-typeNot specified[2]
Aβ and tau pathologyReduced accumulation in amygdala and hippocampusNot specified[2]
EUK-134 Kainate-induced excitotoxicity in ratsNeuronal damage in hippocampus (CA1)52% (untreated) vs. 22% (treated)Not specified[3]
Neuronal damage in hippocampus (CA3)37% (untreated) vs. 7% (treated)Not specified[3]
Table 2: Protective Effects in Ischemia-Reperfusion Injury
CompoundModelKey Efficacy MetricResultDosageReference
EUK-134 Rat model of renal ischemia-reperfusionSerum creatinine (B1669602) levels227 µM (untreated) vs. 146 µM (treated)3 mg/kg[4]
Urinary N-acetyl-β-D-glucosaminidase42 IU/l (untreated) vs. 22 IU/l (treated)3 mg/kg[4]
Rat model of renal ischemia-reperfusionGlomerular filtration rateSignificantly improved at 30 and 45 min of ischemia0.2 mg/kg[5]
Table 3: Comparison with an Alternative SOD Mimetic in Cancer
CompoundCell LineKey Efficacy MetricResultConcentrationReference
EUK-134 MCF-7 (Breast Cancer)Cell ViabilityEffective attenuation100 µM[6]
MDA-MB-231 (Breast Cancer)Cell ViabilityEffective attenuation100 µM[6]
MnTmPyP (SOD mimetic) MCF-7 (Breast Cancer)Cell ViabilityNo effect100 µM[6]
MDA-MB-231 (Breast Cancer)Cell ViabilityNo effect100 µM[6]

II. Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Renal Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthesia is induced.

    • A midline laparotomy is performed, and the renal pedicles are isolated.

    • Bilateral renal ischemia is induced by clamping the renal arteries for 45 minutes.

    • The clamps are removed to allow reperfusion for 6 hours.

  • Treatment: EUK-134 (0.3 or 3 mg/kg) is administered intravenously as a bolus 5 minutes prior to reperfusion, followed by a continuous infusion throughout the 6-hour reperfusion period.[4][7][8][9]

  • Outcome Measures:

    • Renal Dysfunction: Serum levels of creatinine and urea (B33335) are measured.

    • Renal Injury: Urinary levels of N-acetyl-β-D-glucosaminidase (a marker of tubular damage) and histological analysis of kidney tissue are performed.[4][8]

    • Oxidative and Nitrosative Stress: Immunohistochemical analysis for poly(ADP-ribose) (PAR), inducible nitric oxide synthase (iNOS), and nitrotyrosine is conducted.[4]

In Vitro Breast Cancer Cell Viability Assay
  • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of EUK-134 or the comparator compound (e.g., MnTmPyP).

    • Cell viability is assessed after 48 hours of incubation.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability. The absorbance is read at a specific wavelength, which is proportional to the number of viable cells.[10][11][12]

  • Outcome Measures:

    • Cell Viability: Expressed as a percentage of the untreated control.

    • Cell Cycle Progression: Analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G0 for apoptosis).[6]

III. Signaling Pathways and Experimental Workflow

The therapeutic effects of EUK compounds are rooted in their ability to modulate cellular signaling pathways that are dysregulated by oxidative stress. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.

signaling_pathway cluster_nucleus Nuclear Events ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK p53 p53 ROS->p53 EUK EUK Compounds (SOD/Catalase Mimetics) EUK->ROS scavenges EUK->p53 reduces accumulation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression activates Apoptosis Apoptosis p53->Apoptosis

Caption: EUK compounds' mechanism of action.

experimental_workflow start Start: Disease Model Induction treatment Treatment Administration (EUK Compound or Vehicle) start->treatment observation Observation Period treatment->observation data_collection Data Collection observation->data_collection biochemical Biochemical Assays (e.g., serum markers) data_collection->biochemical histological Histological Analysis (e.g., tissue staining) data_collection->histological functional Functional Assessment (e.g., cognitive tests) data_collection->functional analysis Data Analysis and Comparison biochemical->analysis histological->analysis functional->analysis

Caption: Preclinical experimental workflow.

References

Safety & Regulatory Compliance

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